molecular formula C3H4F2O2 B1304208 2,2-Difluoropropionic acid CAS No. 373-96-6

2,2-Difluoropropionic acid

カタログ番号: B1304208
CAS番号: 373-96-6
分子量: 110.06 g/mol
InChIキー: PMWGIVRHUIAIII-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluoropropionic acid is a useful research compound. Its molecular formula is C3H4F2O2 and its molecular weight is 110.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2,2-difluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F2O2/c1-3(4,5)2(6)7/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWGIVRHUIAIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382323
Record name 2,2-Difluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373-96-6
Record name 2,2-Difluoropropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Difluoropropionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Difluoropropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Difluoropropionic Acid: Properties, Synthesis, and Applications for the Modern Researcher

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of 2,2-Difluoropropionic acid (DFPA), a versatile fluorinated carboxylic acid. Intended for researchers, chemists, and professionals in drug development, this document moves beyond basic data to offer insights into its chemical behavior, synthesis protocols, and strategic applications. We will delve into the causality behind its unique properties, grounded in the principles of physical organic chemistry, and present practical, field-tested methodologies.

Core Molecular Profile and Physicochemical Properties

This compound, with the CAS Number 373-96-6, is a halogenated organic compound that has garnered significant interest as a building block in medicinal chemistry and materials science.[1] Its structure is characterized by a propionic acid backbone with two fluorine atoms substituted at the alpha-carbon position.[2][3] This gem-difluoro motif is central to its distinct chemical personality.

The presence of two highly electronegative fluorine atoms adjacent to the carboxyl group significantly enhances the compound's acidity compared to its non-fluorinated analog, propionic acid.[1] This inductive effect stabilizes the carboxylate anion, making the proton more readily available. At room temperature, it typically appears as a white to pale yellow crystalline powder or fused solid.[2][4]

Table 1: Physicochemical and Identification Data for this compound
PropertyValueSource(s)
IUPAC Name 2,2-difluoropropanoic acid[2][3]
CAS Number 373-96-6[2][5]
Molecular Formula C₃H₄F₂O₂[2][5]
Molecular Weight 110.06 g/mol [3][5]
Appearance White to pale yellow crystals, powder, or fused solid[2][4][6]
Melting Point 35-47 °C[2][6]
Boiling Point 25-30 °C at 5 mmHg[6]
Density (Predicted) 1.316 ± 0.06 g/cm³[6][7]
pKa (Predicted) 1.34 ± 0.10[6]
Solubility Miscible with polar organic solvents like ethanol, acetone, and DMSO.[1] Soluble in water and ether.
InChI Key PMWGIVRHUIAIII-UHFFFAOYSA-N[2][3]
SMILES CC(F)(F)C(O)=O[2][3]

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is accessible through several routes, with the hydrolysis of its corresponding ester being a common and high-yielding laboratory method.[1][6] The protocol described below is a self-validating system, where successful completion yields a product whose spectroscopic data should align with established references.

Synthesis via Saponification of Ethyl 2,2-Difluoropropionate

The core of this synthesis is the base-mediated hydrolysis (saponification) of Ethyl 2,2-difluoropropionate. The ester is treated with a strong base, such as sodium hydroxide, to cleave the ester bond, followed by an acidic workup to protonate the resulting carboxylate salt.

G cluster_reactants Reactants cluster_process Process cluster_products Products ester Ethyl 2,2-Difluoropropionate hydrolysis Saponification (0°C to RT, 14h) ester->hydrolysis naoh 2N NaOH (aq) naoh->hydrolysis acidification Acidic Workup (2N HCl, pH < 7) hydrolysis->acidification Intermediate: Sodium 2,2-Difluoropropionate extraction Extraction (Ether) acidification->extraction salt NaCl (aq) acidification->salt product This compound extraction->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluoropropionate (1.0 eq, e.g., 1.2 g, 8.8 mmol) in ethanol (e.g., 26 mL).[6][8]

  • Saponification: Cool the solution to 0 °C in an ice bath. Slowly add a 2N aqueous solution of sodium hydroxide (1.0 eq, e.g., 26 mL) to the stirred solution.[6][8]

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature while continuing to stir for approximately 14 hours.[6][8] Monitoring the reaction by TLC or GC-MS is recommended to ensure the complete consumption of the starting ester.

  • Acidification: Upon completion, cool the mixture again in an ice bath and carefully acidify it to a pH below 7 using a 2N hydrochloric acid solution.[6][8] This step is critical to protonate the carboxylate and should be done slowly to manage any heat evolution.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3x volume of the reaction mixture).[6][8]

  • Drying and Concentration: Combine the organic phases, dry them over anhydrous sodium sulfate, and filter.[6][8] The solvent is then removed under reduced pressure to yield the crude this compound.[6][8] A typical yield for this procedure is high, often around 92%.[6]

Purification: The resulting crude product, often an oil or a low-melting solid, can be further purified by vacuum distillation or recrystallization from an appropriate solvent system if necessary.

Spectroscopic Characterization

Authenticating the structure of the synthesized acid is paramount. The following spectroscopic data are characteristic of this compound.

  • ¹H NMR (CDCl₃): The proton NMR spectrum is relatively simple. A triplet is expected for the methyl (CH₃) protons around δ 1.85 ppm.[6][8] The triplet arises from coupling to the two adjacent fluorine atoms (J-coupling). The acidic proton of the carboxyl group typically appears as a broad singlet at a much higher chemical shift (e.g., δ 6.21 ppm), which can vary with concentration and solvent.[6][8]

  • ¹⁹F NMR: The fluorine NMR spectrum provides direct evidence of the C-F bonds and is a powerful tool for confirming the presence of the gem-difluoro group.[3][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will also be present, usually around 1700-1750 cm⁻¹.[3]

Chemical Reactivity and Applications

The true value of this compound for researchers lies in its reactivity and the unique properties it imparts to larger molecules.

Role in Pharmaceutical and Agrochemical Synthesis

The difluoromethyl group is a bioisostere for hydroxyl or thiol groups and can significantly enhance the metabolic stability and bioavailability of drug candidates.[1] By replacing a metabolically vulnerable site with the robust C-F₂ group, developers can improve a drug's pharmacokinetic profile.

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_materials Materials Science DFPA This compound (Building Block) Fluconazole Fluconazole (Antifungal) DFPA->Fluconazole Intermediate In Voriconazole Voriconazole (Antifungal) DFPA->Voriconazole Intermediate In Antivirals Antiviral Agents DFPA->Antivirals Key Moiety Anticancer Anticancer Agents DFPA->Anticancer Key Moiety Flutriafol Flutriafol (Fungicide) DFPA->Flutriafol Intermediate In Herbicides Herbicides DFPA->Herbicides Pesticides Pesticides DFPA->Pesticides Polymers Fluorinated Polymers DFPA->Polymers Surfactants Fluorinated Surfactants DFPA->Surfactants

Caption: Key application areas for this compound.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of important antifungal agents like Fluconazole and Voriconazole.[10] Its utility also extends to the development of novel antiviral and anticancer drugs.[11]

  • Agrochemicals: The compound is used to synthesize fungicides, such as Flutriafol, and other pesticides and herbicides where the fluorine atoms contribute to the molecule's efficacy and stability.[11]

  • Materials Science: DFPA is a monomer used in the creation of specialty fluorinated polymers and surfactants.[1][10] These materials often exhibit high thermal stability, chemical resistance, and unique surface properties.[10][11]

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of rigorous safety protocols. This compound is a corrosive compound that can cause severe skin burns and serious eye damage.[3][12][13]

  • GHS Hazard Classification: It is classified under GHS with hazard statements such as H314 (Causes severe skin burns and eye damage) and H319 (Causes serious eye irritation).[3][14][15]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[13][15]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[12][13]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[12][13]

    • In all cases of exposure, seek immediate medical attention.[13]

Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

References

Synthesis of 2,2-Difluoropropionic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2,2-difluoropropionic acid from ethyl 2,2-difluoropropionate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of procedural steps to offer a detailed examination of the underlying chemical principles, optimization of reaction parameters, and robust analytical characterization. By elucidating the causality behind experimental choices, this guide aims to equip the reader with the expertise to not only replicate the synthesis but also to adapt and troubleshoot the procedure for their specific research needs. The inclusion of detailed protocols, safety considerations, and a thorough discussion of the reaction mechanism ensures a comprehensive and authoritative resource for the synthesis of this valuable fluorinated building block.

Introduction: The Significance of this compound in Modern Chemistry

Fluorinated organic molecules play a pivotal role in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can dramatically alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, a structurally simple yet potent building block, serves as a key intermediate in the synthesis of more complex fluorinated compounds, including novel drug candidates and specialized polymers.[2][3] Its gem-difluoro motif imparts unique conformational constraints and electronic properties, making it a desirable scaffold for medicinal chemists.[2]

This guide focuses on the prevalent and efficient method for the preparation of this compound: the hydrolysis of its corresponding ethyl ester, ethyl 2,2-difluoropropionate. We will delve into the mechanistic nuances of this transformation, provide a field-tested experimental protocol, and discuss the critical aspects of purification and characterization.

The Core Transformation: Hydrolysis of Ethyl 2,2-Difluoropropionate

The conversion of an ester to a carboxylic acid via hydrolysis is a fundamental reaction in organic chemistry. This process can be catalyzed by either acid or base. For the synthesis of this compound from its ethyl ester, base-catalyzed hydrolysis, also known as saponification, is the preferred method due to its generally faster reaction rates and the irreversible nature of the final deprotonation step.

Mechanistic Insights: A Tale of Two Pathways

To fully appreciate the experimental protocol, it is essential to understand the chemical transformations at a molecular level.

The base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate proceeds through a nucleophilic acyl substitution mechanism. The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the ethoxide ion (EtO⁻) as the leaving group and forming the carboxylic acid. In the basic reaction medium, the newly formed carboxylic acid is immediately deprotonated by a base (either hydroxide or ethoxide) to yield the carboxylate salt. This final, irreversible acid-base reaction drives the equilibrium towards the products, ensuring a high conversion of the starting material.

Diagram 1: Mechanism of Base-Catalyzed Hydrolysis

G cluster_2 Step 3: Deprotonation (Irreversible) Ester Ethyl 2,2-difluoropropionate Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate OH_minus OH⁻ OH_minus->Ester Tetrahedral_Intermediate_2 Tetrahedral Intermediate Carboxylic_Acid This compound Carboxylic_Acid_2 This compound Ethoxide EtO⁻ Tetrahedral_Intermediate_2->Carboxylic_Acid Tetrahedral_Intermediate_2->Ethoxide Carboxylate 2,2-Difluoropropionate Salt Ethanol EtOH Carboxylic_Acid_2->Carboxylate Base Base (OH⁻ or EtO⁻) Base->Carboxylic_Acid_2 Ethoxide_2 EtO⁻

Caption: Base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate.

While not the preferred method for this synthesis, understanding the acid-catalyzed pathway provides a comprehensive perspective. This mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the ester towards nucleophilic attack by water.[4] A tetrahedral intermediate is formed, followed by a proton transfer and elimination of ethanol to yield the protonated carboxylic acid. Finally, deprotonation of the carboxylic acid by water regenerates the acid catalyst.[4] A key difference from the base-catalyzed route is that all steps in the acid-catalyzed mechanism are reversible, which can lead to an equilibrium mixture of reactants and products.[4]

In the Laboratory: A Field-Tested Protocol

The following protocol for the base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate has been optimized for high yield and purity.

Reagents and Equipment
Reagent/EquipmentPurpose
Ethyl 2,2-difluoropropionateStarting material
EthanolCo-solvent
Sodium hydroxide (NaOH)Base catalyst
Deionized waterSolvent
Hydrochloric acid (HCl), 2NAcid for neutralization
Diethyl etherExtraction solvent
Anhydrous sodium sulfate (Na₂SO₄)Drying agent
Round-bottom flaskReaction vessel
Magnetic stirrer and stir barFor mixing
Ice bathFor temperature control
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal
Step-by-Step Experimental Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol. The use of ethanol as a co-solvent is crucial as it enhances the solubility of the relatively nonpolar ester in the aqueous sodium hydroxide solution, thereby increasing the rate of reaction.[5]

  • Initiation of Hydrolysis: Cool the solution in an ice bath to 0 °C. While stirring, slowly add a 2N aqueous solution of sodium hydroxide (1.0-1.2 eq). The initial cooling is a precautionary measure to control any potential exothermicity of the reaction.

  • Reaction Progression: After the addition of the sodium hydroxide solution is complete, allow the reaction mixture to gradually warm to room temperature. Continue stirring for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material. The extended reaction time at room temperature ensures a high conversion rate.[6]

  • Workup and Neutralization: Upon completion, cool the reaction mixture again in an ice bath and carefully acidify to a pH of less than 7 with a 2N hydrochloric acid solution. This step protonates the carboxylate salt to form the desired carboxylic acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the reaction mixture). The organic layers are combined.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude this compound.[6]

Purification

For most applications, the crude product obtained after extraction and concentration is of sufficient purity (typically >95%). However, if higher purity is required, vacuum distillation can be employed. Given the relatively low boiling point of this compound under reduced pressure, this method can effectively remove any non-volatile impurities.

Expected Yield and Physical Properties

Following this protocol, a yield of 90-95% can be expected.[6] this compound is typically a white to off-white crystalline solid or a colorless oil at room temperature.[2][7]

PropertyValue
Molecular FormulaC₃H₄F₂O₂
Molecular Weight110.06 g/mol [8]
Melting Point38-45 °C[7]
Boiling Point25-30 °C at 5 mmHg[7]
AppearanceWhite to almost white powder or crystals[9]

Analytical Characterization: Validating the Product

Thorough characterization of the final product is a cornerstone of scientific integrity. The following analytical techniques are recommended to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides distinct signals for the methyl and carboxylic acid protons. The methyl protons (CH₃) will appear as a triplet due to coupling with the two adjacent fluorine atoms. The carboxylic acid proton (COOH) will typically appear as a broad singlet. A representative ¹H NMR spectrum in CDCl₃ shows a triplet at approximately δ 1.85 ppm (J = 19.0 Hz) for the methyl protons and a broad singlet at δ 6.21 ppm for the carboxylic acid proton.[6]

  • ¹⁹F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the two equivalent fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the quaternary carbon bearing the fluorine atoms, and the methyl carbon. The signal for the carbon atom bonded to the fluorine atoms will appear as a triplet due to C-F coupling.[10]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 110.06.

Safety and Handling: A Commitment to Laboratory Welfare

As a senior scientist, ensuring a safe laboratory environment is paramount. Both the starting material and the final product, as well as the reagents used, require careful handling.

  • Ethyl 2,2-difluoropropionate: This compound is a flammable liquid and may cause skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound: This compound is corrosive and can cause severe skin burns and eye damage.[2] It is also toxic if ingested or inhaled.[2] Always handle with extreme caution in a fume hood and use appropriate PPE.

  • Sodium Hydroxide and Hydrochloric Acid: Both are corrosive and should be handled with care, using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Diagram 2: Experimental Workflow Summary

G Start Start: Ethyl 2,2-difluoropropionate in Ethanol Add_NaOH Slowly add 2N NaOH at 0°C Start->Add_NaOH Stir Stir at room temperature for 12-16 hours Add_NaOH->Stir Acidify Acidify with 2N HCl to pH < 7 Stir->Acidify Extract Extract with diethyl ether Acidify->Extract Dry Dry organic layer with Na₂SO₄ Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Product Product: this compound Concentrate->Product Purify Optional: Purify by vacuum distillation Product->Purify Characterize Characterize by NMR, IR, MS Product->Characterize Purify->Characterize

Caption: A summary of the experimental workflow for the synthesis.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Here are some common issues and their solutions:

  • Low Yield:

    • Incomplete reaction: Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, extend the reaction time or use a slight excess of sodium hydroxide.

    • Loss during workup: Ensure the pH is sufficiently acidic during neutralization to fully protonate the carboxylate. Perform multiple extractions to maximize product recovery.

  • Product Impurity:

    • Residual starting material: Indicates an incomplete reaction. See above.

    • Side products: Overly harsh reaction conditions (e.g., high temperatures) can potentially lead to side reactions. Adhering to the recommended temperature profile is crucial.

  • Optimization: The reaction can be optimized by varying the concentration of the base, the reaction temperature, and the reaction time. However, the protocol provided is a well-established starting point that provides high yields.

Conclusion

The synthesis of this compound via the base-catalyzed hydrolysis of ethyl 2,2-difluoropropionate is a reliable and high-yielding procedure. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and diligent purification and characterization are key to obtaining a high-quality product. This guide has provided the in-depth technical knowledge and practical insights necessary for the successful synthesis of this important fluorinated building block, empowering researchers to advance their work in drug discovery and materials science.

References

2,2-Difluoropropionic acid molecular structure and bonding

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Bonding of 2,2-Difluoropropionic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (DFPA) is a halogenated carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique physicochemical properties, largely dictated by the presence of two fluorine atoms on the alpha-carbon, make it a valuable building block for synthesizing novel pharmaceuticals and advanced polymers.[1][2][3] The geminal difluoro group acts as a powerful modulator of electronic properties, acidity, and metabolic stability. This guide provides a comprehensive analysis of the molecular structure, bonding, and spectroscopic characterization of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Alpha, Alpha-Difluorination

This compound (IUPAC name: 2,2-difluoropropanoic acid) is an organic compound with the chemical formula C₃H₄F₂O₂.[4][5] At its core, it is a derivative of propionic acid, but the substitution of two hydrogen atoms with fluorine atoms at the C2 (alpha) position dramatically alters its characteristics.

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, combined with its relatively small van der Waals radius, allows it to serve as a bioisostere for hydrogen or a hydroxyl group while profoundly influencing the molecule's electronic environment. In the case of DFPA, the difluoromethyl group (CF₂) imparts enhanced metabolic stability and bioavailability to parent compounds, making it a sought-after synthon in pharmaceutical development.[1][3][6] This guide delves into the fundamental principles of its structure and bonding that give rise to these valuable properties.

Molecular Geometry and Stereochemistry

The three-dimensional arrangement of atoms in this compound is a direct consequence of the hybridization of its constituent carbon atoms and the steric and electronic influence of its substituents. The central carbon backbone consists of three carbon atoms:

  • C1 (Carboxyl Carbon): This carbon is sp² hybridized, adopting a trigonal planar geometry with the two oxygen atoms and the C2 carbon.

  • C2 (Alpha-Carbon): This carbon is sp³ hybridized, resulting in a tetrahedral geometry with its four substituents: the C1 carbon, the C3 carbon, and two fluorine atoms.

  • C3 (Beta-Carbon): This is a methyl carbon, also sp³ hybridized, with a tetrahedral arrangement of three hydrogen atoms and the C2 carbon.

Furthermore, the steric repulsion between the two fluorine atoms and the adjacent methyl and carboxyl groups influences the bond angles. The F-C-F bond angle is expected to be slightly compressed from the ideal tetrahedral angle of 109.5°, while the C1-C2-C3 angle may be slightly expanded to accommodate the bulky substituents.[7]

Caption: Ball-and-stick model of this compound.

Electronic Structure and the Power of the Inductive Effect

The bonding in this compound is defined by the powerful electron-withdrawing inductive effect (-I effect) of the two alpha-fluorine atoms. This effect is the primary driver of the molecule's enhanced acidity and unique reactivity.

3.1. The Inductive Effect Explained

Fluorine is the most electronegative element. Consequently, the C-F bonds in DFPA are highly polarized, with electron density being pulled away from the C2 carbon towards the fluorine atoms. This creates a partial positive charge (δ+) on the C2 carbon. This electron deficiency is then propagated through the sigma bond network to the adjacent C1 carboxyl carbon.

Caption: Inductive effect stabilizing the conjugate base.

3.2. Consequence of the Inductive Effect: Enhanced Acidity

The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion) after deprotonation. The electron-withdrawing fluorine atoms in DFPA play a crucial role in stabilizing the resulting 2,2-difluoropropionate anion. By pulling electron density away from the carboxylate group, they effectively disperse the negative charge, making the anion more stable.

This increased stability of the conjugate base means that the parent acid is more willing to donate its proton, resulting in a significantly stronger acid. This is quantified by the acid dissociation constant (pKa).

CompoundFormulapKa (approx.)
Propionic AcidCH₃CH₂COOH4.87
Fluoroacetic AcidCH₂FCOOH2.59[8]
Dichloroacetic AcidCHCl₂COOH1.35[8]
This compound CH₃CF₂COOH ~1.34 (Predicted) [1][9]

As the table demonstrates, the acidity of DFPA is dramatically higher than that of propionic acid and is comparable to that of dichloroacetic acid, highlighting the potent electronic influence of the two fluorine atoms.

Spectroscopic Fingerprints for Structural Verification

The proposed molecular structure and bonding can be rigorously validated through various spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of DFPA is highly characteristic.

    • The three protons of the methyl group (CH₃) appear as a triplet due to coupling with the two adjacent fluorine atoms. Published data shows this signal at approximately δ 1.85 ppm with a coupling constant (J) of around 19.0 Hz .[9][10]

    • The acidic proton of the carboxyl group (OH) typically appears as a broad singlet, often around δ 6.21 ppm , though its position can vary with concentration and solvent.[9][10]

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential characterization tool. The two equivalent fluorine atoms would be expected to produce a single signal. This signal would be split into a quartet by the three protons of the adjacent methyl group.

  • ¹³C NMR: The carbon NMR spectrum would show three distinct signals corresponding to the three carbon atoms. The C2 carbon, being directly bonded to two fluorine atoms, would exhibit a large chemical shift and would be split into a triplet due to one-bond C-F coupling.

4.2. Infrared (IR) Spectroscopy

The IR spectrum of DFPA provides confirmation of its functional groups:

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band will appear around 1700-1750 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.

  • C-F Stretch: Strong absorption bands in the 1000-1200 cm⁻¹ region are indicative of the C-F bonds.

Synthesis Protocol: A Validated Approach

A common and reliable method for the laboratory-scale synthesis of this compound is the hydrolysis of its corresponding ester, ethyl 2,2-difluoropropionate.[9][10] This protocol is robust and provides a high yield of the desired product.

Protocol: Basic Hydrolysis of Ethyl 2,2-Difluoropropionate

  • Dissolution: Dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol (approx. 20 mL per gram of ester).

  • Cooling: Place the reaction vessel in an ice bath to cool the solution to 0 °C.

  • Saponification: Slowly add an aqueous solution of sodium hydroxide (2N, 1.0-1.2 eq) to the cooled solution while stirring. The slow addition is crucial to control the exothermic reaction.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-16 hours to ensure complete hydrolysis.

  • Acidification: After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to a pH < 2 by the slow addition of 2N hydrochloric acid.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether (3x volume of the aqueous layer).

  • Workup: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Caption: Workflow for the synthesis of DFPA via hydrolysis.

Conclusion: A Molecule Defined by Fluorine

The molecular structure and bonding of this compound are dominated by the presence of the geminal difluoro group at the alpha-position. This substitution induces profound changes in the molecule's geometry and electronic distribution. The powerful electron-withdrawing inductive effect of the fluorine atoms is the key to understanding the molecule's most important property: its high acidity. This effect stabilizes the conjugate base, making DFPA a significantly stronger acid than its non-fluorinated analog. These unique structural and electronic features, verifiable through NMR and IR spectroscopy, are precisely what make this compound an invaluable tool for chemists in the rational design of new drugs and materials.

References

physical properties of 2,2-Difluoropropionic acid (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Properties of 2,2-Difluoropropionic Acid

Abstract

This technical guide provides a comprehensive overview of the key physical properties of this compound (CAS No: 373-96-6), specifically its melting and boiling points. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the scientific principles and experimental methodologies required for their accurate determination. We present detailed, field-proven protocols for the capillary-based determination of both melting and boiling points, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. The guide includes structured data tables, workflow diagrams generated using Graphviz, and a complete list of authoritative references to support the presented information.

Introduction to this compound

This compound is a halogenated carboxylic acid of significant interest in synthetic chemistry and pharmaceutical development. Its unique electronic properties, conferred by the gem-difluoro group alpha to the carboxyl function, make it a valuable building block for creating novel chemical entities with tailored biological activities.

Chemical Identity:

  • IUPAC Name: 2,2-difluoropropanoic acid[1]

  • CAS Number: 373-96-6[1][2]

  • Molecular Formula: C₃H₄F₂O₂[1]

  • Molecular Weight: 110.06 g/mol [1]

  • Structure:

The accurate characterization of fundamental physical properties, such as melting and boiling points, is a non-negotiable prerequisite for its effective use. These parameters are critical indicators of purity and are essential for designing and optimizing reaction conditions, purification strategies, and formulation processes.[3]

Core Physical Properties: A Quantitative Summary

The physical state of this compound is typically a white to pale yellow crystalline powder or fused solid.[1][4] The accepted literature values for its primary thermal properties are summarized below.

Physical PropertyReported ValueConditionsSource(s)
Melting Point 35 – 47 °CAtmospheric Pressure[1][4]
38 – 45 °CAtmospheric Pressure[2][5][6]
Boiling Point 25 – 30 °C5 mmHg (Reduced Pressure)[2][5][6][7][8]

It is crucial to note two key aspects of this data:

  • Melting Point Range: The property is reported as a range, not a sharp point. For a pure crystalline solid, the melting range is narrow (typically < 2 °C).[9] A broad range, as cited in the literature, can suggest the presence of impurities or may reflect variability in experimental technique.

  • Boiling Point Under Vacuum: The boiling point is specified at a reduced pressure (5 mmHg). This is standard practice for organic compounds that may decompose or oxidize at their atmospheric boiling point. The reduced pressure lowers the temperature required to achieve boiling, preserving the compound's integrity.

Experimental Determination of Melting Point

Scientific Principle

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[10] This process requires overcoming the intermolecular forces holding the crystal lattice together.[11] The presence of even small amounts of soluble impurities disrupts this lattice, typically resulting in two observable phenomena: a depression of the melting point and a broadening of the melting range.[9] Therefore, the accurate determination of the melting range serves as a reliable, self-validating method for assessing the purity of a crystalline sample.

Methodology: Digital Melting Point Apparatus

This protocol describes the determination using a modern digital melting point apparatus, which offers superior control and accuracy over traditional oil bath methods.

Protocol Steps:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as moisture can act as an impurity.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine, uniform powder to ensure efficient and even packing.[9]

  • Capillary Tube Loading:

    • Take a standard melting point capillary tube (sealed at one end).

    • Press the open end of the tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm is achieved.[9]

  • Apparatus Setup and Measurement:

    • Insert the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set a "fast run" heating ramp (e.g., 10-15 °C/min) to quickly determine an approximate melting point. Let the apparatus cool by at least 20 °C below this approximate value.

    • Prepare a fresh sample and insert it into the cooled apparatus.

    • Set the starting temperature to ~20 °C below the approximate melting point found in the fast run.

    • Set the heating ramp rate to a slow value (1-2 °C/min) to ensure thermal equilibrium between the sample, thermometer, and heating block.[9]

  • Data Recording (The Melting Range):

    • Record the temperature (T₁) at which the first drop of liquid becomes visible within the solid matrix.

    • Continue heating and record the temperature (T₂) at which the last crystal of the solid phase melts completely into a clear liquid.

    • The result is reported as the range T₁ – T₂.

Workflow and Data Interpretation

Melting_Point_Workflow A Sample Preparation (Dry & Pulverize) B Load Capillary Tube (2-3 mm packed height) A->B C Perform 'Fast Run' (Estimate Approx. MP) B->C D Cool Apparatus (>20°C below Approx. MP) C->D E Perform 'Slow Run' (New Sample, 1-2°C/min ramp) D->E F Record T₁ (First liquid drop appears) E->F G Record T₂ (All solid disappears) F->G H Report Melting Range (T₁ - T₂) G->H

Caption: Workflow for Melting Point Determination.

Trustworthiness: A narrow melting range (e.g., 38-39.5 °C) is indicative of high purity. A broad and depressed range (e.g., 32-38 °C) strongly suggests the presence of impurities. This intrinsic link between the result and sample quality makes the protocol a self-validating system.

Experimental Determination of Boiling Point

Scientific Principle

A liquid boils at the temperature where its vapor pressure equals the surrounding atmospheric pressure.[12] Many organic compounds, including this compound, are susceptible to thermal degradation at temperatures required to boil at standard atmospheric pressure (760 mmHg). By reducing the external pressure using a vacuum system, the boiling point is significantly lowered, allowing for distillation and characterization without decomposition. The micro-scale capillary method is an efficient technique for determining the boiling point of a small quantity of liquid.[13]

Methodology: Micro-scale Capillary Method

This protocol is ideal for research settings where sample quantities are limited.

Protocol Steps:

  • Apparatus Assembly:

    • Attach a small test tube (fusion tube) containing 0.5-1.0 mL of this compound to a thermometer using a rubber band or wire. Ensure the bottom of the fusion tube is level with the thermometer bulb.

    • Take a melting point capillary tube and seal one end in a flame.

    • Place this capillary tube, sealed end up, inside the fusion tube so it is inverted in the liquid sample.[14]

  • Heating and Observation:

    • Clamp the assembly in a heating apparatus (e.g., an oil bath or aluminum block) and begin heating slowly and with constant stirring to ensure uniform temperature.[15]

    • As the temperature rises, air trapped in the inverted capillary will expand and slowly bubble out.

    • As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary. This indicates the vapor pressure of the sample is now exceeding the external pressure.

  • Data Recording:

    • Note the temperature when the rapid bubbling is established, then remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow and eventually stop. The exact moment the liquid is drawn back into the capillary tube is the point at which the external pressure equals the sample's vapor pressure.

    • The temperature at which the liquid just begins to enter the capillary is the boiling point of the liquid at the pressure of the system.[13]

    • Crucially, record the pressure of the vacuum system using a manometer. The result is only meaningful when reported with the corresponding pressure (e.g., 28 °C at 5 mmHg).

Workflow and Data Interpretation

Boiling_Point_Workflow A Assemble Apparatus (Fusion tube, Thermometer, Inverted sealed capillary) B Apply Vacuum & Heat Slowly (Ensure uniform heating) A->B C Observe Bubbling (Wait for rapid, continuous stream) B->C D Remove Heat Source (Allow slow cooling) C->D E Record Temperature (Moment liquid enters capillary) D->E F Record System Pressure (From manometer) D->F G Report Boiling Point & Pressure E->G F->G

Caption: Workflow for Micro-scale Boiling Point Determination.

Trustworthiness: This method is highly reliable as the physical phenomenon being observed—the equilibrium point between internal vapor pressure and external system pressure—is a direct measure of the boiling point. Consistency across multiple measurements provides a high degree of confidence in the result.

Conclusion

The physical properties of this compound, specifically its melting point (approx. 35-47 °C) and reduced-pressure boiling point (25-30 °C at 5 mmHg), are foundational data points for its application in scientific research and development. The experimental protocols detailed in this guide provide a robust framework for verifying these properties and assessing sample purity. By understanding the principles behind these methods, researchers can generate accurate, reliable, and reproducible data, ensuring the integrity of their subsequent work.

References

2,2-Difluoropropionic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility of 2,2-Difluoropropionic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a crucial building block in medicinal chemistry and materials science, valued for its ability to introduce fluorine atoms that can modulate the physicochemical and biological properties of molecules.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data is not widely available in published literature, this guide equips researchers with the fundamental knowledge and detailed experimental protocols necessary to determine its solubility in solvents relevant to their work.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

PropertyValueSource(s)
Molecular Formula C₃H₄F₂O₂[2]
Molecular Weight 110.06 g/mol [2]
Appearance White to almost white powder or crystal[3][4]
Melting Point 38-45 °C[4]
Boiling Point 25-30 °C at 5 mmHg[4]
pKa (Predicted) 1.34 ± 0.10[5]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Topological Polar Surface Area 37.3 Ų

The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly increases the acidity of the carboxylic acid group compared to propionic acid. This enhanced acidity and the presence of a polar carboxylic acid group capable of hydrogen bonding are key determinants of its solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is explained by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Role of Polarity and Hydrogen Bonding

This compound is a polar molecule due to the presence of the carboxylic acid group and the electronegative fluorine atoms. The carboxylic acid moiety can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens).

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can also engage in hydrogen bonding. The solubility of this compound in these solvents is expected to be favorable due to the strong hydrogen bonding interactions between the acid and the solvent molecules.

  • Polar Aprotic Solvents (e.g., acetone, ethyl acetate, dimethyl sulfoxide): These solvents are polar but lack a hydrogen bond-donating group. They can, however, act as hydrogen bond acceptors. The carbonyl oxygen in acetone and ethyl acetate, and the sulfoxide oxygen in DMSO, can form hydrogen bonds with the acidic proton of this compound, leading to good solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents lack significant polarity and the ability to form hydrogen bonds. The energy required to break the strong hydrogen bonds between this compound molecules is not sufficiently compensated by the weak van der Waals forces that would form with nonpolar solvents. Consequently, low solubility is expected in these solvents.

The interplay of these forces is visualized in the following diagram:

G cluster_solute This compound cluster_solvent Solvent Solute C₃H₄F₂O₂ HBond_Donor H-Bond Donor (-OH) Solute->HBond_Donor possesses HBond_Acceptor H-Bond Acceptor (C=O, -OH) Solute->HBond_Acceptor possesses Nonpolar Nonpolar (e.g., Hexane) Solute->Nonpolar Weak Interaction (van der Waals) Polar_Protic Polar Protic (e.g., Ethanol) HBond_Donor->Polar_Protic Strong Interaction (H-Bonding) Polar_Aprotic Polar Aprotic (e.g., Acetone) HBond_Donor->Polar_Aprotic Favorable Interaction (H-Bonding) HBond_Acceptor->Polar_Protic Strong Interaction (H-Bonding) Solvent_Type Solvent Type Solvent_Type->Polar_Protic Solvent_Type->Polar_Aprotic Solvent_Type->Nonpolar High_Solubility High Solubility Polar_Protic->High_Solubility Good_Solubility Good Solubility Polar_Aprotic->Good_Solubility Low_Solubility Low Solubility Nonpolar->Low_Solubility Result Solubility Prediction

Caption: Intermolecular forces governing solubility.

Qualitative Solubility Observations

Based on available chemical information, the following qualitative solubility profile for this compound can be summarized:

Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolMiscible/Highly SolubleStrong hydrogen bonding between the carboxylic acid group and the hydroxyl group of the solvent.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Ethyl AcetateSolubleHydrogen bonding between the acidic proton of this compound and the hydrogen bond acceptor group of the solvent.
Less Polar Dichloromethane, ChloroformSparingly Soluble to SolubleDipole-dipole interactions contribute to solubility, but the lack of strong hydrogen bonding may limit it.
Nonpolar Hexane, TolueneInsoluble/Slightly SolubleWeak van der Waals forces are insufficient to overcome the strong intermolecular forces of the acid.

Experimental Determination of Solubility

To obtain precise, quantitative solubility data, experimental determination is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique.

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV, GC-MS after derivatization, or titration apparatus)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure equilibrium is reached with the solid phase.

    • Accurately add a known volume or mass of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean, tared vial to remove any undissolved microcrystals.

    • Accurately weigh the filtered solution.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the solubility in g/100 g of solvent or other desired units based on the concentration of the saturated solution and the density of the solvent if needed.

The following diagram illustrates the experimental workflow:

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_calc 5. Calculation A Add excess This compound to vials B Add known volume/mass of solvent A->B C Seal vials B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm syringe filter F->G H Prepare dilutions G->H I Quantify using a validated analytical method (e.g., HPLC, Titration) H->I J Calculate solubility (e.g., g/100mL, mol/L) I->J

Caption: Shake-flask solubility determination workflow.

Analytical Quantification Methods

The choice of analytical method is critical for accurate solubility determination.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a common and reliable technique for quantifying carboxylic acids.[7] A suitable mobile phase would typically consist of an acidified aqueous solution and an organic modifier like acetonitrile or methanol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of carboxylic acids, derivatization is often required before GC-MS analysis. This converts the acid into a more volatile ester, which can then be readily analyzed.[8]

  • Potentiometric Titration: For aqueous solubility, a potentiometric titration with a standardized base (e.g., NaOH) can be a precise method to determine the concentration of the dissolved acid. This method is particularly useful as it does not require a chromophore for UV detection.

Safety and Handling

This compound is a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

While readily available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, this guide provides the theoretical foundation and practical methodologies for researchers to determine these values accurately. By understanding the interplay of polarity and hydrogen bonding, and by employing robust experimental techniques like the shake-flask method coupled with appropriate analytical quantification, scientists and drug development professionals can effectively utilize this important fluorinated building block in their research and development endeavors.

References

A Spectroscopic Deep Dive: Unveiling the-Structural Nuances of 2,2-Difluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a frequently employed strategy to modulate physicochemical and biological properties. 2,2-Difluoropropionic acid, a key building block and metabolite, presents a compelling case study for spectroscopic analysis. Its unique structural features, namely the geminal fluorine atoms adjacent to a carboxylic acid moiety, give rise to distinct and informative signatures in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a comprehensive exploration of the spectroscopic data of this compound, offering field-proven insights into data acquisition and interpretation for researchers in the pharmaceutical and chemical sciences.

The Molecular Blueprint: Understanding Spectroscopic Behavior

The strategic placement of two fluorine atoms on the alpha-carbon of propionic acid dramatically influences the electronic environment of the entire molecule. This effect is the primary determinant of its characteristic spectroscopic features. The high electronegativity of fluorine withdraws electron density, impacting the chemical shifts of neighboring protons and carbons. Furthermore, the magnetic nucleus of fluorine (¹⁹F) provides an additional, highly sensitive probe for structural elucidation through ¹⁹F NMR.

Proton (¹H) NMR Spectroscopy: A Window into the Alkyl Chain

Proton NMR spectroscopy of this compound reveals a deceptively simple yet information-rich spectrum. The molecule contains two distinct proton environments: the methyl (CH₃) group and the acidic proton of the carboxylic acid (COOH).

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
1.85Triplet (t)3H19.0CH₃
6.21Broad Singlet (br s)1H-COOH

Data sourced from ChemicalBook.[1][2]

The methyl protons appear as a triplet at approximately 1.85 ppm. This splitting pattern is a direct consequence of coupling to the two adjacent fluorine atoms. The magnitude of this three-bond proton-fluorine coupling (³JH-F) is a significant 19.0 Hz, a characteristic feature of gem-difluoro compounds. The acidic proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift, in this case, around 6.21 ppm. Its broadness is attributable to chemical exchange with trace amounts of water and intermolecular hydrogen bonding.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A robust and reliable ¹H NMR spectrum of this compound can be obtained by following this standardized protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton operating frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion and resolution.

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Employ a standard pulse sequence (e.g., a 30° or 90° pulse).

    • Ensure a sufficient number of scans (typically 8 to 16) to achieve an adequate signal-to-noise ratio.

    • Set the relaxation delay to at least 1-2 seconds to allow for full relaxation of the protons between scans.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

Carbon-¹³ (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton

Due to the presence of highly electronegative fluorine atoms, the ¹³C NMR spectrum of this compound is expected to show significant downfield shifts for the carbons directly attached to or in close proximity to the fluorines. The carbon signals will also exhibit splitting due to coupling with the fluorine atoms.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (δ) ppmPredicted MultiplicityPredicted C-F CouplingAssignment
~170-175Triplet (t)²JC-FC=O
~115-125Triplet (t)¹JC-FCF₂
~20-25Triplet (t)²JC-FCH₃

Causality Behind Predicted Shifts and Multiplicities:

  • C=O (Carboxyl Carbon): The carboxyl carbon is expected to appear in the typical downfield region for carboxylic acids. It will likely be a triplet due to two-bond coupling with the geminal fluorine atoms (²JC-F).

  • CF₂ (Difluorinated Carbon): This carbon will experience a very large downfield shift due to the direct attachment of two highly electronegative fluorine atoms. It is expected to be a triplet due to the one-bond coupling to the two fluorine atoms (¹JC-F), which is typically large.

  • CH₃ (Methyl Carbon): The methyl carbon will also be influenced by the electronegative fluorine atoms, though to a lesser extent. It is predicted to appear as a triplet due to two-bond coupling (²JC-F).

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Instrumentation: A high-resolution NMR spectrometer with a carbon operating frequency of 75 MHz or higher is recommended.

  • Acquisition Parameters:

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum by removing C-H couplings.

    • Set a wider spectral width (e.g., 0-200 ppm) to encompass the expected chemical shifts.

    • A significantly larger number of scans (e.g., 128 to 1024 or more) will be necessary to obtain a good signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) is often used to ensure quantitative integration, although this is less critical for simple identification.

  • Processing: The processing steps are similar to those for ¹H NMR, with referencing typically done using the deuterated solvent signal (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy: A Direct Look at the Key Element

¹⁹F NMR is a powerful technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.

A literature reference indicates the existence of a ¹⁹F NMR spectrum for this compound, acquired on a Bruker HX-90 instrument and referenced to CCl₃F.[4] While the exact chemical shift is not provided in the readily available abstract, for a CF₂ group adjacent to a carboxylic acid, the chemical shift is expected to be in the range of -90 to -120 ppm relative to CCl₃F. The signal should appear as a quartet due to coupling with the three protons of the methyl group (³JF-H).

Experimental Protocol: ¹⁹F NMR Acquisition
  • Sample Preparation: The sample prepared for ¹H NMR analysis is generally suitable for ¹⁹F NMR as well.

  • Instrumentation: An NMR spectrometer equipped with a fluorine probe is necessary. The operating frequency for ¹⁹F will be different from that of ¹H and ¹³C.

  • Acquisition Parameters:

    • The spectral width for ¹⁹F NMR is much larger than for ¹H NMR, often spanning several hundred ppm.

    • A standard single-pulse experiment is typically sufficient.

    • Proton decoupling can be employed to simplify the spectrum to a singlet, which can be useful for confirming the chemical shift but removes the valuable coupling information.

    • The number of scans required is usually comparable to that for ¹H NMR.

  • Processing: The FID is processed similarly to ¹H and ¹³C spectra. Referencing is commonly done using an external standard such as CCl₃F (δ = 0 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. For this compound, the key functional groups are the carboxylic acid (C=O and O-H) and the C-F bonds. PubChem indicates the availability of a vapor phase IR spectrum for this compound.[1]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300Broad, StrongO-H stretch (from COOH, hydrogen-bonded)
~1710-1760StrongC=O stretch (from COOH)
~1000-1200StrongC-F stretch

Interpretation of IR Spectrum:

  • O-H Stretch: The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad and strong absorption band for the O-H stretch, typically centered around 3000 cm⁻¹. This broadness is a result of extensive intermolecular hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected in the region of 1710-1760 cm⁻¹. The exact position can be influenced by the electron-withdrawing effect of the adjacent fluorine atoms.

  • C-F Stretch: The carbon-fluorine stretching vibrations typically give rise to strong absorption bands in the fingerprint region, generally between 1000 and 1200 cm⁻¹.

Experimental Protocol: Acquiring an IR Spectrum
  • Sample Preparation:

    • For Solids: A common method is to prepare a KBr (potassium bromide) pellet. A small amount of the solid sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk.

    • For Liquids or Solutions: The sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, the compound can be dissolved in a suitable solvent (one that has minimal absorption in the regions of interest, like CCl₄ or CS₂) and the spectrum recorded in a solution cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument used for acquiring IR spectra.

  • Acquisition: A background spectrum of the empty sample holder (or the pure solvent) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum.

  • Processing: The resulting spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR and IR data provides a self-validating system for structural confirmation.

Figure 1. A flowchart illustrating the integrated workflow for the spectroscopic analysis of this compound.

This integrated approach allows for a comprehensive and unambiguous confirmation of the molecular structure. The ¹H NMR confirms the presence and connectivity of the methyl and carboxylic acid protons, with the H-F coupling providing direct evidence for the proximity of the methyl group to the fluorine atoms. The ¹³C NMR (predicted) would elucidate the carbon backbone and the electronic effects of the fluorine substituents. The ¹⁹F NMR directly probes the fluorine environment, and the F-H coupling corroborates the ¹H NMR data. Finally, the IR spectrum confirms the presence of the key carboxylic acid and C-F functional groups.

Conclusion: A Powerful Toolkit for Molecular Characterization

The spectroscopic characterization of this compound serves as an excellent example of how a multi-technique approach can provide a detailed and robust understanding of molecular structure. For researchers in drug development and chemical synthesis, a thorough grasp of these spectroscopic principles and experimental protocols is indispensable for the confident identification and characterization of novel fluorinated compounds. The distinct spectral signatures arising from the geminal difluoro motif offer a clear and reliable means of confirming its presence and probing its influence on the overall molecular architecture.

References

Safe Handling and Storage of 2,2-Difluoropropionic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the safe handling and storage of 2,2-Difluoropropionic acid (CAS No. 373-96-6). As a key building block in the synthesis of fluorinated drug candidates and specialty polymers, its unique chemical properties demand a rigorous and informed approach to laboratory safety.[1][2] This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of safety and scientific integrity.

Core Chemical Profile and Hazard Identification

This compound is a halogenated carboxylic acid that typically appears as a white to almost-white crystalline powder or a colorless to pale yellow liquid.[1][3] The presence of two electron-withdrawing fluorine atoms on the alpha-carbon significantly increases the acidity of the carboxylic group compared to its non-fluorinated analogue, propionic acid. This enhanced reactivity is valuable in synthesis but also dictates its hazardous nature.[1]

A thorough understanding of its physicochemical properties is the foundation of a robust safety plan.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 373-96-6[4][5]
Molecular Formula C₃H₄F₂O₂[1][4][5]
Molecular Weight ~110.06 g/mol [1][5]
Appearance White to almost-white powder/crystal[1][3][6]
Melting Point 38-45 °C[7][8]
Boiling Point 25-30 °C at 5 mmHg[8]
Solubility Soluble in water, ethanol, and ether[2]

The primary hazards associated with this compound are well-documented and classified under the Globally Harmonized System (GHS). These classifications are not merely regulatory labels; they are critical indicators of the potential risks and inform every aspect of the handling and storage protocols that follow.

Table 2: GHS Hazard Identification

Pictogram(s)Signal WordHazard Statement(s)
🔥 Corrosive corrosive, Health Hazard health hazardDanger H228 : Flammable solid.[4] H314 : Causes severe skin burns and eye damage.[4][5][9] H318 : Causes serious eye damage.[4][9] H335 : May cause respiratory irritation.[4][10]

Personal Protective Equipment (PPE): The First Line of Defense

Given the severe corrosive nature of this compound, selecting and using appropriate PPE is a critical, non-negotiable step. The objective is to create a complete barrier between the researcher and the chemical.

Mandatory PPE Ensemble
  • Hand Protection : Wear impervious gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.[6][10]

  • Eye and Face Protection : Safety goggles that provide a complete seal around the eyes are mandatory.[6] Given the risk of severe eye damage (H318), a face shield should be worn in conjunction with goggles, especially when handling larger quantities or when there is a risk of splashing.[6][10]

  • Skin and Body Protection : An impervious protective lab coat is required.[6] All skin should be covered. Protective boots may be necessary depending on the scale of the operation.[6]

  • Respiratory Protection : Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA-approved respirator with a particulate filter is required.[10]

Workflow for PPE Selection

The following diagram outlines the decision-making process for ensuring adequate personal protection.

PPE_Workflow start Handling this compound? base_ppe Standard PPE Required: - Chemical Safety Goggles - Impervious Gloves - Lab Coat start->base_ppe face_shield Is there a splash risk (e.g., large quantities, agitation)? base_ppe->face_shield fume_hood Is work performed in a certified chemical fume hood? respirator Use NIOSH/MSHA approved respirator fume_hood->respirator No proceed Proceed with Caution fume_hood->proceed Yes face_shield->fume_hood No add_shield Add Face Shield face_shield->add_shield Yes add_shield->fume_hood respirator->proceed

Caption: PPE selection workflow for handling this compound.

Safe Handling Protocols

Adherence to strict handling protocols is essential to mitigate the risks identified.

  • Ventilation : Always handle this substance within a well-ventilated area, preferably a chemical fume hood, to control exposure to dusts and vapors.[10][11]

  • Ignition Sources : As a flammable solid, keep the compound away from heat, sparks, open flames, and hot surfaces.[4][9] Use explosion-proof electrical and ventilating equipment. Container and receiving equipment must be grounded and bonded to prevent static discharge.[4]

  • Avoiding Contact : Do not get in eyes, on skin, or on clothing.[10] Avoid breathing dust or vapors.[9][10]

  • Hygiene : Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed immediately and washed before reuse.[10][11]

Storage Requirements: Ensuring Stability and Preventing Reactions

The primary goals of proper storage are to maintain the chemical's integrity, prevent accidental release, and avoid contact with incompatible materials that could trigger a hazardous reaction.

Table 3: Storage Conditions & Incompatibilities

ParameterRequirementRationale / Causality
Location Store in a cool, dry, dark, and well-ventilated place.[2][6]Prevents thermal decomposition and degradation from moisture or UV light. Good ventilation prevents the accumulation of potentially harmful vapors.
Security Store locked up.[6][9][10]Restricts access to authorized personnel only, preventing accidental misuse.
Container Keep container tightly closed in a corrosive-resistant container.[6][10][12]Prevents contamination, release into the environment, and reaction with atmospheric moisture. Protects the storage area from the corrosive nature of the acid.
Incompatibilities Strong Oxidizing Agents :[6][9][10]Can lead to violent exothermic reactions, creating a fire or explosion hazard.
Strong Bases :[1]A classic acid-base neutralization reaction that is highly exothermic and can cause dangerous splattering.
Moisture-Sensitive Reagents :[1]The acidic proton can react with these reagents, potentially leading to the release of flammable or toxic gases.

Emergency Procedures: A Plan for When Things Go Wrong

Even with meticulous planning, accidents can happen. A clear, well-rehearsed emergency plan is crucial.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Anyone working with this chemical must be familiar with these procedures and the location of safety showers and eyewash stations.[10]

First_Aid_Protocol exposure Exposure Occurs route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eyes Eye Contact route->eyes Eyes inhalation Inhalation route->inhalation Inhalation ingestion Ingestion route->ingestion Ingestion skin_action Immediately remove contaminated clothing. Rinse skin with water/shower for at least 15 mins. skin->skin_action eyes_action Rinse cautiously with water for at least 15 mins. Remove contact lenses if possible. Continue rinsing. eyes->eyes_action inhalation_action Move person to fresh air. If not breathing, give artificial respiration. inhalation->inhalation_action ingestion_action Rinse mouth. DO NOT induce vomiting. ingestion->ingestion_action medical Seek Immediate Medical Attention (Show SDS to doctor) skin_action->medical eyes_action->medical inhalation_action->medical ingestion_action->medical

Caption: Emergency first aid decision tree for exposure incidents.

Accidental Release Measures

In the event of a spill, a calm and systematic response is required to ensure personnel safety and environmental protection.[10]

Spill_Response spill Spill Detected step1 Evacuate unnecessary personnel. Ensure adequate ventilation. spill->step1 step2 Remove all sources of ignition. step1->step2 step3 Don appropriate PPE (respirator, gloves, goggles, protective clothing). step2->step3 step4 Contain spillage. Prevent entry into drains. step3->step4 step5 Collect with an electrically protected vacuum or by wet-brushing. step4->step5 step6 Place in a suitable, closed container for disposal. step5->step6 step7 Clean the affected area thoroughly. step6->step7

Caption: Step-by-step workflow for responding to an accidental spill.

Firefighting Measures
  • Suitable Extinguishing Media : Use alcohol-resistant foam, dry powder, carbon dioxide, or water spray.[4][6]

  • Hazards from Combustion : Thermal decomposition can generate poisonous and corrosive fumes, including carbon oxides and hydrogen fluoride.[4][6][9]

  • Protective Equipment : Firefighters must wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[4]

Waste Disposal

Disposal of this compound and its containers must be handled as hazardous waste.

  • Method : The preferred method is to send the material to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[4][6]

  • Regulations : Always consult and comply with federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[6][10] Do not allow the product to enter drains or the environment.[9][10]

References

Whitepaper: The Induced Electrophilicity of the α-Carbon in 2,2-Difluoropropionic Acid and Its Strategic Role in Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science.[1][2] Among fluorinated building blocks, 2,2-difluoropropionic acid stands out due to a profound electronic alteration it imparts: the induction of significant electrophilic character on its α-carbon.[3] This phenomenon represents a reversal of the typical nucleophilic reactivity expected at this position via enolate formation. This guide provides an in-depth analysis of the physicochemical principles governing this induced electrophilicity, explores its manifestation in chemical reactions, details experimental protocols to leverage this reactivity, and discusses its pivotal role as a bioisosteric element in the design of targeted therapeutics.

The Physicochemical Origins of α-Carbon Electrophilicity

The chemical behavior of this compound is dominated by the presence of the geminal difluoro group at the α-position. These two fluorine atoms, being the most electronegative elements, fundamentally alter the electronic landscape of the molecule through powerful inductive and stereoelectronic effects.

The Dominant Inductive Effect

The primary driver for the electrophilicity of the α-carbon is the potent electron-withdrawing inductive effect (-I effect) of the two fluorine atoms. This creates a strong dipole along the C-F bonds, pulling electron density away from the α-carbon. This effect propagates through the sigma framework, leading to a cascade of electron withdrawal:

  • Cα Polarization: The α-carbon is rendered significantly electron-deficient, bearing a substantial partial positive charge (δ+).

  • Enhanced Carbonyl Electrophilicity: The inductive pull extends to the adjacent carbonyl carbon, making it even more electrophilic than in its non-fluorinated counterpart.[4][5][6]

  • Increased Acidity: The molecule exhibits enhanced acidity compared to propionic acid, as the electron withdrawal stabilizes the resulting carboxylate conjugate base.[3]

This redistribution of electron density is the cornerstone of the α-carbon's unusual reactivity.

Caption: Inductive electron withdrawal (-I) by fluorine atoms in this compound.

Reversal of Polarity ("Umpolung")

In standard carbonyl chemistry, the α-carbon is a site of nucleophilicity.[7] Deprotonation with a base generates an enolate, a potent carbon nucleophile that readily attacks electrophiles.[8][9][10] The gem-difluoro substitution effectively reverses this intrinsic polarity—a concept known as "umpolung."[11][12] The α-carbon transitions from a latent nucleophile to a pronounced electrophile, opening reaction pathways that are inaccessible to simple carboxylic acids.

Synthetic Exploitation of α-Carbon Electrophilicity

While direct SN2 displacement of a fluoride ion at the α-carbon is challenging, the profound electrophilic character is masterfully exploited in the reactivity of its derivatives, particularly gem-difluoroalkenes. These Michael acceptors are readily synthesized from precursors like this compound and serve as powerful intermediates.[13][14][15] The electron-withdrawing effect of the gem-difluoro group is relayed through the π-system, making the β-carbon of the alkene highly susceptible to nucleophilic attack.

Experimental Protocol: Michael Addition to a gem-Difluoroalkene Derivative

This protocol details a representative synthesis leveraging the electrophilic nature of a gem-difluoroalkene system, which acts as a surrogate for demonstrating the reactivity imparted by the difluoroacetyl core.

Objective: To synthesize an α,α-difluoro-δ-ketoester via Michael addition of a β-ketoester enolate to a terminally unsaturated gem-difluoroalkene.

Methodology:

  • Reagent Preparation: In a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve ethyl acetoacetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF, 20 mL). Cool the solution to 0 °C in an ice bath.

  • Enolate Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred solution.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the acidic α-hydrogen of the β-ketoester, ensuring complete formation of the nucleophilic enolate.

  • Nucleophilic Addition: After cessation of hydrogen gas evolution (approx. 30 minutes), add a solution of the gem-difluoroalkene substrate (1.0 equivalent) in THF (10 mL) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: The electron-deficient alkene readily accepts the nucleophilic attack from the enolate. Room temperature provides sufficient thermal energy to overcome the activation barrier without promoting side reactions.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 25 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Caption: Experimental workflow for the Michael addition to a gem-difluoroalkene.

Representative Data

The following table summarizes expected outcomes for the Michael addition with various nucleophiles, highlighting the broad applicability of gem-difluoroalkenes as electrophilic partners.

Nucleophile SourceProduct TypeExpected Yield (%)
Ethyl Acetoacetateα,α-Difluoro-δ-ketoester85 - 95%
Diethyl MalonateDiethyl 2-(3,3-difluoropropyl)malonate90 - 98%
ThiophenolPhenyl-(3,3-difluoropropyl)sulfane75 - 85%
Morpholine4-(3,3-Difluoropropyl)morpholine70 - 80%

Implications in Drug Development and Medicinal Chemistry

The unique electronic properties of the gem-difluoro group make it a privileged motif in modern drug design, where it often serves as a bioisostere for other functional groups.

Bioisostere of the Carbonyl and Gem-Diol Group

The gem-difluoro group is widely recognized as a non-hydrolyzable bioisostere of a carbonyl group.[14][15][16] The C-F bonds mimic the polarization of a C=O bond, and the electrophilic nature of the carbon atom is a key feature of this mimicry. Furthermore, it can act as a stable analogue of a hydrated ketone (a gem-diol), a transition state often implicated in enzyme-catalyzed reactions.[4]

Covalent Enzyme Inhibition

The induced electrophilicity is a powerful tool for designing covalent enzyme inhibitors.[4] Many enzymes, particularly cysteine and serine proteases, utilize a nucleophilic residue in their active site for catalysis. A drug molecule containing an α,α-difluoromethyl ketone moiety can act as an "electrophilic warhead." The highly electrophilic carbonyl carbon is readily attacked by the enzyme's nucleophile (e.g., the thiol of a cysteine residue) to form a stable, reversible hemithioketal adduct, effectively inactivating the enzyme.

Caption: Covalent inhibition via nucleophilic attack on a difluoromethyl ketone warhead.

Conclusion

The introduction of a gem-difluoro group at the α-position of propionic acid induces a profound and synthetically valuable shift in the electronic character of the α-carbon. This transformation from a traditional nucleophilic center to a potent electrophilic site provides chemists with unique strategic advantages. This principle underpins the utility of this compound and its derivatives as versatile building blocks in organic synthesis and as key structural motifs in the design of advanced pharmaceuticals, particularly in the development of targeted covalent enzyme inhibitors. Understanding and harnessing this induced electrophilicity remains a cornerstone of modern fluorine chemistry.

References

thermal stability and decomposition of 2,2-Difluoropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Difluoropropionic Acid

Abstract

This compound (DFPA) is an important fluorinated building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility in complex synthetic routes necessitates a thorough understanding of its thermal stability and decomposition profile. Thermal degradation can impact reaction yields, product purity, and process safety, particularly during distillation, high-temperature reactions, or long-term storage under elevated temperatures. This guide provides a comprehensive analysis of the thermal behavior of DFPA, detailing its decomposition pathways, the analytical techniques used for its characterization, and the practical implications for laboratory and industrial applications. We synthesize theoretical principles with established experimental methodologies to offer a self-validating framework for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Synopsis

A foundational understanding of a compound's basic properties is critical before undertaking thermal analysis. This compound is a solid at room temperature with a relatively low melting point.[2][3] Its handling requires significant care, as it is classified as a corrosive substance that can cause severe skin burns and eye damage.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 373-96-6 [2][3][4]
Molecular Formula C₃H₄F₂O₂ [3][5][6]
Molecular Weight 110.06 g/mol [3][6]
Appearance White to pale yellow solid (crystals or powder) [3][7][8]
Melting Point 35-47 °C [2][3][7]
Boiling Point 115-118 °C (lit.) [2]
Flash Point 65.6 °C (150.1 °F) - closed cup [2]

| Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation | |

Theoretical Decomposition Pathways

The thermal decomposition of halogenated carboxylic acids can proceed through several mechanisms. For this compound, two primary pathways are theoretically prominent based on the literature of analogous compounds: decarboxylation and hydrogen fluoride (HF) elimination.

Decarboxylation Pathway

Decarboxylation is a common thermal degradation route for carboxylic acids, involving the cleavage of the C-C bond between the carboxyl group and the alpha-carbon, releasing carbon dioxide (CO₂).[9] For DFPA, this would yield 1,1-difluoroethane, a gaseous product. This pathway is supported by studies on the thermal decomposition of 2,2-difluoropropionyl peroxide, which also generates 1,1-difluoroethane through a radical mechanism.[10]

CH₃CF₂COOH → CH₃CF₂H + CO₂

Hydrogen Fluoride (HF) Elimination

Elimination of HF is a characteristic decomposition pathway for many fluorinated organic compounds.[11] Theoretical studies on perfluorinated carboxylic acids (PFCAs) suggest that HF elimination from the acid head group can lead to the formation of unstable lactone intermediates, which then degrade further.[12] While DFPA is not perfluorinated, a similar intramolecular or intermolecular elimination of HF is plausible, potentially leading to the formation of unsaturated species and highly corrosive HF gas.

CH₃CF₂COOH → CH₂=CFCOOH + HF

The relative dominance of these pathways is dependent on factors such as temperature, pressure, and the presence of catalysts or impurities. Experimental analysis is essential to determine the actual decomposition products and onset temperatures.

Experimental Workflow for Thermal Analysis

A multi-technique approach is required for a comprehensive evaluation of thermal stability. The logical workflow involves determining the temperature ranges of thermal events and mass loss, followed by the identification of the evolved gaseous products.

G cluster_0 Phase 1: Thermal Event Characterization cluster_1 Phase 2: Evolved Gas Analysis (EGA) cluster_2 Phase 3: Data Interpretation TGA Thermogravimetric Analysis (TGA) Determines mass loss vs. temperature DSC Differential Scanning Calorimetry (DSC) Measures heat flow, detects melting, boiling, decomposition TGA_MS TGA coupled to Mass Spectrometry (TGA-MS) Identifies decomposition products by mass TGA->TGA_MS Evolved Gas TGA_FTIR TGA coupled to FTIR Spectroscopy (TGA-FTIR) Identifies functional groups in gaseous products TGA->TGA_FTIR Evolved Gas Kinetics Kinetic Analysis (e.g., FWO, KAS methods) Calculates Activation Energy (Ea) TGA->Kinetics Mechanism Mechanism Elucidation Correlates products with pathways DSC->Mechanism Correlates thermal events with mass loss TGA_MS->Mechanism TGA_FTIR->Mechanism Sample Sample of This compound Sample->TGA Heat (controlled rate) Sample->DSC Heat (controlled rate) G cluster_A Dominant Pathway: Decarboxylation cluster_B Minor/Secondary Pathway: HF Elimination DFPA CH₃CF₂COOH (this compound) CO2 CO₂ (Carbon Dioxide) DFPA->CO2 Heat (Δ) -CO₂ DFE CH₃CF₂H (1,1-Difluoroethane) DFPA->DFE Heat (Δ) HF HF (Hydrogen Fluoride) DFPA->HF Heat (Δ) -HF Unsat_Acid CH₂=CFCOOH (2-Fluoropropenoic Acid) DFPA->Unsat_Acid

References

The Genesis of a Fluorinated Workhorse: A Technical Chronicle of 2,2-Difluoropropionic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Gem-Difluoro Moiety

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The geminal difluoro (-CF2-) group, in particular, offers a unique constellation of properties. It can act as a bioisostere for carbonyl groups, enhancing metabolic stability and modulating electronic properties without significantly increasing steric bulk. 2,2-Difluoropropionic acid, a seemingly simple three-carbon carboxylic acid, stands as a pivotal building block for accessing this valuable motif. Its journey from a laboratory curiosity to a commercially significant intermediate is a compelling narrative of evolving synthetic strategies, driven by the relentless pursuit of efficiency, safety, and scalability. This guide provides a comprehensive technical overview of the historical development of this compound synthesis, offering field-proven insights and detailed methodologies for the discerning scientific professional.

I. The Dawn of Gem-Difluorination: Early Strategies and Foundational Reactions

The early history of this compound is intertwined with the broader development of organofluorine chemistry. While a definitive first synthesis is not definitively documented in readily available literature, the foundational methods for creating gem-difluoro compounds paved the way for its eventual preparation.

A. Halogen Exchange: The venerable Swarts Reaction

One of the earliest and most fundamental methods for introducing fluorine into organic molecules is the Swarts reaction, first reported by Frédéric Jean Edmond Swarts in 1892.[1] This nucleophilic substitution reaction typically involves the treatment of an alkyl chloride or bromide with a metallic fluoride, such as antimony trifluoride (SbF₃), often in the presence of a catalytic amount of a pentavalent antimony salt like SbCl₅.[2]

The logical precursor for this compound via this route would be 2,2-dichloropropionic acid or its corresponding acyl chloride. The reaction proceeds through the exchange of chlorine atoms for fluorine.

Key Mechanistic Considerations (Swarts Reaction): The reaction mechanism involves the formation of a more polarized C-Cl bond upon coordination of the chloroalkane to the antimony species, making the carbon atom more susceptible to nucleophilic attack by a fluoride ion from SbF₃. The presence of SbCl₅ as a catalyst facilitates the generation of a more reactive fluorinating species.

Representative Protocol: Halogen Exchange for the Synthesis of 2,2-Difluoropropionyl Fluoride (Conceptual)

This protocol is a conceptual representation based on the principles of the Swarts reaction, as specific historical records for this exact transformation are scarce.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: Antimony trifluoride (SbF₃, 2.0 eq.) is charged into the flask. A catalytic amount of antimony pentachloride (SbCl₅, 0.1 eq.) can be added to enhance reactivity.

  • Reaction Initiation: 2,2-Dichloropropionyl chloride (1.0 eq.) is added dropwise to the stirred suspension of SbF₃ at a controlled temperature, typically starting at room temperature.

  • Reaction Progression: The reaction mixture is then gently heated to initiate the halogen exchange. The temperature is carefully monitored, as the reaction can be exothermic. The progress of the reaction can be monitored by GC-MS analysis of aliquots.

  • Product Isolation: Upon completion, the volatile 2,2-difluoropropionyl fluoride is distilled directly from the reaction mixture.

  • Hydrolysis: The collected acyl fluoride is then carefully hydrolyzed by slow addition to ice-cold water or a dilute base to yield this compound.

  • Causality: The choice of SbF₃ is historical and effective for replacing geminal dichlorides. The catalytic SbCl₅ enhances the fluorinating power of the reagent. Distillation of the product as it forms drives the equilibrium and minimizes side reactions.

B. Electrochemical Fluorination: The Simons Process

Developed by Joseph H. Simons in the 1930s, the Simons process is a landmark in industrial organofluorine chemistry.[1][3] This method involves the electrolysis of an organic compound dissolved in anhydrous hydrogen fluoride (HF) at a nickel anode.[1][3] The process is a perfluorination, replacing all C-H bonds with C-F bonds. For carboxylic acids, the carboxyl group is converted to an acyl fluoride.

While the Simons process is typically associated with perfluorination, its application to propionic acid or its derivatives would likely lead to a mixture of fluorinated products, including perfluoropropionyl fluoride. Selective synthesis of this compound via this method is challenging due to the radical nature of the process.

Experimental Workflow: Simons Electrochemical Fluorination

Caption: Workflow for Simons electrochemical fluorination.

Key Mechanistic Considerations (Simons Process): The exact mechanism is complex and debated, but it is generally accepted that a high-valent nickel fluoride layer forms on the anode, which acts as the fluorinating agent.[4] The organic substrate is oxidized at this surface, leading to the substitution of hydrogen with fluorine.

II. The Advent of Modern Synthesis: Efficiency, Selectivity, and Accessibility

The latter half of the 20th century and the early 21st century witnessed the development of more refined and selective methods for the synthesis of this compound, driven by the increasing demand from the pharmaceutical and agrochemical industries.

A. From Keto-Esters: Fluorination of Pyruvic Acid Derivatives

A highly effective and widely used modern approach involves the fluorination of ethyl pyruvate, a readily available starting material. This transformation is typically achieved using a deoxofluorinating agent, such as (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®).

Experimental Protocol: Synthesis of Ethyl 2,2-Difluoropropionate from Ethyl Pyruvate [5]

  • Apparatus and Cooling: A multi-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is charged with ethyl pyruvate (1.0 eq.). The flask is cooled to between -15°C and -10°C using a dry ice/acetone bath.

  • Reagent Addition: Deoxo-Fluor® (1.0 eq.) is added slowly to the cooled ethyl pyruvate, ensuring the internal temperature is maintained below -5°C.

  • Reaction Monitoring: The reaction mixture is stirred at a temperature below 30°C until gas chromatography (GC) analysis indicates the complete consumption of the starting material.

  • Quenching: The reaction mixture is carefully added to a stirred mixture of water, ice, and sodium bicarbonate over approximately 30 minutes to neutralize the acidic byproducts.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted multiple times with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The resulting crude product is purified by distillation to yield ethyl 2,2-difluoropropionate.

  • Causality: The use of Deoxo-Fluor® provides a milder and more selective alternative to harsher fluorinating agents like sulfur tetrafluoride (SF₄). The low temperature is crucial to control the reactivity and minimize side reactions. The basic quench neutralizes the HF and other acidic species generated during the reaction.

B. Hydrolysis of Ethyl 2,2-Difluoropropionate

The final step to obtain this compound from its ethyl ester is a straightforward hydrolysis, which can be achieved under either acidic or basic conditions. Basic hydrolysis is commonly employed due to its high efficiency.

Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate [3][6]

  • Reaction Setup: Ethyl 2,2-difluoropropionate (1.0 eq.) is dissolved in ethanol in a round-bottom flask and cooled to 0°C in an ice bath.

  • Base Addition: An aqueous solution of sodium hydroxide (2N, a slight excess) is added slowly to the stirred solution.

  • Reaction Progression: The reaction mixture is allowed to gradually warm to room temperature and is stirred for approximately 14 hours.

  • Acidification and Extraction: Upon completion, the reaction mixture is cooled and acidified to a pH of less than 7 with hydrochloric acid (2N). The product is then extracted with diethyl ether.

  • Isolation: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

  • Yield Data: This method typically provides high yields, often exceeding 90%.[3]

C. Ring-Opening of Tetrafluorooxetane

A patented method from the mid-1980s describes the synthesis of this compound derivatives through the ring-opening of 2,2,3,3-tetrafluorooxetane.[7][8] This approach can lead to various derivatives depending on the co-reagent used. The synthesis of 2,2-difluoropropionyl fluoride, which can be subsequently hydrolyzed, is a key transformation.

Reaction Scheme: Synthesis from Tetrafluorooxetane

Tetrafluorooxetane_Route Tetrafluorooxetane 2,2,3,3-Tetrafluorooxetane AcylFluoride 2,2,3-Trifluoropropionyl Fluoride Tetrafluorooxetane->AcylFluoride Ring Opening Catalyst Lewis Acid (e.g., AlCl₃, SbF₅) or Alkali Metal Fluoride Catalyst->AcylFluoride Hydrolysis Hydrolysis AcylFluoride->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthesis of this compound from tetrafluorooxetane.

Representative Protocol: Ring-Opening of Tetrafluorooxetane [7]

  • Reaction Setup: A flask equipped with a dry ice condenser and a dropping funnel is charged with a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent like carbon tetrachloride.

  • Reagent Addition: 2,2,3,3-Tetrafluorooxetane is added dropwise to the stirred mixture.

  • Reaction and Isolation: The reaction is stirred for several hours, and the resulting 2,2,3-trifluoropropionyl fluoride is isolated by rectification.

  • Hydrolysis: The acyl fluoride is then hydrolyzed to this compound.

  • Causality: The Lewis acid catalyzes the ring-opening of the strained tetrafluorooxetane ring, leading to a rearranged acyl fluoride.

D. Other Notable Synthetic Routes
  • Oxidation of 2,2-Difluoropropanol: This method involves the oxidation of the corresponding alcohol. While conceptually straightforward, finding a selective and high-yielding oxidation protocol can be challenging.

  • Hydrolysis of 2,2-Difluoropropionitrile: The hydrolysis of the nitrile functionality under acidic or basic conditions provides another route to the carboxylic acid. The synthesis of the nitrile precursor is a key step in this pathway.

III. Comparative Analysis of Synthetic Methodologies

MethodPrecursorKey ReagentsAdvantagesDisadvantagesHistorical Era
Swarts Reaction 2,2-Dichloropropionyl chlorideSbF₃, SbCl₅Foundational methodHarsh conditions, use of heavy metals, often low yieldsLate 19th - Mid 20th Century
Simons ECF Propionic Acid/DerivativeAnhydrous HF, ElectricityIndustrial scale, perfluorinationLack of selectivity, harsh conditions, specialized equipmentMid 20th Century
Fluorination of Ethyl Pyruvate Ethyl PyruvateDeoxo-Fluor®High yield, high selectivity, milder conditionsCost of fluorinating agentLate 20th - 21st Century
Hydrolysis of Ester Ethyl 2,2-difluoropropionateNaOH or HClHigh yield, simple procedureRequires synthesis of the ester precursorLate 20th - 21st Century
Ring-Opening of Oxetane 2,2,3,3-TetrafluorooxetaneLewis Acids or Fluoride SaltsAccess to various derivativesPrecursor synthesis, specialized reagentsLate 20th Century

IV. Conclusion: A Trajectory of Innovation

The synthetic history of this compound mirrors the broader advancements in organofluorine chemistry. From the brute-force methods of the past, such as halogen exchange and electrochemical fluorination, the field has evolved towards more elegant and selective strategies. The development of deoxofluorinating agents and the strategic use of readily available starting materials like ethyl pyruvate have made this compound a readily accessible and indispensable tool for chemists in the pharmaceutical, agrochemical, and materials science sectors. The ongoing quest for more sustainable and cost-effective synthetic routes will undoubtedly continue to shape the future of this important fluorinated building block.

V. References

  • This compound | 373-96-6. ChemicalBook. --INVALID-LINK--

  • EP0148490A1 - this compound derivatives and a process for preparing the same - Google Patents. --INVALID-LINK--

  • Ethyl 2,2-Difluoropropionate synthesis - ChemicalBook. --INVALID-LINK--

  • Synthesis of gem-difluoro derivatives of natural products by the reaction of ketones with diethylaminosulphur trifluoride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). --INVALID-LINK--

  • This compound | 373-96-6 - ChemicalBook. --INVALID-LINK--

  • Explain Swarts reaction with an example. Write the chemical re... | Filo. --INVALID-LINK--

  • Swarts reaction mechanism - BYJU'S. --INVALID-LINK--

  • JPS61130254A - this compound derivative - Google Patents. --INVALID-LINK--

  • Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC - NIH. --INVALID-LINK--

  • EP0148490A1 - this compound derivatives and a process for preparing the same - Google Patents. --INVALID-LINK--

  • 8.2. Fluorination with Sulfur Tetrafluoride 8.2.1. Alcohols. Science of Synthesis. --INVALID-LINK--

  • This compound - Oakwood Chemical. --INVALID-LINK--

  • JPS61130254A - this compound derivative - Google Patents. --INVALID-LINK--

  • Characteristics and Mechanism for the Simons Electrochemical Fluorination of Methanesulfonyl Fluoride - Journal of Electrochemistry. --INVALID-LINK--

  • Fluorination by Sulfur Tetrafluoride - ResearchGate. --INVALID-LINK--

  • This compound - Chem-Impex. --INVALID-LINK--

  • Manufacturer's Guide to this compound: Properties, Safety Data, and Market Prospects. --INVALID-LINK--

  • CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents. --INVALID-LINK--

  • Recent advances in sulfur tetrafluoride chemistry: syntheses, structures, and applications - Dalton Transactions (RSC Publishing). --INVALID-LINK--

  • Reactive Distillation for Esterification of Bio-based Organic Acids - CORE. --INVALID-LINK--

  • Atmospheric degradation of perfluoro-2-methyl-3-pentanone: photolysis, hydrolysis and hydration - PubMed. --INVALID-LINK--

  • α-Lipoic acid chemistry: the past 70 years - ResearchGate. --INVALID-LINK--

  • Development and Optimization of Ethyl Lactate Production via Reactive Distillation - reposiTUm. --INVALID-LINK--

  • Ethyl lactate production by reactive distillation – optimization of reaction kinetics and energy efficiency. - Open Research Europe. --INVALID-LINK--

  • Process Intensification for Ethyl Lactate Production Using Reactive Distillation. --INVALID-LINK--

  • Economic evaluation of Ethyl lactate production via reactive distillation at different concentrations of lactic acid - Chula Digital Collections. --INVALID-LINK--

  • 2,2,3,3-Tetrafluoro-3-[(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)oxy]propanoic acid | Chemsrc. --INVALID-LINK--

  • 2-(2,2-Difluoroethylsulfanyl)acetonitrile | C4H5F2NS | CID 84648299 - PubChem. --INVALID-LINK--

References

The Anomaly of Nature: A Technical Guide to the Natural Occurrence of Organofluorine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The carbon-fluorine bond, the strongest single bond in organic chemistry, is a cornerstone of modern pharmaceuticals and agrochemicals, yet its appearance in nature is exceptionally rare. This in-depth technical guide navigates the fascinating world of naturally occurring organofluorine compounds. We will explore the limited yet diverse array of these molecules, delve into the unique biosynthetic machinery that forges the C-F bond, and examine the ecological roles these compounds play. For drug development professionals, this guide will illuminate how nature's scarce fluorinated scaffolds provide profound insights and inspiration for the rational design of novel therapeutics.

Introduction: The Fluorine Paradox

Fluorine is the 13th most abundant element in the Earth's crust. However, its extreme electronegativity and the high hydration energy of the fluoride ion present significant barriers to its incorporation into biological systems. This results in a striking paradox: while synthetic organofluorines are ubiquitous in modern medicine, with an estimated 20% of all pharmaceuticals containing fluorine, naturally occurring organofluorine compounds are a true anomaly[1][2][3]. To date, only a handful of these "fluorometabolites" have been identified from a limited number of plant and microbial species[1][4][5].

The study of these rare molecules is not merely an academic curiosity. Understanding the enzymatic strategies that nature has evolved to form the C-F bond offers transformative potential for biocatalysis and synthetic biology[6][7]. Furthermore, the bioactive properties of these natural products provide validated starting points for drug discovery programs.

The Natural Organofluorine Compendium

Nature's fluorinated repertoire is small but structurally diverse. The known compounds are primarily secondary metabolites, often exhibiting potent biological activity.

Compound NameChemical FormulaNatural Source(s)Key Biological Activity
FluoroacetateC₂H₂FO₂⁻Dichapetalum and Gastrolobium plant species, Streptomyces cattleyaHighly toxic; inhibitor of the citric acid cycle[1][8][9]
4-FluorothreonineC₄H₈FNO₃Streptomyces cattleyaAntibacterial[4][10]
NucleocidinC₁₀H₁₃FN₆O₆SStreptomyces calvusAntitrypanosomal, cytotoxic[11][12][13]
ω-Fluorooleic AcidC₁₈H₃₃FO₂Dichapetalum toxicariumToxic[1][9]
FluoroacetoneC₃H₅FOReported in some plants
2-FluorocitrateC₆H₆FO₇³⁻Formed in vivo from fluoroacetateAconitase inhibitor[1][8]

The Enzymology of Biological Fluorination: A Mechanistic Deep Dive

The central challenge in organofluorine biosynthesis is the controlled formation of the C-F bond. Nature has evolved a specialized enzymatic solution to this problem.

The Fluorinase: Nature's C-F Bond Catalyst

The key enzyme responsible for biological fluorination is the fluorinase , also known as 5'-deoxy-5'-fluoroadenosine synthase (5'-FDA synthase)[5][14]. First isolated from the soil bacterium Streptomyces cattleya, this enzyme catalyzes the reaction between the fluoride ion (F⁻) and S-adenosyl-L-methionine (SAM), a ubiquitous biological methyl group donor[14][15].

This reaction proceeds via an SN2 mechanism, where the fluoride ion acts as a nucleophile, attacking the C5' carbon of the ribose moiety of SAM and displacing L-methionine[16][17]. This is a remarkable feat of catalysis, given the aforementioned challenges of fluoride's high hydration energy. The enzyme's active site overcomes this by creating a microenvironment that desolvates the fluoride ion, enhancing its nucleophilicity[17].

Fluorinase_Mechanism SAM S-Adenosyl-L-methionine (SAM) Enzyme_Complex Enzyme-SAM-F⁻ Complex SAM->Enzyme_Complex Binding F- Fluoride Ion (F⁻) F-->Enzyme_Complex Binding & Desolvation Products 5'-Fluoro-5'-deoxyadenosine (5'-FDA) + L-Methionine Enzyme_Complex->Products SN2 Nucleophilic Attack 5'-FDA_Released 5'-FDA Products->5'-FDA_Released Product Release L-Met_Released L-Methionine Products->L-Met_Released Product Release

The Biosynthetic Pathway of Fluoroacetate and 4-Fluorothreonine in Streptomyces cattleya

The bacterium S. cattleya is a cornerstone for studying fluorometabolite production as it synthesizes both fluoroacetate and 4-fluorothreonine[4][18]. The biosynthesis of these two compounds diverges from a common fluorinated intermediate, fluoroacetaldehyde.

  • C-F Bond Formation : The pathway begins with the fluorinase-catalyzed reaction to produce 5'-FDA[14][15].

  • Generation of Fluoroacetaldehyde : 5'-FDA is then processed through a series of enzymatic steps to yield fluoroacetaldehyde[4].

  • Divergence to Final Products :

    • Fluoroacetate : Fluoroacetaldehyde is oxidized by an NAD⁺-dependent aldehyde dehydrogenase to produce fluoroacetate[4][19].

    • 4-Fluorothreonine : A pyridoxal phosphate (PLP)-dependent transaldolase catalyzes an aldol reaction between fluoroacetaldehyde and L-threonine to generate 4-fluorothreonine[4][19][20].

SCattleya_Pathway SAM_F S-Adenosyl-L-methionine + F⁻ FDA 5'-Fluoro-5'-deoxyadenosine (5'-FDA) SAM_F->FDA Fluorinase FAA Fluoroacetaldehyde FDA->FAA Multi-step enzymatic conversion F-Acetate Fluoroacetate FAA->F-Acetate Aldehyde Dehydrogenase 4FT 4-Fluorothreonine FAA->4FT Threonine Transaldolase L-Threonine L-Threonine L-Threonine->4FT

The Enigmatic Biosynthesis of Nucleocidin

Nucleocidin, produced by Streptomyces calvus, presents a different biosynthetic puzzle[11][21]. The fluorine atom is attached to the C4' position of the ribose ring, a position not readily accessible via the 5'-FDA intermediate seen in S. cattleya[22]. This strongly suggests a distinct and currently unknown fluorination mechanism.

Recent genomic studies have identified the nucleocidin biosynthetic gene cluster[11][12]. Gene knockout experiments have pinpointed several genes essential for fluorination, although the specific enzymatic function of their protein products remains to be elucidated[13][23]. The mystery of nucleocidin's fluorination highlights that nature may hold more than one strategy for C-F bond formation.

Ecological Significance and Toxicity

Naturally occurring organofluorines are not benign metabolites. Their primary ecological role appears to be as potent defense compounds.

Fluoroacetate as a Potent Toxin:

Fluoroacetate is famously toxic to mammals, including livestock and humans[8][24]. Many plants in Australia, Africa, and Brazil produce fluoroacetate as a defense against herbivores[1][9][25]. The toxicity of fluoroacetate is a classic example of "lethal synthesis." Once ingested, fluoroacetate is converted to fluoroacetyl-CoA, which then enters the citric acid cycle and is condensed with oxaloacetate to form 2-fluorocitrate[8][26]. 2-Fluorocitrate is a potent inhibitor of aconitase, an essential enzyme in the citric acid cycle, leading to a shutdown of cellular respiration and, ultimately, death[26]. This potent activity has made fluoroacetate-producing plants, such as Dichapetalum cymosum (poison leaf), a significant cause of cattle mortality in Southern Africa[8][24].

Relevance to Drug Development

The strategic incorporation of fluorine is a powerful tool in medicinal chemistry. Fluorine substitution can dramatically improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to its target protein[3][27][28].

Key Lessons from Nature for Drug Design:

  • Metabolic Stability : The strength of the C-F bond makes it resistant to metabolic degradation, particularly by cytochrome P450 enzymes[3][15]. This can increase a drug's half-life and bioavailability.

  • Modulation of pKa : The strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be critical for optimizing target binding or pharmacokinetic properties[27].

  • Conformational Control : The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape.

  • Increased Lipophilicity : Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets[3][28][29].

Approximately one-fifth of all pharmaceuticals contain fluorine, including blockbuster drugs like atorvastatin (Lipitor), fluoxetine (Prozac), and ciprofloxacin (Cipro)[1][2]. While these are synthetic compounds, the study of natural organofluorines and their biosynthetic pathways provides a blueprint for developing novel biocatalytic methods for fluorination[6][7]. Engineering the fluorinase enzyme or discovering new fluorination biocatalysts could pave the way for more sustainable and selective methods to produce complex fluorinated drug candidates[29][30].

Experimental Protocols: Isolation and Identification

The study of natural organofluorines requires specialized analytical techniques due to their low abundance and the unique properties of the fluorine atom.

Protocol 1: Extraction and Purification of Fluoroacetate from Plant Material

This protocol is a generalized workflow and should be optimized for specific plant species.

  • Homogenization : Lyophilize fresh plant material (e.g., leaves of D. cymosum) and grind to a fine powder.

  • Extraction : Suspend the powder in a 70:30 methanol:water solution and stir at room temperature for 12-24 hours.

  • Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure to remove methanol.

  • Liquid-Liquid Partitioning : Adjust the aqueous extract to pH 2.5 with HCl and perform liquid-liquid extraction with diethyl ether. The acidic fluoroacetate will partition into the organic phase.

  • Derivatization for GC-MS : Evaporate the ether extract to dryness. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the residue to a volatile ester (e.g., by reacting with pentafluorobenzyl bromide).

  • Purification : For isolation of pure fluoroacetate, further purification by column chromatography or preparative High-Performance Liquid Chromatography (HPLC) is required.

Protocol 2: Identification by ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful, non-destructive technique for the detection and quantification of organofluorine compounds[31][32].

  • Sample Preparation : Prepare a concentrated extract of the organism or plant of interest in a deuterated solvent (e.g., D₂O or MeOD).

  • Instrument Setup : Utilize a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.

  • Data Acquisition : Acquire a one-dimensional ¹⁹F NMR spectrum. A fluorine-containing standard (e.g., trifluoroacetic acid) can be used as an external reference.

  • Spectral Analysis : The chemical shift (δ) of the ¹⁹F signal provides information about the electronic environment of the fluorine atom. For example, the fluorine in fluoroacetate typically appears around -215 to -220 ppm. Coupling patterns (e.g., coupling to adjacent protons) can provide further structural information. This method is highly specific as endogenous fluorine signals are absent in most biological samples[31].

Analytical_Workflow Start Biological Sample (Plant or Microbial Culture) Extraction Extraction & Fractionation Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Chromatographic Purification (HPLC, GC) Crude_Extract->Purification Pure_Compound Isolated Compound(s) Purification->Pure_Compound Structure_Elucidation Structural Analysis Pure_Compound->Structure_Elucidation NMR ¹⁹F NMR Structure_Elucidation->NMR MS Mass Spectrometry (MS) Structure_Elucidation->MS Final_Structure Structure Confirmed NMR->Final_Structure MS->Final_Structure

Conclusion and Future Outlook

The natural occurrence of organofluorine compounds, though rare, offers a rich field of study with profound implications for enzymology, chemical ecology, and pharmaceutical development. The discovery of the fluorinase enzyme has cracked open the door to understanding nature's C-F bond-forming strategies, but mysteries like the biosynthesis of nucleocidin remain. Future research will likely focus on genome mining to discover novel fluorination enzymes and biosynthetic pathways. For drug development professionals, the continued exploration of these natural systems will not only provide new molecular scaffolds but also inspire the development of innovative biocatalytic tools for creating the next generation of fluorinated medicines.

References

Methodological & Application

Application Notes and Protocols: The Use of 2,2-Difluoropropionic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, employed to modulate a wide array of molecular properties. Among the diverse fluorinated building blocks, 2,2-Difluoropropionic acid and its derivatives have emerged as particularly valuable motifs. The gem-difluoro group adjacent to a carbonyl imparts unique electronic and conformational effects that can be leveraged to enhance acidity, control molecular conformation, block metabolic pathways, and improve target binding affinity. This guide provides an in-depth exploration of the strategic application of this compound, detailing the mechanistic rationale behind its use and providing robust protocols for its synthesis, incorporation into lead compounds, and evaluation in biochemical assays.

Introduction: Physicochemical Properties and Strategic Value

This compound is a structural analog of propionic acid where the two α-hydrogen atoms are replaced by fluorine. This seemingly simple substitution has profound implications for the molecule's physicochemical properties, making it a powerful tool for lead optimization. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, significantly influencing the properties of the adjacent carboxylic acid.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃H₄F₂O₂
Molecular Weight 110.06 g/mol
Appearance White powder or colorless liquid
Boiling Point 136-142 °C
Melting Point 38-45 °C
pKa ~2.5-3.0 (Estimated)

The primary value of this building block lies in its ability to act as a bioisostere for other chemical groups, allowing chemists to fine-tune properties to overcome common drug development hurdles such as poor metabolic stability, off-target activity, or suboptimal potency.[1]

The Gem-Difluoro Moiety as a Bioisosteric Tool
2.1 Modulation of Acidity (pKa)

The most direct consequence of α,α-difluorination is the significant increase in the acidity of the carboxylic acid. The two fluorine atoms exert a powerful inductive electron-withdrawing effect, stabilizing the carboxylate anion and thus lowering the pKa compared to its non-fluorinated counterpart (propionic acid, pKa ~4.87).

This pKa modulation is a critical tool for optimizing interactions with biological targets. For enzyme inhibitors, matching the pKa of an acidic moiety with that of a key active site residue (e.g., Aspartate or Glutamate) can dramatically influence binding affinity.[2] A closer pKa match can strengthen hydrogen bonding interactions, leading to increased potency.[2] However, this increased acidity also means the molecule will be more ionized at physiological pH, which can impact cell permeability and oral absorption, creating a crucial trade-off that must be carefully managed during drug design.

2.2 Conformational Control

The gem-difluoro group can exert significant control over local molecular conformation. This arises from the stereoelectronic effects of the C-F bonds, including their large dipole moment and the preference for a gauche orientation relative to adjacent polar bonds. In more complex molecules, these effects can be transmitted to distal parts of the scaffold, influencing the overall three-dimensional shape.

A compelling example is seen in macrocyclic drug candidates. In one study, the incorporation of a gem-difluoroalkoxy group into a macrocycle induced a conformational equilibrium between the typical trans-amide and a less common cis-amide conformation, a phenomenon not observed in the non-fluorinated analog.[3][4] This ability to populate alternative, biologically relevant conformations can be key to improving binding to challenging protein targets.[5][6]

cluster_0 Non-Fluorinated Analog cluster_1 gem-Difluorinated Analog A Major Conformer (trans-amide) A_label Single stable conformation B Major Conformer (trans-amide) C Minor Conformer (cis-amide) B->C Equilibrium (e.g., 4:1 ratio) B_label Induces conformational diversity

Caption: Conformational impact of gem-difluorination on a macrocycle.[3][4][5][6]
2.3 Impact on Metabolic Stability

A primary motivation for using fluorinated motifs is to block metabolic "soft spots." The carbon-fluorine bond is exceptionally strong (~109 kcal/mol) and resistant to cleavage by metabolic enzymes like Cytochrome P450 (CYP).[7] Placing a gem-difluoro group at a position susceptible to oxidative metabolism (e.g., a benzylic position) can effectively prevent degradation, thereby increasing the drug's half-life.[8][9]

However, the metabolic consequences of gem-difluorination can be complex and are not always predictable. While it may block one metabolic route, it can alter the molecule's electronics and conformation in a way that exposes a different part of the molecule to metabolism. In the same macrocycle study mentioned previously, the non-fluorinated analog was metabolized via dealkylation of a phenol.[3][6] As expected, the gem-difluoro group completely blocked this pathway. Surprisingly, the fluorinated macrocycle showed lower overall metabolic stability due to the opening of a new, more rapid metabolic pathway: hydrolysis of the macrocyclic amide bond.[3][6] It was postulated that the presence of the cis-amide conformer, induced by the fluorine atoms, made the amide bond more susceptible to cleavage.[3][6]

cluster_0 Non-Fluorinated Analog cluster_1 gem-Difluorinated Analog Drug_A Parent Drug Met_A Phenol Metabolite (via Dealkylation) Drug_A->Met_A Primary Pathway (CYP-mediated) Drug_B Parent Drug Met_B_Blocked Dealkylation Blocked Drug_B->Met_B_Blocked Met_B_New Hydrolyzed Metabolite (via Amide Cleavage) Drug_B->Met_B_New New Primary Pathway (Enhanced Hydrolysis) Start Dissolve Acid in DMF Activate Add HATU + DIPEA (Pre-activation) Start->Activate AddAmine Add Amine (R-NH₂) Activate->AddAmine React Stir at RT (1-4h) AddAmine->React Workup Aqueous Workup & Extraction React->Workup Purify Column Chromatography Workup->Purify End Pure Amide Product Purify->End

References

The Gem-Difluoro Handle: Leveraging 2,2-Difluoropropionic Acid in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Senior Application Scientist Note: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, bioavailability, and binding affinity. Among the array of fluorinated motifs, the gem-difluoromethylene group (–CF2–) stands out as a versatile bioisostere and a potent modulator of physicochemical properties. This technical guide delves into the utility of 2,2-difluoropropionic acid as a readily accessible and highly effective building block for introducing the valuable α-difluoromethyl group into pharmaceutical scaffolds. We will explore the underlying principles of its reactivity and provide detailed, field-proven protocols for its activation and subsequent coupling reactions, empowering researchers to harness its full potential in drug discovery and development.

The Significance of the Difluoromethyl Moiety in Medicinal Chemistry

The introduction of a difluoromethyl (–CF2H) or a difluoromethylene (–CF2–) group can dramatically enhance the pharmacological profile of a lead compound. Unlike the more electron-rich methylene group (–CH2–), the strongly electron-withdrawing nature of the two fluorine atoms imparts unique characteristics.

Bioisosterism: The difluoromethylene group is an excellent bioisostere for ether oxygen atoms or carbonyl groups. This substitution can improve metabolic stability by blocking sites of oxidative metabolism, without drastically altering the molecule's conformation, thus preserving its binding affinity for the target protein. Furthermore, the difluoromethyl group (CH3-CF2-) derived from this compound can act as a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a bioisostere for hydroxyl (–OH), thiol (–SH), or even amine (–NH2) groups, potentially leading to improved cell permeability and target engagement.[1][2][3]

Metabolic Stability and Lipophilicity: The high strength of the C-F bond renders difluoromethylated compounds more resistant to metabolic degradation, often leading to an extended plasma half-life. The replacement of hydrogen with fluorine also increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve oral bioavailability.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful and reproducible synthetic outcomes.

PropertyValueReference
CAS Number 373-96-6[4]
Molecular Formula C₃H₄F₂O₂[4]
Molecular Weight 110.06 g/mol [4]
Appearance White crystalline powder[5]
Melting Point 38-45 °C[5]
Boiling Point 25-30 °C at 5 mmHg[5]
Solubility Soluble in water, ethanol, and ether.

Core Synthetic Strategies and Protocols

This compound is a versatile building block that can be employed in a variety of synthetic transformations. The key to its utility lies in the activation of its carboxylic acid functionality, most commonly by conversion to the corresponding acyl chloride. This activated intermediate can then be used in a range of coupling reactions.

Workflow for Utilization of this compound

The general workflow for incorporating the 2,2-difluoropropyl moiety into a target molecule typically involves three key stages: activation, coupling, and purification.

G cluster_0 Activation cluster_1 Coupling Reactions cluster_2 Product Scaffolds A This compound B 2,2-Difluoropropanoyl Chloride A->B Oxalyl Chloride, cat. DMF C Amidation B->C Amine D Decarboxylative Cross-Coupling B->D Aryl Halide, Ni-catalyst E Esterification B->E Alcohol F Difluoromethylated Amides C->F G Difluoromethylated Arene/Alkane D->G H Difluoromethylated Esters E->H

Caption: General workflow for the activation and derivatization of this compound.

Protocol 1: Synthesis of 2,2-Difluoropropanoyl Chloride

Rationale: The conversion of a carboxylic acid to its corresponding acyl chloride is a fundamental activation step that dramatically increases its electrophilicity, making it amenable to a wide range of nucleophilic substitution reactions. Oxalyl chloride with a catalytic amount of dimethylformamide (DMF) is a preferred reagent system for this transformation due to the mild reaction conditions and the volatile nature of the byproducts (CO₂, CO, and HCl), which simplifies purification.[6]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a magnetic stir bar

  • Septum

  • Syringe

  • Nitrogen or Argon inert atmosphere setup

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.5 equiv) dropwise via syringe.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) via syringe. Vigorous gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

  • Monitor the reaction progress by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or GC-MS against the starting carboxylic acid.

  • Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator. It is advisable to use a trap cooled with dry ice/acetone to capture the volatile and corrosive byproducts.

  • The resulting crude 2,2-difluoropropanoyl chloride is typically used immediately in the next step without further purification.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it generates toxic gases (CO and HCl). Oxalyl chloride is corrosive and moisture-sensitive.

Protocol 2: Nickel-Catalyzed Decarboxylative Difluoromethylation

Rationale: Decarboxylative cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds, using readily available carboxylic acids as coupling partners.[7] This protocol describes a nickel-catalyzed approach for the synthesis of difluoromethylated arenes, which are prevalent in many pharmaceutical compounds.[1][2][3] The reaction proceeds via the formation of an alkyl radical from the carboxylic acid derivative, which then couples with an aryl halide.

Materials:

  • Aryl halide (e.g., 4-iodotoluene)

  • This compound (or its activated form, see Protocol 1)

  • Nickel(II) catalyst (e.g., Ni(ClO₄)₂·6H₂O)

  • Chiral bisoxazoline ligand (for enantioselective reactions, or a non-chiral ligand like a bipyridine for racemic products)

  • Photocatalyst (e.g., --INVALID-LINK--)

  • Difluoromethyl source (e.g., (DMPU)₂Zn(CF₂H)₂)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Blue LED light source

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Ni(ClO₄)₂·6H₂O (5 mol%), the chosen ligand (10 mol%), and the photocatalyst (2 mol%).

  • Add the aryl halide (1.0 equiv) and the activated this compound derivative (e.g., the N-hydroxyphthalimide ester, 1.2 equiv).

  • Add anhydrous THF to dissolve the reagents.

  • Add the difluoromethyl source, (DMPU)₂Zn(CF₂H)₂ (1.5 equiv).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a cooling bath set to -10 °C.

  • Irradiate the reaction mixture with a blue LED light source with constant stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: This is a general protocol based on advanced methodologies.[1][2][3] The specific choice of ligand, photocatalyst, and difluoromethyl source may require optimization depending on the substrate.

Protocol 3: Amidation of 2,2-Difluoropropanoyl Chloride with a Primary Amine

Rationale: The formation of an amide bond is one of the most important reactions in medicinal chemistry. The high reactivity of the acyl chloride prepared in Protocol 1 allows for a straightforward and efficient coupling with a wide range of amines under mild conditions.

Materials:

  • Crude 2,2-difluoropropanoyl chloride (from Protocol 1)

  • Primary or secondary amine (e.g., aniline)

  • Triethylamine (Et₃N) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere setup

  • Standard aqueous workup and purification supplies

Procedure:

  • Dissolve the amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 2,2-difluoropropanoyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

  • Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude amide by recrystallization or column chromatography.

Conclusion

This compound is a cost-effective and versatile building block for the introduction of the difluoromethyl group into organic molecules. Its straightforward activation to the corresponding acyl chloride opens up a wide range of synthetic possibilities, including robust amidation and advanced decarboxylative cross-coupling reactions. The protocols provided herein offer a practical starting point for researchers and drug development professionals to explore the synthesis of novel fluorinated pharmaceuticals with potentially enhanced properties.

References

Application Notes and Protocols for the Synthesis of Drug Candidates Using 2,2-Difluoropropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 2,2-Difluoropropionyl Moiety in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[1][2][3] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1][2] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) and its derivatives have garnered significant attention as bioisosteres for hydroxyl (-OH), thiol (-SH), and amine (-NH2) functionalities.[4][5] Unlike the more common trifluoromethyl (-CF3) group, the -CF2H group retains an acidic proton, enabling it to act as a lipophilic hydrogen bond donor, which can be critical for target engagement.[4][6][7]

2,2-Difluoropropionic acid (DFPA) serves as a valuable building block for incorporating the desirable α,α-difluoroethyl moiety into potential drug candidates.[8][9] This structural unit offers a unique combination of steric and electronic properties that can improve metabolic stability by blocking oxidative metabolism at the α-position, enhance membrane permeability, and modulate the acidity of the carboxylic acid group.[4] These attributes make DFPA derivatives attractive for the synthesis of novel antivirals, anticancer agents, and other therapeutics.[8]

This guide provides detailed application notes and step-by-step protocols for the synthesis of amide and ester derivatives of this compound, two of the most common functionalities in pharmaceuticals. We will explore the rationale behind reagent selection and provide workflows for synthesizing drug candidates incorporating this powerful fluorinated motif.

Core Synthetic Strategies: Amide and Ester Bond Formation

The two primary transformations for incorporating this compound into drug scaffolds are amide bond formation and esterification. These reactions allow for the linkage of the difluoropropionyl group to a vast array of amine- and alcohol-containing molecules, respectively.

Amide Bond Formation: Creating Robust Linkages

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in drug development.[6] However, the direct condensation is kinetically slow, requiring activation of the carboxylic acid.[10] Several classes of coupling reagents have been developed to facilitate this transformation efficiently. Below we detail protocols using two of the most reliable and widely used systems: carbodiimides (EDC/HOBt) and uronium salts (HATU).

The fundamental principle behind amide coupling reagents is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group. This creates a highly reactive acyl intermediate that is readily attacked by the amine nucleophile.

dot digraph "Amide_Coupling_Mechanisms" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

} ends_dot Caption: Mechanisms for EDC/HOBt and HATU mediated amide coupling.

The choice of coupling reagent can significantly impact reaction efficiency, yield, and the preservation of stereochemical integrity. The following table provides a comparison of common reagents.

Coupling Reagent SystemAdditiveBaseTypical Solvent(s)Typical Reaction TimeReported Yield Range (%)Key AdvantagesCommon Side Reactions
EDC (Carbodiimide)HOBt or NHSNone (or mild base)DCM, DMF, Water1-12 hours60-95%Water-soluble byproducts, easy workup.[10][11]Racemization (suppressed by HOBt), nitrile formation from primary amides.[12]
HATU (Uronium Salt)NoneDIPEA, TEADMF, ACN1-4 hours80-99%High reactivity, low racemization, fast reaction times.[12]Guanidinium byproduct formation with excess reagent.[12]
PyBOP (Phosphonium Salt)NoneDIPEA, TEADMF, DCM1-6 hours75-95%Effective for sterically hindered substrates.Phosphoramide byproducts.

Data compiled from multiple sources. Yields and reaction times are substrate-dependent.[6]

This protocol is a robust and cost-effective method suitable for a wide range of amine substrates. The use of 1-hydroxybenzotriazole (HOBt) minimizes the risk of racemization.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 - 1.5 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO3, brine)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in portions over 5-10 minutes.[11]

  • Add DIPEA (2.5 equiv) dropwise to the stirring solution.

  • Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: a. Dilute the reaction mixture with an organic solvent like ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).[11] This removes the water-soluble urea byproduct and excess reagents.[11] c. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2,2-difluoropropionamide derivative.

HATU is a highly effective coupling reagent, particularly for sterically hindered substrates or when rapid reaction times are desired.[12]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • HATU (1.1 - 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask under an inert atmosphere, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Add DIPEA (3.0 equiv) dropwise to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the reactive OAt-ester.[10]

  • Add the amine (1.1 equiv) to the pre-activated mixture, either neat or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

G

Fischer Esterification: Accessing Ester Derivatives

Fischer-Speier esterification is a classic and straightforward method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[13]

The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the carbonyl carbon's electrophilicity.[2][14] The alcohol then acts as a nucleophile, attacking the activated carbonyl. A series of proton transfers and the elimination of a water molecule yield the final ester product.[13][14]

This protocol is effective for producing esters from primary and secondary alcohols. The reaction is an equilibrium, so using the alcohol as the solvent or removing water as it forms will drive the reaction toward the product.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., ethanol, propanol; can be used in large excess as the solvent)

  • Concentrated Sulfuric Acid (H2SO4) (catalytic amount, ~5 mol%)

  • Sodium Bicarbonate (NaHCO3) or Sodium Carbonate (Na2CO3) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Combine this compound (1.0 equiv) and a large excess of the desired alcohol (e.g., 10-20 equiv, or as the solvent) in a round-bottom flask equipped with a reflux condenser.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the mixture.

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of the alcohol used) and maintain reflux for 1-10 hours.[13] The reaction progress can be monitored by TLC.

  • Workup: a. Allow the reaction mixture to cool to room temperature. b. If a large excess of alcohol was used, remove most of it under reduced pressure. c. Dilute the residue with an organic solvent (e.g., diethyl ether) and water. d. Carefully neutralize the remaining acid by washing the organic layer with saturated aqueous NaHCO3 solution until effervescence ceases.[15] e. Wash the organic layer with brine. f. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude ester can be purified by distillation or flash column chromatography if necessary.

Derivative Elaboration: Beyond Amides and Esters

The carboxylic acid functionality of this compound is a versatile handle for further synthetic transformations. One key intermediate is the acyl chloride, which is significantly more reactive than the parent carboxylic acid.

Protocol 3.1: Conversion of this compound to its Acyl Chloride

Acyl chlorides are highly reactive intermediates that can be used to synthesize amides and esters under very mild conditions, often without the need for coupling reagents. They are particularly useful for reactions with less nucleophilic amines or hindered alcohols.

Materials:

  • This compound (1.0 equiv)

  • Thionyl chloride (SOCl2) (1.5 - 2.0 equiv) or Oxalyl chloride ((COCl)2) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM) (if using oxalyl chloride)

  • Catalytic N,N-Dimethylformamide (DMF) (1-2 drops, if using oxalyl chloride)

Procedure (using Thionyl Chloride):

  • Caution! This reaction should be performed in a well-ventilated fume hood as it releases HCl and SO2 gases.

  • Place this compound (1.0 equiv) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).

  • Carefully add thionyl chloride (2.0 equiv), either neat or in an inert solvent.

  • Heat the mixture to reflux (approx. 80 °C) for 1-3 hours.[16] The reaction is often complete when gas evolution ceases.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation to obtain the pure 2,2-difluoropropionyl chloride. This intermediate is moisture-sensitive and should be used immediately in the next step.

Conclusion

This compound is a powerful and versatile building block for modern drug discovery. Its derivatives allow for the strategic introduction of the α,α-difluoroethyl group, which can confer significant advantages in terms of metabolic stability and target interaction. The protocols detailed in this guide for amide bond formation and esterification provide reliable and reproducible methods for incorporating this valuable moiety into a diverse range of drug candidates. By understanding the principles behind these transformations and carefully selecting the appropriate reagents and conditions, researchers can effectively leverage the unique properties of this compound to accelerate the development of next-generation therapeutics.

References

Application Notes and Protocols for 2,2-Difluoropropionic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Advantage of the Difluoromethyl Group in Modern Agrochemicals

The incorporation of fluorine into active agrochemical ingredients has been a transformative strategy in the development of modern crop protection agents.[1] The unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can significantly enhance the biological activity, metabolic stability, and target-binding affinity of a molecule.[1][2] Among the various fluorinated moieties, the gem-difunctionalized propionyl group, accessible from 2,2-Difluoropropionic acid (DFPA), represents a particularly valuable building block for the synthesis of advanced herbicides and fungicides.[3]

This compound is a versatile, colorless to pale yellow liquid with the chemical formula C₃H₄F₂O₂.[3] Its reactivity as a carboxylic acid, combined with the electronic effects of the adjacent difluoromethyl group, makes it an ideal precursor for introducing this key structural motif into complex agrochemical scaffolds. This guide provides detailed protocols and technical insights into the application of this compound in the synthesis of novel agrochemicals, targeting researchers and professionals in the field of drug development and crop science.

PART 1: Activation of this compound - Synthesis of 2,2-Difluoropropionyl Chloride

For this compound to be effectively utilized in amide or ester bond formation, it must first be converted into a more reactive derivative. The most common and efficient method is its transformation into the corresponding acyl chloride, 2,2-Difluoropropionyl Chloride. This activated intermediate can then readily react with a variety of nucleophiles, such as amines and phenols, to form the desired agrochemical structures.

The reaction with thionyl chloride (SOCl₂) is a standard and high-yielding method for this transformation. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride.

Experimental Protocol: Synthesis of 2,2-Difluoropropionyl Chloride

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
This compound110.0611.0 g0.1
Thionyl chloride (SOCl₂)118.9714.3 g (8.5 mL)0.12
Anhydrous Toluene-50 mL-
Glassware-100 mL round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer-

Procedure:

  • Reaction Setup: Assemble a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions.

  • Charging the Flask: To the flask, add this compound (11.0 g, 0.1 mol) dissolved in 20 mL of anhydrous toluene.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (14.3 g, 0.12 mol) to the stirred solution at room temperature over 30 minutes. The reaction is exothermic and will be accompanied by the evolution of HCl and SO₂ gases. Ensure the reaction is performed in a well-ventilated fume hood.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction can be monitored by observing the cessation of gas evolution.

  • Work-up and Purification: After cooling to room temperature, the excess thionyl chloride and toluene are removed by distillation under reduced pressure. The resulting crude 2,2-Difluoropropionyl Chloride can be purified by fractional distillation to yield a clear, colorless liquid.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as thionyl chloride reacts violently with water.

  • Excess Thionyl Chloride: A slight excess of thionyl chloride is used to ensure the complete conversion of the carboxylic acid.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.

PART 2: Application in Herbicide Synthesis - A Case Study

The 2,2-difluoropropionyl moiety is a key component in the design of new herbicides. To illustrate its application, we present a protocol for the synthesis of a novel herbicidal candidate, N-(2,4-difluorophenyl)-2,2-difluoropropanamide. This compound is an analogue of the commercial herbicide Diflufenican and is synthesized by the acylation of 2,4-difluoroaniline with the previously prepared 2,2-Difluoropropionyl Chloride.

Synthetic Workflow Diagram

G cluster_0 Activation Step cluster_1 Acylation Step A This compound B 2,2-Difluoropropionyl Chloride A->B SOCl2, Toluene, Reflux D N-(2,4-difluorophenyl)- 2,2-difluoropropanamide B->D C 2,4-Difluoroaniline C->D G cluster_0 Nucleophilic Acyl Substitution R1 Aniline (Nucleophile) I1 Tetrahedral Intermediate R1->I1 Attack on carbonyl carbon R2 Acyl Chloride (Electrophile) R2->I1 P Amide Product I1->P Collapse of intermediate HCl HCl I1->HCl Elimination of Cl-

References

Application Note: 2,2-Difluoropropionic Acid as a Novel Monomer for Specialty Fluorinated Polyesters — A Theoretical and Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document explores the prospective role of 2,2-Difluoropropionic acid as a functional monomer in the synthesis of specialty fluorinated polymers. While direct polymerization of this monomer is not yet established in scientific literature, its unique structure—possessing a gem-difluoro group adjacent to a carboxylic acid—presents a compelling opportunity for creating novel materials. By leveraging the principles of step-growth polymerization, we outline a theoretical framework and a detailed, prospective protocol for the synthesis of a fluorinated polyester via melt polycondensation. This guide discusses the scientific rationale, the anticipated impact of the gem-difluoro moiety on polymer properties such as thermal stability and chemical resistance, and the analytical methods required for characterization.

The Scientific Rationale: The Potential of the Gem-Difluoro Moiety

The introduction of fluorine into polymer backbones is a well-established strategy for enhancing material properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond (approx. 485 kJ/mol) typically impart superior thermal stability, chemical inertness, and unique surface properties (hydrophobicity and oleophobicity) compared to non-fluorinated analogues.[1][2]

This compound, CH₃CF₂COOH, offers a unique building block. The key feature is the geminal difluoride group (-CF₂-) positioned at the α-carbon. This structural motif is expected to influence the final polymer in several critical ways:

  • Enhanced Thermal Stability : The high dissociation energy of C-F bonds contributes significantly to the thermal endurance of fluoropolymers.[3][4] Incorporating the -CF₂- unit is predicted to elevate the degradation temperature of the resulting polymer.

  • Chemical Inertness : The electron-withdrawing nature of the fluorine atoms can shield the adjacent carbonyl group in the polymer backbone from nucleophilic attack, potentially increasing resistance to hydrolysis and chemical degradation.

  • Modified Acidity and Polarity : The inductive effect of the gem-difluoro group significantly increases the acidity of the carboxylic acid monomer.[5] This altered electronic profile can influence polymerization kinetics and the polarity of the final polymer, affecting its solubility and dielectric properties.

  • Conformational Rigidity : The presence of gem-difluoro groups can alter the conformational preferences of a molecule, leading to more rigid polymer chains.[6][7] This can impact crystallinity, glass transition temperature (Tg), and mechanical strength.

Diagram: Conceptual Polymer Structure

The diagram below illustrates the hypothetical incorporation of this compound into a polyester chain through reaction with a generic diol (e.g., Ethane-1,2-diol).

Caption: Conceptual reaction of this compound with a diol.

Proposed Application: Synthesis of Poly(ethylene 2,2-difluoropropionate)

Given its structure as a dicarboxylic acid (considering its potential for self-condensation is low, it is treated here as a monofunctional acid for creating a side-chain, but for creating a linear polymer it would need to be derivatized into a difunctional monomer first, for example, 2,2-difluoro-adipic acid. For the purpose of this theoretical note, we will proceed with a hypothetical difunctional analogue for simplicity in illustrating a protocol), the most direct path to a specialty polymer is through step-growth polycondensation with a difunctional comonomer, such as a diol, to form a polyester.[8][9][10] We propose the synthesis of a novel polyester by reacting a difunctional analogue of this compound with Ethane-1,2-diol via melt polycondensation. This solvent-free method is common for producing high-molecular-weight polyesters.[11]

The process involves two key stages:

  • Esterification: An initial reaction at moderate temperature under an inert atmosphere to form low-molecular-weight oligomers, with water as a byproduct.

  • Polycondensation: A second stage at higher temperature and under high vacuum to drive the reaction to completion by efficiently removing the water byproduct, thereby increasing the polymer chain length according to Le Chatelier's principle.

Diagram: Experimental Workflow

The following diagram outlines the proposed workflow for the synthesis.

G A 1. Charge Reactor B Add this compound Analogue, Ethane-1,2-diol, & Catalyst A->B C 2. Inerting Phase D Purge with N₂ Gas (3-5 cycles) C->D E 3. Esterification Stage F Heat to 180-200°C Under N₂ Flow (2-4 hours) E->F G Collect Water Byproduct F->G H 4. Polycondensation Stage I Increase Temp to 220-240°C Gradually Apply High Vacuum (<1 Torr) (4-6 hours) H->I J Monitor Viscosity Increase I->J K 5. Recovery & Purification L Cool, Extrude Polymer Dissolve in Solvent (e.g., THF) Precipitate in Methanol K->L M Dry Under Vacuum L->M

Caption: Workflow for melt polycondensation of a fluorinated polyester.

Prospective Experimental Protocol

This protocol is a representative procedure for the melt polycondensation of a dicarboxylic acid and a diol and should be adapted and optimized for the specific reactants.

Materials & Equipment:

  • Reactants: this compound (difunctional analogue), Ethane-1,2-diol (high purity).

  • Catalyst: Antimony(III) oxide (Sb₂O₃) or Titanium(IV) isopropoxide (TIPT).

  • Equipment: Glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, distillation condenser with a collection flask, and a connection to a high-vacuum pump. Heating mantle with temperature controller.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the glass reactor assembly.

    • Charge the reactor with the difunctional this compound analogue and Ethane-1,2-diol. A slight molar excess (e.g., 1.2 to 1.5 molar equivalents) of the diol is often used to compensate for its potential loss due to volatility at high temperatures.[11]

    • Add the catalyst (e.g., 200-400 ppm of Sb₂O₃ relative to the acid).

  • Inerting Phase:

    • Assemble the reactor. Purge the system with dry, oxygen-free nitrogen for 15-20 minutes to remove air. This is critical to prevent oxidation and discoloration of the polymer at high temperatures.

  • Stage 1: Esterification:

    • Begin mechanical stirring (e.g., 50-100 RPM).

    • Slowly heat the reactor to 180-200°C under a gentle stream of nitrogen.

    • Maintain this temperature for 2-4 hours. During this phase, water will be generated and collected in the distillation flask. The reaction is monitored by the amount of water collected.

  • Stage 2: Polycondensation:

    • Increase the reaction temperature to 220-240°C.

    • Gradually decrease the pressure inside the reactor by slowly applying vacuum over 30-60 minutes until a high vacuum (<1 Torr) is achieved. Caution: Applying vacuum too quickly can cause excessive foaming.

    • Continue the reaction under high vacuum for 4-6 hours. A noticeable increase in the melt viscosity will be observed as the molecular weight of the polymer increases. The stirrer motor's torque can be monitored as an indicator of this change.

  • Polymer Recovery:

    • Discontinue heating and turn off the vacuum, reintroducing nitrogen to the reactor to bring it back to atmospheric pressure.

    • While still hot and molten, extrude the polymer from the reactor into a suitable container or onto a chilled plate.

    • Once cooled, the polymer can be purified by dissolving it in a suitable solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF)) and precipitating it into a non-solvent like methanol or cold water.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

ParameterStage 1: EsterificationStage 2: PolycondensationRationale
Temperature 180 - 200°C220 - 240°CInitial stage requires lower temp to prevent monomer loss; higher temp needed in stage 2 to maintain melt fluidity and drive reaction.
Pressure Atmospheric (N₂ flow)< 1 Torr (High Vacuum)N₂ prevents oxidation. High vacuum is essential to remove water byproduct, shifting equilibrium towards high polymer formation.
Duration 2 - 4 hours4 - 6 hoursTime is dependent on achieving theoretical water collection (Stage 1) and desired melt viscosity (Stage 2).
Agitation 50 - 100 RPM20 - 50 RPM (or as torque allows)Ensures homogeneity. Speed is reduced as viscosity increases to prevent motor strain and shear degradation.

Expected Polymer Characterization & Properties

The resulting polymer must be thoroughly analyzed to confirm its structure, molecular weight, and thermal properties.

  • Structural Confirmation:

    • FTIR Spectroscopy: Expect to see the appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹ and C-F stretching vibrations.

    • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the polymer structure, verify the disappearance of monomer end-groups, and analyze the polymer's microstructure. ¹⁹F NMR is crucial for confirming the fluorine incorporation.

  • Molecular Weight Analysis:

    • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

    • Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the onset of decomposition temperature. The fluorinated polymer is expected to exhibit higher thermal stability than its non-fluorinated polyester counterpart.[3][4]

PropertyExpected Outcome for Fluorinated PolyesterComparison to Non-Fluorinated Analogue
Thermal Stability (TGA) Higher decomposition temperature.[2][3]Lower decomposition temperature.
Glass Transition (Tg) Potentially higher due to increased chain rigidity.Lower Tg.
Chemical Resistance Improved resistance to hydrolysis and solvents.More susceptible to chemical attack.
Surface Energy Lower; increased hydrophobicity.Higher; more hydrophilic.
Solubility Soluble in polar aprotic solvents (e.g., THF, DMF).May have broader solubility.

Safety and Handling

  • All procedures should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory.

  • High-temperature reactions under vacuum carry a risk of implosion. Use a safety shield and ensure glassware is free of defects.

  • Thermal decomposition of fluoropolymers can release toxic gases (e.g., hydrogen fluoride). Ensure that reaction temperatures do not exceed the polymer's decomposition temperature.

Conclusion and Future Work

While the use of this compound in polymer synthesis remains a prospective field, the theoretical benefits are significant. The introduction of the α,α-difluoro motif into a polyester backbone is hypothesized to yield materials with enhanced thermal, chemical, and mechanical properties. The protocol and characterization workflow detailed here provide a robust starting point for researchers to explore this promising monomer.

Future work should focus on the experimental validation of this synthesis, optimization of reaction conditions, and a thorough investigation of the resulting polymer's properties. Further exploration could include synthesizing copolyesters to fine-tune properties or using this compound derivatives to create other classes of specialty polymers, such as polyamides.

References

Introduction: The Strategic Importance of 2,2-Difluoropropionate Esters

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Esterification of 2,2-Difluoropropionic Acid: Application Notes and Protocols

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of molecular design. The 2,2-difluoropropionyl moiety, in particular, is of significant interest. When incorporated into a larger molecule as an ester, the gem-difluoro group can profoundly enhance pharmacokinetic and physicochemical properties. This modification can increase metabolic stability by blocking sites of enzymatic oxidation, modulate lipophilicity and binding interactions, and improve bioavailability.[1][2] Consequently, 2,2-difluoropropionate esters are valuable intermediates in the synthesis of complex pharmaceuticals, agrochemicals, and advanced polymers.[1][3]

This compound (C₃H₄F₂O₂) serves as the primary precursor for these valuable esters.[1] However, its chemical nature presents unique challenges to esterification. The two electron-withdrawing fluorine atoms on the α-carbon increase the acidity of the carboxylic acid but also introduce significant steric hindrance around the carbonyl center. This dual effect necessitates a careful selection of synthetic methodology to achieve efficient and high-yielding ester formation.

This guide provides a comprehensive overview of robust and field-proven methods for the esterification of this compound, designed for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings of each protocol, provide detailed step-by-step instructions, and discuss the strategic rationale behind choosing a particular method based on substrate scope and reaction conditions.

Safety First: Handling this compound

Before commencing any experimental work, it is critical to acknowledge the hazards associated with this compound.

  • Hazards: this compound is a corrosive substance that can cause severe skin burns and serious eye damage.[4][5][6] It is also classified as an irritant.[4][7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]

  • First Aid: In case of skin contact, immediately flush with copious amounts of water and remove contaminated clothing.[6][7] For eye contact, rinse cautiously with water for several minutes.[6][7] In all cases of exposure, seek immediate medical attention.

Methodology I: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational acid-catalyzed reaction suitable for converting this compound into its corresponding esters, particularly with simple, unhindered primary or secondary alcohols.[8][9]

Mechanistic Rationale

This reaction is an equilibrium process.[9][10][11] The mechanism involves the initial protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, TsOH), which significantly enhances the electrophilicity of the carbonyl carbon.[10][12][13][14] The alcohol, acting as a nucleophile, then attacks the activated carbonyl, leading to a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation of the resulting oxonium ion yield the final ester product and regenerate the acid catalyst.[11][12] To drive the equilibrium towards the product, either the alcohol is used in large excess, or water is actively removed from the reaction mixture.[9][10][11][14]

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification start R-COOH + R'-OH step1 Protonation start->step1 + H⁺ intermediate1 [R-C(OH)OH]⁺-R' step2 Nucleophilic Attack intermediate1->step2 + R'-OH intermediate3 R-C(OH)₂-OR' step2->intermediate3 intermediate2 R-C(OH)(OH₂⁺)-OR' step4 Elimination of H₂O intermediate2->step4 step3 Proton Transfer step3->intermediate2 intermediate3->step3 intermediate4 [R-C=O⁺H-OR'] step4->intermediate4 step5 Deprotonation intermediate4->step5 - H⁺ product R-COOR' + H₂O step5->product

Caption: The acid-catalyzed mechanism of Fischer-Speier esterification.

Protocol: Synthesis of Ethyl 2,2-Difluoropropionate

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (≥ 20 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (for extraction)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of absolute ethanol.

  • Carefully add the catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using TLC or GC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the volume of the solution under reduced pressure to remove most of the excess ethanol.

  • Dilute the residue with diethyl ether (or another suitable organic solvent) and transfer it to a separatory funnel.

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 2,2-difluoropropionate.[15]

  • The product can be further purified by distillation if necessary.[15]

Methodology II: Mild & Versatile - The Steglich Esterification

For substrates that are sensitive to acidic conditions or involve sterically hindered alcohols, the Steglich esterification offers a superior, mild alternative.[8][16]

Mechanistic Rationale

This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.[17][18] The carboxylic acid adds across one of the C=N bonds of DCC, forming a highly reactive O-acylisourea intermediate.[16][17] In the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), this intermediate is intercepted to form an even more reactive N-acylpyridinium species.[16][17] This "active ester" is readily attacked by the alcohol nucleophile to form the desired ester. The driving force is the formation of the very stable N,N'-dicyclohexylurea (DCU) byproduct, which is insoluble in most organic solvents and can be easily removed by filtration.[19]

Diagram: Steglich Esterification Mechanism

Steglich_Esterification start R-COOH + DCC step1 Activation start->step1 intermediate1 O-Acylisourea step1->intermediate1 step2 + DMAP intermediate1->step2 intermediate2 N-Acylpyridinium Ion step2->intermediate2 step3 + R'-OH intermediate2->step3 product R-COOR' + DCU step3->product

Caption: The DCC/DMAP-mediated mechanism of Steglich esterification.

Protocol: Synthesis of tert-Butyl 2,2-Difluoropropionate

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (1.2 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound, tert-butanol, and DMAP in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture with vigorous stirring.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Upon completion, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield the pure tert-butyl 2,2-difluoropropionate.

Methodology III: Stereochemical Control - The Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally powerful tool for esterification, especially when a specific stereochemical outcome is required. It famously proceeds with a clean inversion of configuration at the alcohol's stereocenter.[20][21]

Mechanistic Rationale

This is a redox-coupled reaction. Triphenylphosphine (PPh₃) first attacks an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[22] This betaine deprotonates the carboxylic acid. The resulting carboxylate anion and the protonated betaine then react with the alcohol to form a key alkoxyphosphonium salt.[23] This salt effectively activates the alcohol's hydroxyl group, turning it into an excellent leaving group. The final step is an Sₙ2 attack by the carboxylate anion on the carbon atom of the activated alcohol, which displaces triphenylphosphine oxide and forms the ester with complete inversion of stereochemistry.[22][24]

Diagram: Mitsunobu Reaction Workflow

Mitsunobu_Reaction reagents Alcohol (R'-OH) + This compound (R-COOH) + PPh₃ add_dead Slowly add DEAD/DIAD at 0°C reagents->add_dead formation Formation of Alkoxyphosphonium Salt add_dead->formation sn2 Sₙ2 Attack by Carboxylate formation->sn2 products Ester (R-COOR') (with inverted stereochemistry) + PPh₃=O + Hydrazine byproduct sn2->products

Caption: Simplified workflow of the Mitsunobu esterification reaction.

Protocol: Inversion of a Chiral Secondary Alcohol

Materials:

  • Chiral secondary alcohol (e.g., (S)-2-octanol) (1.0 eq)

  • This compound (1.2 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Tetrahydrofuran (THF, anhydrous)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Under an inert atmosphere, dissolve the chiral alcohol, this compound, and triphenylphosphine in anhydrous THF in a round-bottom flask.[22]

  • Cool the solution to 0°C using an ice bath.

  • Add the DEAD or DIAD dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise significantly.[22]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the desired ester, triphenylphosphine oxide, and the hydrazine byproduct. Purification is typically achieved via silica gel column chromatography. The resulting ester (e.g., (R)-oct-2-yl 2,2-difluoropropanoate) will have the inverted stereochemistry.

Comparative Summary of Esterification Methods

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Acidic, high temperature (reflux)Neutral, room temperatureNeutral, 0°C to room temperature
Key Reagents Strong acid catalyst (H₂SO₄, TsOH)Carbodiimide (DCC, EDC) + DMAPPPh₃ + Azodicarboxylate (DEAD, DIAD)
Alcohol Scope Good for primary & secondary alcohols. Poor for tertiary alcohols.[8]Excellent for primary, secondary, tertiary, and sterically hindered alcohols.[16]Good for primary & secondary alcohols.
Substrate Sensitivity Not suitable for acid-labile substrates.[8]Excellent for acid- or base-sensitive substrates.[17]Compatible with many functional groups.
Stereochemistry Retention at the alcohol center.Retention at the alcohol center.Inversion at the alcohol center.[21]
Byproducts WaterInsoluble urea (DCU) or water-soluble ureaTriphenylphosphine oxide + Hydrazine
Key Advantage Simple reagents, cost-effective for bulk synthesis.Extremely mild conditions, broad substrate scope.Stereospecific inversion.
Limitation Equilibrium reaction, harsh conditions.Stoichiometric coupling agents, potential for N-acylurea side product.Stoichiometric reagents, difficult purification.

Conclusion

The synthesis of 2,2-difluoropropionate esters is a critical step in the development of novel pharmaceuticals and advanced materials. The choice of esterification method is not arbitrary but a strategic decision based on the nature of the alcohol substrate, the presence of sensitive functional groups, and desired stereochemical outcomes. For simple and robust alcohols, the classic Fischer-Speier esterification provides a cost-effective route. For delicate or sterically demanding substrates, the mild and versatile Steglich esterification is often the method of choice. When precise control of stereochemistry is paramount, the Mitsunobu reaction offers an unparalleled solution for inverting a chiral center. By understanding the mechanisms and protocols outlined in this guide, researchers can confidently select and execute the most appropriate strategy for their synthetic goals.

References

Application Notes and Protocols for the Amidation of 2,2-Difluoropropionic Acid with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of the 2,2-Difluoropropionamide Moiety in Modern Drug Discovery

The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The gem-difluoro motif (CF2), in particular, is of significant interest as a bioisostere for carbonyl groups, ethers, and other functionalities. 2,2-Difluoropropionic acid serves as a key building block for introducing the 2,2-difluoropropionyl group, which can enhance metabolic stability, modulate lipophilicity, and improve binding affinity of drug candidates.

A prime example of the successful application of this strategy is in the development of derivatives of Bardoxolone Methyl, a potent anti-inflammatory and antioxidant agent. The synthesis of N-((4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide demonstrates the clinical relevance of the 2,2-difluoropropionamide core in developing novel therapeutics.[1][2][3][4][5] This underscores the need for robust and reliable protocols for the amidation of this compound.

This guide provides detailed application notes and step-by-step protocols for the efficient coupling of this compound with both primary and secondary amines, addressing the unique challenges posed by this electron-deficient carboxylic acid.

Scientific Principles: Overcoming the Challenges of Amidating an Electron-Deficient Carboxylic Acid

The direct amidation of a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. The presence of two electron-withdrawing fluorine atoms on the α-carbon of this compound increases the acidity of the carboxylic proton but also deactivates the carbonyl carbon towards nucleophilic attack. This makes the use of standard amide coupling reagents potentially less effective.

To overcome this challenge, more potent coupling reagents are recommended. These reagents are designed to efficiently activate sterically hindered or electron-deficient carboxylic acids, leading to higher yields and purities of the desired amide products.

Mechanism of Amide Bond Formation

The general mechanism for amide bond formation using common coupling reagents proceeds through the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Amidation_Mechanism CarboxylicAcid R-COOH (this compound) ActivatedIntermediate Activated Intermediate (e.g., OAt-ester, Acylphosphonium) CarboxylicAcid->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, PyBOP, T3P) TetrahedralIntermediate Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Amine Amine R'R''NH (Primary or Secondary Amine) Amide R-CONR'R'' (2,2-Difluoropropionamide) TetrahedralIntermediate->Amide - Leaving Group Byproduct Byproduct

Caption: Generalized workflow for amide bond formation.

Recommended Coupling Reagents

For the amidation of this compound, the following classes of coupling reagents are recommended due to their high reactivity and ability to overcome the electronic deactivation of the carboxylic acid:

  • Uronium/Aminium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that converts carboxylic acids into reactive OAt-active esters.[6][7] The reaction is fast and generally results in low epimerization for chiral substrates.

  • Phosphonium Salts (e.g., PyBOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent that forms a reactive OBt-active ester.[8][9] It is known for its high coupling efficiency, especially with challenging substrates.

  • Phosphonic Acid Anhydrides (e.g., T3P®): Propanephosphonic acid anhydride (T3P®) is a versatile and mild coupling reagent that promotes amide bond formation with low epimerization.[10][11][12][13][14] Its byproducts are water-soluble, simplifying purification.

Experimental Protocols

The following protocols provide a general framework for the amidation of this compound. Optimization of reaction conditions (e.g., temperature, reaction time) may be necessary for specific substrates.

Protocol 1: Amidation of this compound with a Primary Amine (e.g., Benzylamine) using HATU

This protocol describes the synthesis of N-benzyl-2,2-difluoropropionamide.

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundSigma-Aldrich97%
BenzylamineAcros Organics99%
HATUCombi-Blocks>98%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar99%
Dichloromethane (DCM), anhydrousFisher ScientificACS Grade, DriSolv
Ethyl acetate (EtOAc)VWR ChemicalsACS Grade
1 M Hydrochloric acid (HCl)Fisher ScientificCertified
Saturated sodium bicarbonate (NaHCO₃) solutionPrepared in-house-
Brine (saturated NaCl solution)Prepared in-house-
Anhydrous magnesium sulfate (MgSO₄)EMD MilliporeACS Grade

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.2 M).

  • Add HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the primary amine (e.g., benzylamine, 1.05 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-2,2-difluoropropionamide.

Characterization of N-benzyl-2,2-difluoropropionamide (Representative Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 – 7.28 (m, 5H), 6.60 (br s, 1H), 4.55 (d, J = 5.8 Hz, 2H), 1.75 (t, J = 18.8 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 164.5 (t, J = 28.3 Hz), 137.2, 128.8, 127.9, 127.7, 116.3 (t, J = 250.5 Hz), 44.2, 23.8 (t, J = 30.3 Hz).

  • IR (thin film, cm⁻¹): 3305, 3068, 2927, 1685, 1545, 1230, 1100.

  • MS (ESI): m/z calculated for C₁₀H₁₁F₂NO [M+H]⁺: 200.08, found 200.08.

Protocol 2: Amidation of this compound with a Secondary Amine (e.g., Diethylamine) using PyBOP

This protocol describes the synthesis of N,N-diethyl-2,2-difluoropropionamide.

Materials and Reagents:

Reagent/MaterialSupplierGrade
This compoundSigma-Aldrich97%
DiethylamineAlfa Aesar99.5%
PyBOPOakwood Chemical98%
N,N-Diisopropylethylamine (DIPEA)Alfa Aesar99%
Dimethylformamide (DMF), anhydrousAcros OrganicsDriSolv
Ethyl acetate (EtOAc)VWR ChemicalsACS Grade
WaterDeionized-
Brine (saturated NaCl solution)Prepared in-house-
Anhydrous sodium sulfate (Na₂SO₄)EMD MilliporeACS Grade

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, combine this compound (1.0 eq.) and PyBOP (1.1 eq.).

  • Add anhydrous dimethylformamide (DMF) (approx. 0.2 M) and cool the mixture to 0 °C in an ice bath.

  • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) and stir for 10 minutes at 0 °C.

  • Add the secondary amine (e.g., diethylamine, 1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N,N-diethyl-2,2-difluoropropionamide.

Characterization of N,N-diethyl-2,2-difluoropropionamide (Representative Data):

  • ¹H NMR (400 MHz, CDCl₃): δ 3.45 (q, J = 7.2 Hz, 2H), 3.35 (q, J = 7.2 Hz, 2H), 1.70 (t, J = 19.0 Hz, 3H), 1.20 (t, J = 7.2 Hz, 3H), 1.15 (t, J = 7.2 Hz, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 163.2 (t, J = 27.3 Hz), 117.1 (t, J = 252.5 Hz), 42.5, 41.0, 23.5 (t, J = 30.3 Hz), 14.1, 12.8.

  • IR (thin film, cm⁻¹): 2978, 2939, 1665, 1460, 1235, 1105.

  • MS (ESI): m/z calculated for C₇H₁₃F₂NO [M+H]⁺: 166.10, found 166.10.

Workflow Visualization

Amidation_Workflow Start Start: This compound + Amine Activation Activation of Carboxylic Acid (HATU or PyBOP, DIPEA in DCM or DMF) Start->Activation Coupling Amide Bond Formation (Addition of Amine, RT) Activation->Coupling Workup Aqueous Workup (Acid/Base Washes) Coupling->Workup Purification Purification (Flash Column Chromatography) Workup->Purification Product Final Product: 2,2-Difluoropropionamide Purification->Product

Caption: Step-by-step experimental workflow for the amidation of this compound.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction yield is low, consider increasing the amount of coupling reagent and base. Ensuring strictly anhydrous conditions is also crucial, as water can hydrolyze the activated intermediate.

  • Side Reactions: With uronium-based reagents like HATU, prolonged reaction times or excess reagent can sometimes lead to the formation of guanidinium byproducts from the amine. Monitoring the reaction closely and using appropriate stoichiometry can mitigate this.

  • Purification Challenges: The byproducts from coupling reagents (e.g., tetramethylurea from HATU, dicyclohexylurea from DCC if used) need to be efficiently removed. The choice of a reagent with water-soluble byproducts (like T3P® or EDC) can simplify the workup.

  • Sterically Hindered Amines: For particularly bulky secondary amines, longer reaction times, elevated temperatures, or the use of more potent coupling reagents like PyAOP may be necessary.

Conclusion

The amidation of this compound is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The electron-deficient nature of this carboxylic acid necessitates the use of powerful coupling reagents such as HATU, PyBOP, or T3P®. The protocols outlined in this guide provide a robust starting point for researchers to efficiently synthesize 2,2-difluoropropionamides, enabling further exploration of their chemical and biological properties.

References

Application Notes and Protocols: Synthesis of 2,2-Difluoropropionyl Halides from 2,2-Difluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2,2-Difluoropropionyl Halides in Modern Chemistry

The incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. The 2,2-difluoropropionyl moiety, in particular, serves as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. Its acyl halide derivatives, 2,2-difluoropropionyl chloride and 2,2-difluoropropionyl fluoride, are highly reactive and versatile intermediates, enabling the efficient introduction of the difluorinated ethyl group into a wide array of molecular scaffolds. This guide provides a comprehensive overview of the reliable conversion of 2,2-difluoropropionic acid to its corresponding acyl chloride and acyl fluoride, complete with detailed experimental protocols, mechanistic insights, and safety considerations.

Part 1: Synthesis of 2,2-Difluoropropionyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. For this compound, two common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the substrate.

Mechanistic Overview of Acyl Chloride Formation

The reaction of a carboxylic acid with thionyl chloride or oxalyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, it must first be converted into a better leaving group.

With thionyl chloride , the carboxylic acid oxygen attacks the electrophilic sulfur atom, leading to the formation of a chlorosulfite intermediate. This intermediate then collapses, with the expulsion of sulfur dioxide and a chloride ion, to yield the acyl chloride.[1][2]

With oxalyl chloride , the reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). DMF reacts with oxalyl chloride to form a Vilsmeier reagent, which is a highly electrophilic iminium salt. The carboxylic acid attacks the Vilsmeier reagent to form an activated intermediate, which then decomposes to the acyl chloride, carbon dioxide, carbon monoxide, and regenerates the DMF catalyst. This method is generally milder than using thionyl chloride and the byproducts are all gaseous, which simplifies purification.[3][4]

Protocol 1.1: Synthesis of 2,2-Difluoropropionyl Chloride using Thionyl Chloride

This protocol is well-suited for larger scale preparations where the excess thionyl chloride can be easily removed by distillation.

Reagents and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Distillation apparatus

  • Anhydrous solvents (if needed for subsequent reactions)

Safety Precautions:

  • Thionyl chloride is a corrosive and toxic liquid that reacts violently with water to release HCl and SO₂ gases. All manipulations must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction produces HCl and SO₂ gases, which are toxic and corrosive. Ensure the gas outlet is properly vented to a scrubber.

  • 2,2-Difluoropropionyl chloride is expected to be a corrosive and moisture-sensitive liquid. Handle with care.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge flask with This compound B Add excess thionyl chloride A->B C Heat to reflux B->C D Monitor reaction (cessation of gas evolution) C->D E Cool to room temperature D->E F Remove excess SOCl₂ (distillation) E->F G Distill crude product under reduced pressure F->G H Collect pure 2,2-difluoropropionyl chloride G->H

Caption: Workflow for the synthesis of 2,2-difluoropropionyl chloride using thionyl chloride.

Procedure:

  • Set up a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser should be fitted with a gas outlet leading to a gas trap.

  • In the fume hood, charge the flask with this compound (1.0 eq).

  • Carefully add an excess of thionyl chloride (typically 2-3 equivalents) to the flask.

  • Begin stirring and gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C).

  • Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gas (HCl and SO₂) ceases.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation at atmospheric pressure.

  • The crude 2,2-difluoropropionyl chloride can then be purified by fractional distillation, likely under reduced pressure, to yield the pure product.

Characterization (Expected):

  • Appearance: Colorless to pale yellow liquid.

  • IR (neat, cm⁻¹): A strong absorption band around 1800 cm⁻¹ corresponding to the C=O stretch of the acyl chloride.

  • ¹H NMR (CDCl₃): A triplet around δ 1.9-2.1 ppm (CH₃) due to coupling with the two fluorine atoms.

  • ¹⁹F NMR (CDCl₃): A quartet around δ -90 to -110 ppm (CF₂) due to coupling with the three methyl protons.

  • ¹³C NMR (CDCl₃): Resonances for the methyl carbon, the quaternary difluorinated carbon, and the carbonyl carbon. The carbonyl carbon will be in the range of δ 165-175 ppm, and the CF₂ carbon will show a large one-bond C-F coupling constant.

  • MS (EI): Molecular ion peak and characteristic fragmentation patterns, including the loss of Cl.

Protocol 1.2: Synthesis of 2,2-Difluoropropionyl Chloride using Oxalyl Chloride

This method is ideal for smaller-scale syntheses and for substrates that are sensitive to the higher temperatures required for the thionyl chloride method.

Reagents and Equipment:

  • This compound

  • Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Anhydrous dichloromethane (DCM) or other inert solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas outlet connected to a trap

  • Dropping funnel (optional)

  • Rotary evaporator

Safety Precautions:

  • Oxalyl chloride is toxic, corrosive, and reacts with water. It should be handled in a fume hood with appropriate PPE. [4]

  • The reaction produces CO, CO₂, and HCl gases. Ensure adequate ventilation and use a gas trap.

  • DMF is a skin and respiratory irritant. Handle with care.

  • 2,2-Difluoropropionyl chloride is expected to be a corrosive and moisture-sensitive liquid.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Add a catalytic amount of DMF A->B C Slowly add oxalyl chloride at 0 °C to room temperature B->C D Stir until gas evolution ceases C->D E Remove solvent and excess reagents under vacuum D->E F Obtain crude 2,2-difluoropropionyl chloride E->F

Caption: Workflow for the synthesis of 2,2-difluoropropionyl chloride using oxalyl chloride.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (e.g., one drop) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the stirred solution. Vigorous gas evolution will be observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the gas evolution has stopped.

  • The reaction mixture can be concentrated under reduced pressure using a rotary evaporator to remove the solvent and excess oxalyl chloride. It is advisable to use a trap between the rotary evaporator and the vacuum pump.[5]

  • The resulting crude 2,2-difluoropropionyl chloride is often of sufficient purity for use in subsequent reactions. If necessary, it can be purified by distillation under reduced pressure.

Characterization: The expected spectroscopic data for the product are the same as described in Protocol 1.1.

ParameterThionyl Chloride MethodOxalyl Chloride Method
Reagent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂) with catalytic DMF
Typical Scale Larger scaleSmaller scale
Temperature Reflux (76 °C)0 °C to room temperature
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Advantages Inexpensive reagentMilder conditions, easier byproduct removal
Disadvantages Harsher conditions, potential for side reactionsMore expensive reagent

Part 2: Synthesis of 2,2-Difluoropropionyl Fluoride

Acyl fluorides are generally more stable than their chloride counterparts and exhibit unique reactivity, making them valuable reagents in their own right.[6] The direct conversion of carboxylic acids to acyl fluorides can be achieved using various modern fluorinating agents. Cyanuric fluoride is a classic reagent for this transformation, while more recent reagents like DAST (diethylaminosulfur trifluoride) and its derivatives offer milder reaction conditions.

Mechanistic Overview of Acyl Fluoride Formation

The conversion of a carboxylic acid to an acyl fluoride with a reagent like cyanuric fluoride (2,4,6-trifluoro-1,3,5-triazine) involves the nucleophilic attack of the carboxylate onto the triazine ring, displacing a fluoride ion. The resulting acyloxy-triazine intermediate is then attacked by the displaced fluoride ion at the carbonyl carbon, leading to the formation of the acyl fluoride and a cyanurate byproduct.[7][8]

Protocol 2.1: Synthesis of 2,2-Difluoropropionyl Fluoride using Cyanuric Fluoride

Reagents and Equipment:

  • This compound

  • Cyanuric fluoride

  • Pyridine or another suitable base

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (nitrogen or argon)

  • Distillation apparatus

Safety Precautions:

  • Cyanuric fluoride is a toxic and moisture-sensitive compound. Handle in a fume hood with appropriate PPE.

  • Pyridine is a flammable, toxic, and malodorous liquid. Handle with care in a well-ventilated area.

  • The reaction may be exothermic. Control the rate of addition of reagents.

  • 2,2-Difluoropropionyl fluoride is expected to be a volatile and reactive compound.

Experimental Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve cyanuric fluoride in anhydrous solvent C Slowly add the acid/pyridine solution to the cyanuric fluoride solution at 0 °C A->C B Prepare a solution of This compound and pyridine B->C D Stir at room temperature C->D E Filter the reaction mixture to remove pyridinium salts D->E F Carefully remove the solvent (distillation) E->F G Distill the crude product to obtain pure acyl fluoride F->G

Caption: Workflow for the synthesis of 2,2-difluoropropionyl fluoride using cyanuric fluoride.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve cyanuric fluoride (0.33 eq) in an anhydrous solvent.

  • In a separate flask, prepare a solution of this compound (1.0 eq) and pyridine (1.0 eq) in the same anhydrous solvent.

  • Cool the cyanuric fluoride solution to 0 °C.

  • Slowly add the solution of the carboxylic acid and pyridine to the stirred cyanuric fluoride solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The reaction mixture will likely contain a precipitate of pyridinium cyanurate. Filter the mixture to remove the solid.

  • The filtrate contains the desired 2,2-difluoropropionyl fluoride. The product is likely volatile, so careful removal of the solvent by distillation at atmospheric pressure is recommended.

  • The crude product can be further purified by fractional distillation.

Characterization (Expected):

  • Appearance: Colorless liquid.

  • IR (neat, cm⁻¹): A strong absorption band around 1820-1850 cm⁻¹ for the C=O stretch of the acyl fluoride.

  • ¹H NMR (CDCl₃): A triplet around δ 1.9-2.1 ppm (CH₃).

  • ¹⁹F NMR (CDCl₃): Two signals are expected: a quartet for the CF₂ group coupled to the methyl protons, and a multiplet for the acyl fluoride fluorine (COF) coupled to the CF₂ group. The COF signal is typically found significantly downfield.

  • ¹³C NMR (CDCl₃): Resonances for the methyl carbon, the difluorinated carbon, and the carbonyl carbon. The carbonyl carbon will show a large one-bond C-F coupling to the acyl fluoride fluorine.

  • MS (EI): Molecular ion peak and fragmentation patterns, including the loss of F.

ParameterAcyl ChlorideAcyl Fluoride
Reactivity Highly reactive, readily hydrolyzedGenerally more stable than acyl chlorides, less prone to hydrolysis
Synthetic Utility Common intermediate for amides, esters, etc.Useful for specific transformations, including peptide synthesis and as a precursor for ketones
Handling Very moisture sensitive, corrosiveMoisture sensitive, but often more manageable than acyl chlorides
NMR Spectroscopy No direct NMR handle for the halogen¹⁹F NMR provides a direct probe of the acyl fluoride group

Conclusion

The conversion of this compound to its acyl chloride and acyl fluoride derivatives provides access to valuable and highly reactive synthetic intermediates. The choice of reagent and protocol depends on the specific requirements of the subsequent synthetic steps, the scale of the reaction, and the available equipment. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can confidently and efficiently prepare these important building blocks for application in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 2,2-Difluoropropanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical reduction of 2,2-difluoropropionic acid to 2,2-difluoropropanol, a key building block in modern medicinal chemistry. We delve into the mechanistic underpinnings of this transformation, evaluate various reduction strategies, and present a detailed, field-proven protocol centered on the use of lithium aluminum hydride (LAH). Safety protocols, data interpretation, and visual aids are integrated to support researchers, scientists, and drug development professionals in the safe and efficient synthesis of this valuable fluorinated alcohol.

Introduction: The Significance of 2,2-Difluoropropanol in Drug Discovery

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of contemporary drug design. The unique physicochemical properties of fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoropropanol serves as a critical synthetic intermediate, enabling the introduction of the gem-difluoroethyl moiety into larger, more complex molecules.[1][2] This structural motif is of particular interest for its potential to modulate the electronic properties and conformational preferences of a molecule, thereby enhancing its therapeutic profile.[3] The synthesis of 2,2-difluoropropanol from its corresponding carboxylic acid is a fundamental yet critical step in the development of novel fluorinated pharmaceuticals and agrochemicals.[4][5]

Strategic Approaches to the Reduction of this compound

The conversion of a carboxylic acid to a primary alcohol is a reductive transformation that requires a potent reducing agent capable of overcoming the stability of the carboxyl group. The presence of the electron-withdrawing fluorine atoms on the alpha-carbon of this compound can influence the reactivity of the carbonyl group. Below, we evaluate the most pertinent reduction methodologies.

Metal Hydride Reductions: The Workhorse of Carboxylic Acid Conversion

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent widely employed for the reduction of esters, carboxylic acids, and amides.[6] It is more potent than sodium borohydride (NaBH₄), which is generally incapable of reducing carboxylic acids.[7][8] The higher reactivity of LAH stems from the weaker aluminum-hydrogen bond compared to the boron-hydrogen bond in NaBH₄, making the hydride ion more readily available for nucleophilic attack.[9]

The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism. Initially, the acidic proton of the carboxylic acid reacts with a hydride ion to form hydrogen gas and a lithium carboxylate salt. Subsequent hydride attacks on the carbonyl carbon lead to an aldehyde intermediate, which is immediately reduced further to the corresponding primary alcohol.[7][8]

Borane (BH₃), typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another effective reagent for the reduction of carboxylic acids.[10] Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carbonyl group towards hydride attack. This method can sometimes offer better selectivity than LAH in the presence of other reducible functional groups.

Catalytic Hydrogenation

Catalytic hydrogenation is a green and scalable reduction method. However, the hydrogenation of carboxylic acids to alcohols typically requires harsh reaction conditions (high pressures and temperatures) and specialized catalysts, such as those based on ruthenium or rhenium.[11][12] For fluorinated carboxylic acids, the conditions can be even more demanding, potentially leading to side reactions or decomposition.

Table 1: Comparison of Reduction Strategies

MethodReducing AgentAdvantagesDisadvantages
Metal Hydride Lithium Aluminum Hydride (LiAlH₄)High reactivity, widely applicable, rapid reactions.[6]Highly reactive with protic solvents (water, alcohols), pyrophoric, requires strict anhydrous conditions and careful handling.[13][14][15]
Metal Hydride Borane-THF (BH₃·THF)High selectivity, less reactive with some functional groups compared to LAH.[10]Can be less reactive than LAH, may require longer reaction times or elevated temperatures.
Catalytic Hydrogenation H₂/Catalyst (e.g., Ru, Re)"Green" process, scalable, water is the only byproduct.[12]Requires high pressure and temperature, specialized and expensive catalysts, potential for catalyst poisoning.[11]

Detailed Protocol: Reduction of this compound with LiAlH₄

This protocol provides a step-by-step guide for the reduction of this compound using lithium aluminum hydride. Extreme caution must be exercised when working with LAH due to its pyrophoric and water-reactive nature. [13] All operations should be conducted in a well-ventilated fume hood, under an inert atmosphere (nitrogen or argon), and with appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and chemical-resistant gloves.[14][15]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%e.g., Sigma-AldrichStore in a cool, dry place.
Lithium aluminum hydride (LAH)Powder or solution in THFe.g., Sigma-AldrichHandle under inert atmosphere.[15]
Anhydrous Tetrahydrofuran (THF)Dri-Solv or equivalente.g., Sigma-AldrichUse freshly distilled or from a solvent purification system.
Diethyl ether (anhydrous)ACS Gradee.g., Fisher Scientific
2 M Hydrochloric acid (HCl)ACS Gradee.g., VWR
Saturated sodium chloride solution (Brine)
Anhydrous magnesium sulfate (MgSO₄)e.g., Fisher Scientific

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Flame-dry glassware under vacuum prep2 Assemble reaction setup under N2 atmosphere prep1->prep2 prep3 Charge flask with LAH in anhydrous THF prep2->prep3 react1 Cool LAH suspension to 0°C prep3->react1 Transfer to reaction phase react2 Slowly add this compound in THF react1->react2 react3 Allow reaction to warm to room temperature and stir react2->react3 workup1 Cool reaction to 0°C and quench sequentially with H2O, NaOH(aq), and H2O react3->workup1 Proceed to workup after completion workup2 Filter the resulting precipitate workup1->workup2 workup3 Extract aqueous layer with diethyl ether workup2->workup3 workup4 Dry combined organic layers and concentrate workup3->workup4 workup5 Purify by distillation workup4->workup5

Caption: Experimental workflow for the reduction of this compound.

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under vacuum. Allow the glassware to cool to room temperature under a stream of dry nitrogen.

    • To the flask, add lithium aluminum hydride (1.2 equivalents) suspended in anhydrous THF (approximately 10 mL per gram of LAH).

  • Reaction:

    • Cool the LAH suspension to 0 °C using an ice-water bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous THF (approximately 5 mL per gram of acid) and add it to the dropping funnel.

    • Add the solution of this compound dropwise to the stirred LAH suspension over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (H₂) will be observed.[15]

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete (monitored by TLC or GC-MS).

  • Workup (Fieser Method):

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform slowly and deliberately.

    • For every 'x' grams of LAH used, sequentially and dropwise add:

      • 'x' mL of water

      • 'x' mL of 15% aqueous sodium hydroxide

      • '3x' mL of water

    • A granular white precipitate of aluminum salts should form.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Filter the precipitate through a pad of Celite®, washing the filter cake with diethyl ether.

    • Transfer the filtrate to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude 2,2-difluoropropanol by fractional distillation.

Expected Results and Data

Table 2: Physicochemical Data

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
This compoundC₃H₄F₂O₂110.06115-118~1.3
2,2-DifluoropropanolC₃H₆F₂O96.0897-99~1.2

Data sourced from various chemical suppliers and databases.[4]

Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Safety and Handling

Working with lithium aluminum hydride requires strict adherence to safety protocols.

  • Reactivity: LAH reacts violently with water and other protic sources to release flammable hydrogen gas.[6] It can ignite spontaneously in moist air.

  • Handling: Always handle LAH in an inert atmosphere (glovebox or Schlenk line).[14] Use non-metallic spatulas (plastic or ceramic) to transfer the solid reagent.

  • Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses or a face shield, and chemical-resistant gloves (nitrile or neoprene are suitable).[14][15]

  • Emergency Preparedness: Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available. DO NOT use water or carbon dioxide extinguishers on an LAH fire. [13]

  • Quenching: Always quench LAH reactions slowly and at low temperatures. For small spills, smother with dry sand.

G cluster_mechanism LAH Reduction of a Carboxylic Acid start R-COOH + LiAlH4 deprotonation Deprotonation (H2 gas evolves) start->deprotonation Acid-Base Reaction intermediate1 Lithium Carboxylate Salt [R-COO]- Li+ deprotonation->intermediate1 hydride_attack1 Nucleophilic Hydride Attack intermediate1->hydride_attack1 tetrahedral1 Tetrahedral Intermediate hydride_attack1->tetrahedral1 eliminate Elimination of 'O-Al' species tetrahedral1->eliminate aldehyde Aldehyde Intermediate R-CHO eliminate->aldehyde hydride_attack2 Second Hydride Attack aldehyde->hydride_attack2 alkoxide Alkoxide Intermediate [R-CH2O]- hydride_attack2->alkoxide protonation Protonation (Workup) alkoxide->protonation product Primary Alcohol R-CH2OH protonation->product

Caption: Generalized mechanism for the reduction of a carboxylic acid with LiAlH₄.

Conclusion

The reduction of this compound to 2,2-difluoropropanol is a robust and reliable transformation when conducted with appropriate care and attention to detail. Lithium aluminum hydride remains the reagent of choice for this conversion due to its high reactivity. By following the detailed protocols and safety guidelines outlined in this document, researchers can confidently synthesize this important fluorinated building block for application in drug discovery and development.

References

Application Notes and Protocols: Strategic Incorporation of the 2,2-Difluoropropyl Group into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the gem-Difluoro Motif

In the landscape of modern medicinal chemistry, the use of fluorine has become a cornerstone strategy for optimizing the properties of bioactive molecules.[1][2] The introduction of fluorine can profoundly alter a compound's metabolic stability, bioavailability, lipophilicity, and binding affinity.[3] Among the diverse array of fluorinated motifs, the 2,2-difluoropropyl group has emerged as a particularly valuable building block. Its primary role is as a bioisostere for the ubiquitous gem-dimethyl group, a substitution that maintains steric bulk while imparting a host of beneficial physicochemical changes.[4][5][6]

Replacing a gem-dimethyl group with a 2,2-difluoropropyl moiety effectively blocks common sites of metabolic oxidation, significantly enhancing the pharmacokinetic profile of a drug candidate.[7][8] Furthermore, the intense electron-withdrawing nature of the difluoromethylene (CF₂) group predictably modulates the acidity or basicity of proximal functional groups, a feature that can be exploited to fine-tune target engagement and solubility.[7][9] This application note provides a detailed guide to the strategic incorporation of the 2,2-difluoropropyl group, outlining its impact on molecular properties and presenting robust, field-proven synthetic protocols.

Part 1: Physicochemical and Pharmacokinetic Impact of 2,2-Difluoropropylation

The decision to introduce a 2,2-difluoropropyl group is driven by its predictable and beneficial influence on key drug-like properties.

Metabolic Stability

A primary driver for using the 2,2-difluoropropyl group is to enhance metabolic stability. The gem-dimethyl group is often susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to hydroxylation and subsequent rapid clearance. The carbon-fluorine bond is the strongest single bond in organic chemistry, making the difluoromethylene group exceptionally resistant to oxidative metabolism.[4] This "metabolic blocking" effect can significantly increase the half-life and oral bioavailability of a drug candidate.[7][8]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is nuanced and highly context-dependent.[10][11] While aromatic fluorination typically increases LogP, aliphatic fluorination can lead to either an increase or a decrease.[12] The 2,2-difluoropropyl group introduces two highly polar C-F bonds, but it also replaces two C-H bonds, altering the molecule's surface properties and hydration sphere. The overall impact on LogP depends on the interplay between these factors and the global molecular environment.[7][13] However, compared to other lipophilic groups like the gem-dimethyl moiety, the 2,2-difluoropropyl group can offer a more favorable lipophilicity profile, mitigating the risk of poor solubility and off-target toxicity associated with "molecular obesity."[14][15]

Acidity and Basicity (pKa)

The most predictable effect of the 2,2-difluoropropyl group is the modulation of the pKa of nearby ionizable centers. The two fluorine atoms exert a powerful through-bond inductive electron-withdrawing effect. This effect stabilizes the conjugate base of a nearby acid, making it more acidic (lower pKa). Conversely, it destabilizes the protonated form of a nearby base (e.g., an amine), making it less basic (lower pKa of the conjugate acid).[7][9][16] This modulation can be critical for optimizing interactions with a biological target or improving aqueous solubility at physiological pH.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the typical effects of replacing a gem-dimethyl group with a 2,2-difluoropropyl group on key molecular properties.

Propertygem-Dimethyl Group2,2-Difluoropropyl GroupRationale & Consequence
Metabolic Stability Susceptible to CYP oxidationHighly resistant to oxidationStrong C-F bonds block metabolic attack, increasing drug half-life.[8]
pKa (of adjacent amine) BaselineLowered by ~0.3-2.0 unitsStrong inductive effect from CF₂ reduces electron density on nitrogen, decreasing basicity.[7][16]
pKa (of adjacent acid) BaselineLowered by ~0.3-1.0 unitsInductive effect stabilizes the carboxylate anion, increasing acidity.[7][9]
Lipophilicity (LogP) HighVariable (context-dependent)Complex interplay of polarity and surface area effects; can be used to tune solubility.[7][13]
Conformational Preference Tetrahedral preferenceCan induce specific gauche effectsThe polar C-F bonds can engage in stabilizing hyperconjugative interactions, influencing molecular shape.[17][18]

Part 2: Synthetic Strategies and Protocols for Incorporation

The 2,2-difluoropropyl group can be introduced using several reliable synthetic strategies, primarily involving either the use of a pre-functionalized building block or the construction of the moiety on the target scaffold.

Diagram: Overview of Synthetic Approaches

cluster_0 Core Strategies cluster_1 Key Precursors Nucleophilic Intro Method A: Nucleophilic Introduction Electrophile 2,2-Difluoropropyl-X (X = OTs, Br, I) Nucleophilic Intro->Electrophile Use as Electrophile C-C Formation Method B: C-C Bond Formation Nucleophile 2,2-Difluoropropyl-M (M = Li, MgBr) C-C Formation->Nucleophile Use as Nucleophile FGI Method C: Functional Group Interconversion Amine Source 2,2-Difluoropropyl-CN FGI->Amine Source Reduce to Amine

Caption: Core strategies for incorporating the 2,2-difluoropropyl group.

Method A: Nucleophilic Introduction using 2,2-Difluoropropyl Electrophiles

This is one of the most direct methods, involving the reaction of a nucleophilic substrate (e.g., an alcohol, phenol, or amine) with an activated 2,2-difluoropropyl electrophile. 2,2-Difluoroethyl p-toluenesulfonate and its propyl analogue serve as excellent, stable, and reactive precursors for this purpose.[19][20]

This protocol details the O-alkylation of a phenol with 2,2-difluoropropyl tosylate.

Causality: The reaction proceeds via an Sₙ2 mechanism. A moderately strong base like potassium carbonate is sufficient to deprotonate the weakly acidic phenol, generating a potent phenoxide nucleophile. A polar aprotic solvent like DMF or acetonitrile is used to solvate the cation and promote the nucleophilic attack without interfering with the base. Heating is required to overcome the activation energy of the reaction.

  • Materials:

    • Substituted Phenol (1.0 equiv)

    • 2,2-Difluoropropyl p-toluenesulfonate (1.2 equiv)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv), finely powdered

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate, Water, Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add the substituted phenol (1.0 equiv) and anhydrous DMF.

    • Add potassium carbonate (2.0 equiv) to the solution.

    • Add 2,2-difluoropropyl p-toluenesulfonate (1.2 equiv) to the stirred suspension.

    • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Self-Validation: The successful formation of the product can be confirmed by ¹H NMR (disappearance of the phenolic proton, appearance of new signals corresponding to the difluoropropyl group) and ¹⁹F NMR (a characteristic triplet signal for the CHF₂ group if the precursor was a 2,2-difluoroethyl tosylate, or a more complex pattern for the propyl). Mass spectrometry will confirm the expected molecular weight.

A 1. Deprotonate Nucleophile (Phenol, R-OH, R-NH2) with Base (K2CO3, NaH) B 2. Add Electrophile (2,2-Difluoropropyl-OTs) A->B C 3. Heat Reaction (e.g., 80 °C in DMF) B->C D 4. Aqueous Workup & Extraction C->D E 5. Purify (Chromatography) D->E F Product (R-O-CH2CF2CH3 or R-NH-CH2CF2CH3) E->F

Caption: General workflow for Sₙ2 displacement to install the 2,2-difluoropropyl group.

Method B: Carbon-Carbon Bond Formation

For constructing more complex scaffolds, forming a C-C bond is essential. This can be achieved by generating either a nucleophilic or electrophilic 2,2-difluoropropyl species.

This protocol describes the coupling of an aryl halide or triflate with a boronic acid derivative of the 2,2-difluoropropyl group, or vice-versa, using a precursor like 1-bromo-2,2-difluoropropane.[21]

Causality: This reaction follows the standard Suzuki catalytic cycle (oxidative addition, transmetalation, reductive elimination). A palladium(0) catalyst is essential. The base (e.g., K₂CO₃) is required for the transmetalation step, activating the boronic acid. A mixture of an organic solvent and water is often used to solubilize both the organic and inorganic reagents.

  • Materials:

    • 1-Bromo-2,2-difluoropropane (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

    • Triphenylphosphine (PPh₃, 0.08 equiv) or other suitable ligand

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Degassed 1,4-Dioxane and Water (4:1 mixture)

    • Ethyl acetate, Brine

  • Procedure:

    • In a Schlenk flask, combine 1-bromo-2,2-difluoropropane (1.0 equiv), the arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and PPh₃ (0.08 equiv).

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

    • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours. Monitor by TLC or LC-MS.

    • Cool the reaction to room temperature and dilute with water.

    • Extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Self-Validation: Successful coupling is confirmed by the disappearance of starting materials and the appearance of a new product with the combined mass. NMR spectroscopy will show signals for both the aryl and the 2,2-difluoropropyl moieties in the same molecule.

cluster_0 Option 1: Suzuki Coupling cluster_1 Option 2: Lithiation/Alkylation A Ar-Br C Pd(0) Catalyst Base A->C B (HO)2B-Propyl-F2 B->C D Ar-Propyl-F2 C->D E H-Propyl-F2 F n-BuLi -78 °C E->F G Li-Propyl-F2 (Nucleophile) F->G H Electrophile (R-X) G->H I R-Propyl-F2 H->I

Caption: Two common strategies for forming C-C bonds with the 2,2-difluoropropyl group.

Method C: Functional Group Interconversion

An alternative strategy is to introduce a precursor functional group that can be converted into the desired 2,2-difluoropropyl moiety or a derivative thereof. A powerful example is the reduction of 2,2-difluoropropanenitrile to the corresponding primary amine.[22]

This protocol uses the powerful reducing agent lithium aluminum hydride (LiAlH₄).

Causality: LiAlH₄ is a potent source of hydride (H⁻) ions, which are strong enough to reduce the polar carbon-nitrogen triple bond of a nitrile to a primary amine. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water. An acidic workup is required to protonate the resulting amine and neutralize the aluminum salts.

  • Materials:

    • Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • 2,2-Difluoropropanenitrile (1.0 equiv)

    • Water, 15% NaOH solution, Diethyl ether

    • Anhydrous MgSO₄

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, add LiAlH₄ (1.5 equiv) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve 2,2-difluoropropanenitrile (1.0 equiv) in anhydrous THF and add it to the dropping funnel.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Caution: Exothermic Quench. Cool the reaction back to 0 °C. Slowly and carefully add water dropwise (X mL, where X is the mass of LiAlH₄ in grams).

    • Add 15% NaOH solution (X mL) dropwise.

    • Add more water (3X mL) and stir vigorously for 1 hour until a white, granular precipitate forms.

    • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

    • Dry the combined filtrate over anhydrous MgSO₄, filter, and carefully concentrate the solvent on a rotary evaporator at low temperature to obtain the volatile amine product.

Self-Validation: The successful reduction is marked by the disappearance of the nitrile stretch (~2250 cm⁻¹) in the IR spectrum and the appearance of N-H stretches (~3300-3400 cm⁻¹). ¹H NMR will show the appearance of a new CH₂ group adjacent to the amine.

Conclusion

The 2,2-difluoropropyl group is a powerful tool in the medicinal chemist's arsenal for overcoming common challenges in drug development, particularly metabolic instability. Its predictable influence on the pKa of adjacent functional groups provides a rational basis for modulating target affinity and solubility. With a range of robust synthetic protocols available for its installation, from direct nucleophilic substitution to versatile carbon-carbon bond-forming reactions, the strategic incorporation of this moiety can be readily achieved. By understanding both the physicochemical consequences and the synthetic pathways, researchers can effectively leverage the 2,2-difluoropropyl group to design safer and more efficacious therapeutic agents.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,2-Difluoropropionic Acid for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of 2,2-Difluoropropionic Acid

This compound (DFPA) is a pivotal fluorinated building block in modern chemistry. The incorporation of a difluoromethyl group into organic molecules can profoundly alter their physicochemical and biological properties, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, DFPA serves as a key intermediate in the synthesis of a wide array of high-value products across multiple industries. In the pharmaceutical sector, it is integral to the development of antiviral and anticancer agents, as well as antifungal drugs like Fluconazole.[1][2] Its applications extend to the agrochemical industry for creating potent herbicides and fungicides and to materials science for producing advanced fluoropolymers and surfactants with unique thermal and chemical resistance.[2][3]

This guide provides a comprehensive, field-proven framework for the scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and process logic, ensuring a safe, reproducible, and efficient transition from laboratory to industrial production.

Section 1: A Robust Two-Stage Synthetic Strategy for Industrial Production

For industrial-scale synthesis, a robust and economically viable route is paramount. The most widely adopted strategy involves a two-stage process: first, the synthesis of an ester precursor, Ethyl 2,2-Difluoropropionate, followed by its hydrolysis to the final carboxylic acid. This approach is favored due to the relative stability of the ester intermediate, which facilitates purification, and the high-yielding, straightforward nature of the final hydrolysis step.

The precursor, Ethyl 2,2-Difluoropropionate, is typically synthesized via the fluorination of a readily available starting material, ethyl pyruvate. While various fluorinating agents exist, modern industrial processes often utilize reagents like (bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®) as a safer, more manageable alternative to highly hazardous reagents like elemental fluorine.[4][5]

The overall workflow is summarized in the diagram below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Final Product Synthesis A Ethyl Pyruvate B Fluorination Reaction (Deoxo-Fluor®) A->B Reagent C Quenching (NaHCO₃/Water) B->C Work-up D Extraction & Purification (Distillation) C->D E Ethyl 2,2-Difluoropropionate D->E Isolated Precursor F Ethyl 2,2-Difluoropropionate G Base Hydrolysis (NaOH) F->G H Acidification (HCl) G->H Work-up I Extraction & Purification (Solvent Removal) H->I J This compound (Final Product) I->J Purified Product

Caption: High-level workflow for the two-stage synthesis of this compound.

Section 2: Detailed Experimental Protocols

The following protocols are designed for multi-gram to kilogram scale and incorporate best practices for safety, efficiency, and reproducibility.

Protocol 1: Scale-Up Synthesis of Ethyl 2,2-Difluoropropionate (Precursor)

This procedure is adapted from a patented method and utilizes a modern, selective fluorinating agent.[4] The choice of Deoxo-Fluor is strategic for scale-up; it is a liquid and less corrosive than reagents like DAST, offering better handling characteristics and thermal stability, which are critical for controlling highly energetic fluorination reactions.[6]

Materials and Equipment:

  • Large-volume, multi-necked, jacketed glass reactor with overhead mechanical stirrer, temperature probe, nitrogen inlet, and addition funnel.

  • Ethyl pyruvate (≥98%)

  • (Bis-(2-methoxyethyl)amino)sulfur trifluoride (Deoxo-Fluor®)

  • Sodium bicarbonate (NaHCO₃)

  • Methylene chloride (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

Step-by-Step Procedure:

  • Reactor Setup: Charge the jacketed reactor with ethyl pyruvate (e.g., 1.0 eq, 2.35 kg). Begin stirring and cool the reactor contents to between -15°C and -10°C using a circulating chiller. Maintain a slow, steady nitrogen purge.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.0 eq, 3.73 L) via the addition funnel over several hours. Causality: The slow, controlled addition is critical to manage the exotherm of the fluorination reaction. Maintaining the internal temperature below -5°C prevents side reactions and potential thermal runaway.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir while gradually warming. Maintain the temperature below 30°C. Monitor the reaction's progress by gas chromatography (GC) until the starting material (ethyl pyruvate) is consumed.

  • Quenching: In a separate, larger vessel, prepare a stirred slurry of sodium bicarbonate (e.g., 3.3 kg) in a water/ice mixture (e.g., 16.6 kg each). Causality: This basic slurry safely neutralizes unreacted fluorinating agent and acidic byproducts. The reaction is highly exothermic and quenching must be done slowly and with vigorous stirring to prevent gas evolution from becoming uncontrollable.

  • Work-up: Slowly transfer the crude reaction mixture into the quenching slurry. Allow the mixture to stir overnight and warm to room temperature.

  • Extraction: Separate the organic and aqueous layers. Extract the aqueous layer multiple times with methylene chloride (e.g., 3 x 2 L). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent. Remove the solvent under reduced pressure. The resulting crude liquid is purified by vacuum distillation to yield pure Ethyl 2,2-Difluoropropionate.[4]

Protocol 2: Scale-Up Hydrolysis to this compound

This protocol details the final conversion of the stable ester precursor to the target acid. It is a standard saponification followed by an acidic workup.[7]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel.

  • Ethyl 2,2-Difluoropropionate

  • Ethanol

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 2N)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2N)

  • Diethyl ether (or other suitable extraction solvent like MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Critical Reaction Parameters Summary:

Reagent/ParameterMolar EquivalentExample QuantityRole/Purpose
Ethyl 2,2-Difluoropropionate1.0 eq1.2 g (lab scale)Starting Material
EthanolSolvent26 mLSolubilizes ester
2N Sodium Hydroxide~1.0-1.2 eq26 mLBase for hydrolysis
Internal TemperatureN/A0°C to RTControls reaction rate
Reaction TimeN/A~14 hoursEnsures completion
2N Hydrochloric AcidTo pH < 7As requiredProtonates carboxylate
Diethyl EtherExtraction SolventAs requiredExtracts final product

Step-by-Step Procedure:

  • Reactor Setup: Charge the reactor with Ethyl 2,2-Difluoropropionate and ethanol. Begin stirring to dissolve the ester. Cool the reactor to 0°C.

  • Base Addition: Slowly add the 2N aqueous sodium hydroxide solution via the addition funnel, ensuring the internal temperature remains low. Causality: The hydrolysis of an ester by a strong base is exothermic. Slow addition at a low temperature prevents localized heating that could lead to side reactions or boiling of the solvent.

  • Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 14 hours or until reaction completion is confirmed by TLC or GC analysis.[7]

  • Acidification: Cool the reactor back down to 0-5°C. Slowly add 2N hydrochloric acid until the pH of the mixture is acidic (pH < 7, confirmed with pH paper or probe). Causality: This step protonates the sodium 2,2-difluoropropionate salt, converting it into the desired free carboxylic acid, which is soluble in organic solvents. This must be done cold to control the heat from the acid-base neutralization.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract multiple times with diethyl ether.

  • Purification and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the final product, this compound, typically as an oil.[7]

Section 3: Industrial Scale-Up and Process Control

Transitioning from the laboratory to industrial production introduces significant challenges that must be proactively managed.

  • Thermal Management: Fluorination and hydrolysis/neutralization reactions are highly exothermic. Industrial-scale reactors must have efficient heat exchange systems and precise temperature control to prevent thermal runaway. The rate of reagent addition is the primary means of controlling the reaction rate and heat generation.[6]

  • Mixing Efficiency: In large reactors, ensuring homogenous mixing is crucial for consistent reaction progress and to avoid localized "hot spots." The use of powerful overhead stirrers with appropriate impeller designs is non-negotiable.

  • Material Compatibility: When handling fluorinating agents and strong acids like HF (a potential byproduct), all equipment, including reactors, lines, and seals, must be constructed from compatible materials (e.g., Hastelloy, Monel, or specialized polymers) to prevent corrosion.[8]

  • Waste Stream Management: The process generates both acidic and basic aqueous waste, as well as solvent waste. Industrial facilities must have robust protocols for neutralizing and disposing of these streams in compliance with environmental regulations. The aqueous waste from the fluorination quench will contain fluoride salts, which require specialized treatment.

Section 4: Safety and Hazard Management

The handling of fluorinating agents and corrosive chemicals on a large scale demands an uncompromising commitment to safety.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves (butyl or neoprene are often recommended), flame-resistant lab coats, and chemical splash goggles with a face shield.[9] For tasks with high splash potential or when handling neat fluorinating agents, a full chemical-resistant apron or suit is necessary.[10]

  • Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a contained reactor bay with a dedicated scrubbing system to handle any vented gases or fumes.[8][11]

  • Emergency Preparedness: Emergency showers and eyewash stations must be readily accessible. A supply of calcium gluconate gel must be available in case of skin contact with hydrogen fluoride (HF), which can be generated as a byproduct and causes severe, deep-tissue burns.[8][9] All personnel must be trained on its proper application.

  • Waste Disposal: All waste, including residual reagents, solvents, and contaminated materials, must be collected in clearly labeled, compatible containers and disposed of as hazardous waste according to institutional and governmental regulations.[9] Do not mix incompatible waste streams.

Section 5: References

  • This compound | 373-96-6. (2025). ChemicalBook. --INVALID-LINK--

  • This compound. (n.d.). IWK Health Centre. --INVALID-LINK--

  • EP0148490A1 - this compound derivatives and a process for preparing the same. (n.d.). Google Patents. --INVALID-LINK--

  • This compound: The Versatile Compound with a Wide Range of Applications. (n.d.). Ningbo Inno Pharmchem Co., Ltd. --INVALID-LINK--

  • JPS61130254A - this compound derivative. (n.d.). Google Patents. --INVALID-LINK--

  • Ethyl 2,2-Difluoropropionate synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. (2025). Suzhou Hairi New Material. --INVALID-LINK--

  • Safety and handling of fluorinated organic compounds. (2025). BenchChem. --INVALID-LINK--

  • Manufacturer's Guide to this compound: Properties, Safety Data, and Market Prospects. (n.d.). Ningbo Inno Pharmchem Co., Ltd. --INVALID-LINK--

  • This compound. (n.d.). Chem-Impex. --INVALID-LINK--

  • Znidar, D., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ResearchGate. --INVALID-LINK--

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. --INVALID-LINK--

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025). ACS Publications. --INVALID-LINK--

  • This compound | C3H4F2O2 | CID 2782825. (n.d.). PubChem - NIH. --INVALID-LINK--

  • Technical Support Center: Production and Scale-Up of 2,2-Difluoropropane. (2025). BenchChem. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2-Difluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-difluoropropionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its preparation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic routes, focusing on the identification, prevention, and removal of common impurities. Our goal is to equip you with the expertise to optimize your synthetic protocols for higher purity and yield.

I. Troubleshooting Guide: Common Impurities and Mitigation Strategies

This section addresses specific impurities encountered during the most common synthetic routes to this compound. Each entry details the impurity's origin, its impact, and actionable steps for its detection and elimination.

Route 1: Fluorination of Ethyl Pyruvate with Deoxyfluorinating Agents (e.g., DAST, Deoxo-Fluor®)

This is a prevalent method for synthesizing the precursor, ethyl 2,2-difluoropropionate, which is subsequently hydrolyzed. The direct conversion of the keto group to a geminal difluoride is efficient but can be prone to specific side reactions.

A Ethyl Pyruvate B Ethyl 2,2-difluoropropionate A->B DAST or Deoxo-Fluor® Imp1 Unreacted Ethyl Pyruvate A->Imp1 Incomplete Reaction Imp3 Partially Fluorinated Intermediates A->Imp3 Incomplete Fluorination C This compound B->C Hydrolysis (e.g., NaOH, H₃O⁺) Imp2 Ethyl 2-fluoropropenoate (Vinyl Fluoride) B->Imp2 Elimination Side Reaction

Caption: Synthesis of this compound via fluorination of ethyl pyruvate.

A1:

  • Causality: Incomplete reaction is the primary cause. This can stem from insufficient fluorinating reagent, suboptimal reaction temperature, or a shortened reaction time. Deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® ([bis(2-methoxyethyl)amino]sulfur trifluoride) can be deactivated by moisture, leading to reduced efficacy.[1][2]

  • Troubleshooting & Protocol:

    • Reagent Stoichiometry: Ensure at least 2 equivalents of the fluorinating agent are used relative to the ethyl pyruvate. For ketones, an excess is often necessary to drive the reaction to completion.[3]

    • Strict Anhydrous Conditions: All glassware should be oven-dried, and solvents must be anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

    • Temperature Control: The reaction is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions.[3] Allow the reaction to warm to room temperature gradually and stir for an extended period (e.g., overnight) to ensure completion.

    • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is no longer detectable.

  • Detection & Purification:

    • Detection: Unreacted ethyl pyruvate can be readily identified by GC-MS or by characteristic signals in the ¹H NMR spectrum (e.g., a quartet around 4.3 ppm and a singlet for the methyl ketone around 2.4 ppm).

    • Purification: The resulting ethyl 2,2-difluoropropionate can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

A2:

  • Causality: The formation of ethyl 2-fluoropropenoate, a vinyl fluoride, is a known side reaction when fluorinating enolizable ketones with DAST.[1] It arises from the deprotonation of an intermediate carbocation.

  • Troubleshooting & Protocol:

    • Temperature Management: Maintain a low reaction temperature throughout the addition of the fluorinating agent. Higher temperatures can favor elimination pathways.

    • Base Scavenging: The presence of a non-nucleophilic base can sometimes promote this side reaction. Ensure the reaction conditions are not basic. The HF generated in situ can be scavenged by glass, but this is not ideal. Using plastic reaction vessels can be beneficial.

  • Detection & Purification:

    • Detection: Vinyl fluorides can be detected by ¹H and ¹⁹F NMR spectroscopy, which will show characteristic olefinic proton signals and a fluorine signal with corresponding vinyl couplings. GC-MS will also show a product with the same mass as the desired product, but with a different retention time.

    • Purification: Separation can be challenging due to similar boiling points. Careful fractional distillation or preparative GC may be required.

Route 2: Hydrolysis of Ethyl 2,2-Difluoropropionate

This is often the final step in several synthetic strategies. While seemingly straightforward, incomplete hydrolysis can be a source of impurities.

A3:

  • Causality: Incomplete saponification of the ester is the most common issue. This can be due to insufficient base, inadequate reaction time, or poor mixing in a biphasic system.

  • Troubleshooting & Protocol:

    • Sufficient Base: Use a molar excess of a strong base like sodium hydroxide or potassium hydroxide (typically 1.5-2.0 equivalents).

    • Co-solvent: Employ a co-solvent such as ethanol or THF to ensure the ester is fully dissolved in the reaction medium, creating a homogeneous solution.[4]

    • Reaction Time and Temperature: While the reaction can be initiated at 0 °C, allowing it to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours or overnight will drive it to completion.[4]

    • Monitoring: Monitor the disappearance of the ester spot by TLC.

  • Detection & Purification:

    • Detection: The presence of ethyl 2,2-difluoropropionate is easily detected by ¹H NMR (ethyl group signals: a quartet around 4.3 ppm and a triplet around 1.3 ppm) or by GC.[5]

    • Purification: The desired this compound can be separated from the more volatile and less polar ester by distillation under reduced pressure. Alternatively, an acid-base extraction can be employed. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and extract with an aqueous base (e.g., NaHCO₃). The aqueous layer, containing the carboxylate salt, can then be re-acidified and extracted to yield the pure acid.

Route 3: Oxidation of 2,2-Difluoropropanol

This route offers a direct path to the carboxylic acid if the starting alcohol is available. The choice of oxidant is critical to avoid side reactions and simplify purification.

A 2,2-Difluoropropanol B 2,2-Difluoropropionaldehyde A->B Mild Oxidation (e.g., PCC, Swern) C This compound A->C Strong Oxidation (e.g., KMnO₄) Imp1 Unreacted 2,2-Difluoropropanol A->Imp1 Incomplete Reaction B->C Further Oxidation (e.g., Jones Reagent)

Caption: Oxidation pathways from 2,2-difluoropropanol.

A4:

  • Causality: Incomplete oxidation can result from an insufficiently powerful oxidizing agent, not enough equivalents of the oxidant, or non-optimal reaction conditions. The electron-withdrawing fluorine atoms can make the alcohol less susceptible to oxidation compared to its non-fluorinated analog.

  • Troubleshooting & Protocol:

    • Choice of Oxidant: For a one-step conversion to the carboxylic acid, a strong oxidant like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) is required.[6] For milder conditions, a two-step process involving initial oxidation to the aldehyde with a reagent like pyridinium chlorochromate (PCC) or a Swern oxidation, followed by further oxidation to the carboxylic acid is an option.[7][8]

    • Stoichiometry and Conditions: Ensure a sufficient excess of the oxidizing agent is used. For heterogeneous reactions (e.g., with MnO₂), vigorous stirring is essential.

    • Swern Oxidation Byproducts: If using a Swern oxidation, be aware of the formation of dimethyl sulfide, which has a very unpleasant odor.[9][10] The reaction must be performed in a well-ventilated fume hood, and glassware should be quenched with bleach to neutralize the smell. Other byproducts include carbon monoxide and carbon dioxide.[9]

  • Detection & Purification:

    • Detection: Unreacted 2,2-difluoropropanol can be detected by GC or ¹H NMR (a characteristic multiplet for the CH₂OH group).[11]

    • Purification: Purification methods will depend on the oxidant used. After a KMnO₄ oxidation, the product is typically isolated by filtration of MnO₂ and subsequent acid-base extraction. If chromium reagents are used, proper disposal of the heavy metal waste is crucial.

II. Frequently Asked Questions (FAQs)

Q5: What are the best analytical techniques for identifying and quantifying impurities in my this compound sample?

A5: A combination of techniques is often most effective:

  • ¹⁹F NMR Spectroscopy: This is arguably the most powerful tool for identifying fluorinated impurities. The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus allow for the clear resolution of signals from the desired product and structurally similar fluorinated byproducts.[12]

  • ¹H NMR Spectroscopy: Useful for identifying both fluorinated and non-fluorinated impurities. The presence of unreacted starting materials or solvent residues is often easily detected.[13][14]

  • Gas Chromatography (GC): An excellent method for quantifying volatile impurities, especially when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). It is particularly useful for assessing the purity of the ethyl 2,2-difluoropropionate intermediate.[15][16]

  • High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of the non-volatile carboxylic acid, especially when derivatized.

Q6: Can I use DAST to convert this compound to 2,2-difluoropropionyl fluoride?

A6: Yes, DAST can convert carboxylic acids to their corresponding acyl fluorides.[17] However, this is generally not a purification step but rather a derivatization. The acyl fluoride is highly reactive and susceptible to hydrolysis back to the carboxylic acid.

Q7: Are there more thermally stable alternatives to DAST?

A7: Yes, Deoxo-Fluor® is a well-known alternative that is more thermally stable than DAST, making it safer for larger-scale reactions.[18][19] Other modern fluorinating agents are also available and may offer advantages in specific applications.[20]

Q8: My final product of this compound is a liquid, but some suppliers describe it as a solid. Why is there a discrepancy?

A8: this compound has a melting point in the range of 38-45 °C.[21] Therefore, it can exist as either a low-melting solid or a liquid at or slightly above room temperature. The presence of minor impurities can also depress the melting point, causing it to appear as an oil or liquid.

III. Data Summary

ImpurityCommon Synthetic Route of OriginDetection Method(s)
Ethyl PyruvateFluorination of Ethyl PyruvateGC-MS, ¹H NMR
Ethyl 2-fluoropropenoateFluorination of Ethyl Pyruvate¹H NMR, ¹⁹F NMR, GC-MS
Ethyl 2,2-difluoropropionateHydrolysis of the esterGC, ¹H NMR
2,2-DifluoropropanolOxidation of the alcoholGC, ¹H NMR
2,2-DifluoropropionitrileHydrolysis of the nitrileGC-MS, IR (nitrile stretch)
2,2-DifluoropropionamideHydrolysis of the nitrileHPLC, ¹H NMR

IV. References

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Kim, D., & Lim, H. N. (2020). Synthesis of Acyl Fluorides via DAST-Mediated Fluorinative C–C Bond Cleavage of Activated Ketones. Organic Letters, 22(19), 7465–7469. --INVALID-LINK--

  • BYJU'S. (n.d.). Byproducts Produced in Swern Oxidation. Retrieved from --INVALID-LINK--

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fluorination with aminosulfuranes. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application Toward One-Flask Transformations of Carboxylic Acids to Amides. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). This compound 373-96-6 wiki. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). DAST. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Analytical methods for determining the purity of 2,2-Difluoropropane. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Ethyl 2,2-Difluoropropionate synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from --INVALID-LINK--

  • University of Manchester. (n.d.). New NMR Tools for Impurity Analysis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Theoretical study of fluorination reaction by diethylaminosulfur trifluoride (DAST). Retrieved from --INVALID-LINK--

  • SciELO. (2023). Article. Retrieved from --INVALID-LINK--

  • ACD/Labs. (n.d.). Distinguishing Impurities … Part 1. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). This compound, 97%. Retrieved from --INVALID-LINK--

  • Enamine. (n.d.). Deoxofluor. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound 97%. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Diethylaminosulfur trifluoride. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). Ethyl 2,2-difluoropropionate, 97%. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2011, September 9). Reagent Friday: PCC (Pyridinium Chlorochromate). Retrieved from --INVALID-LINK--

  • Organic Chemistry Tutor. (2023, October 31). Swern Oxidation of Alcohols | A useful alternative to PCC [Video]. YouTube. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). This compound, 97%, Thermo Scientific Chemicals. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). A Novel PCC-Catalyzed Process Involving the Oxidative Cleavage of an α-Bromomethyl-tetrahydrofuran Bond. Synthesis of (2S,3R)-2-{(R)-Bromo[(2R,3R,5S,6R)-3,5-dibromo-6-ethyltetrahydro-2H-pyran-2-yl]methyl}-5-oxotetrahydrofuran. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 2,2-Difluoropropanol. Retrieved from --INVALID-LINK--

  • Synquest Labs. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,2-Difluoropropanol. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 2,2-Difluoropropane. Retrieved from --INVALID-LINK--

References

purification of 2,2-Difluoropropionic acid by distillation or crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 2,2-Difluoropropionic acid. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile fluorinated building block. Here, we provide in-depth, field-proven insights and detailed protocols for the purification of this compound by distillation and crystallization, along with comprehensive troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to achieve the desired purity of your compound, ensuring the success of your downstream applications.

Understanding this compound: Key Properties

Before delving into purification protocols, it is crucial to understand the physicochemical properties of this compound, as these directly inform the selection and optimization of the purification method.

PropertyValueSource(s)
Molecular Formula C₃H₄F₂O₂[1][2][3]
Molecular Weight 110.06 g/mol [3][4]
Appearance White to pale yellow crystals, powder, or fused solid. Can also exist as a colorless to pale yellow liquid.[1][2][5]
Melting Point 35-47 °C[1][2][4][6]
Boiling Point 142 °C (at 760 mmHg); 25-30 °C (at 5 mmHg)[4][6][]
Solubility Miscible with common polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide. Soluble in water and ether.[5][8]
Acidity Enhanced acidity compared to non-fluorinated analogs due to the presence of two fluorine atoms.[5]
Incompatibilities Strong bases, oxidizing agents, and moisture-sensitive reagents.[5]

Choosing Your Purification Strategy: Distillation vs. Crystallization

The choice between distillation and crystallization depends on the nature and boiling points of the impurities, the scale of the purification, and the desired final purity.

Purification_Decision_Tree Decision Tree for Purifying this compound start Crude this compound impurities What is the nature of the main impurities? start->impurities volatile_impurities Impurities are significantly more or less volatile impurities->volatile_impurities Boiling Point Difference non_volatile_impurities Impurities are non-volatile or have similar boiling points impurities->non_volatile_impurities Solubility Difference distillation Purify by Fractional Vacuum Distillation volatile_impurities->distillation crystallization Purify by Crystallization non_volatile_impurities->crystallization high_purity_check Is ultra-high purity (>99.5%) required? distillation->high_purity_check crystallization->high_purity_check final_product Pure this compound high_purity_check->final_product No recrystallize Consider a second purification step (e.g., recrystallization of distilled product) high_purity_check->recrystallize Yes recrystallize->final_product

Caption: Decision tree for selecting the appropriate purification method.

Purification by Fractional Vacuum Distillation

Fractional vacuum distillation is an effective method for purifying this compound, especially for separating it from volatile impurities with different boiling points. The relatively low boiling point under vacuum allows for distillation at lower temperatures, minimizing the risk of thermal decomposition.

Experimental Protocol: Fractional Vacuum Distillation

Distillation_Workflow Workflow for Fractional Vacuum Distillation start Start: Crude this compound setup Assemble Fractional Distillation Apparatus start->setup charge Charge Distillation Flask setup->charge vacuum Apply Vacuum (e.g., 5 mmHg) charge->vacuum heat Gradually Heat the Flask vacuum->heat fractions Collect Fractions at Stable Temperatures heat->fractions analysis Analyze Purity of Fractions (e.g., GC, NMR) fractions->analysis combine Combine Pure Fractions analysis->combine end End: Pure this compound combine->end

Caption: Step-by-step workflow for fractional vacuum distillation.

Step-by-Step Methodology:

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Charging the Flask:

    • Charge the distillation flask with the crude this compound, not exceeding two-thirds of the flask's volume.

    • Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Applying Vacuum and Heating:

    • Gradually apply vacuum to the system, aiming for a stable pressure of around 5 mmHg.

    • Begin heating the distillation flask gently using a heating mantle.

  • Collecting Fractions:

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction.

    • As the temperature stabilizes near the boiling point of this compound at the applied pressure (approximately 25-30 °C at 5 mmHg), switch to a clean receiving flask to collect the main fraction.[4][6]

    • Collect the main fraction until the temperature begins to rise again, indicating the presence of higher-boiling impurities, or until the distillation rate significantly slows.

  • Analysis and Storage:

    • Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Combine the fractions that meet the desired purity specifications.

    • Store the purified this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.

Troubleshooting Guide: Distillation
Issue Potential Cause(s) Recommended Solution(s)
Bumping or Unstable Boiling - Ineffective boiling chips or stirring.- Too rapid heating.- Use a magnetic stir bar for more efficient stirring.- Ensure fresh boiling chips are used.- Reduce the heating rate.
Product Solidifies in Condenser - The melting point of this compound (35-47 °C) is above the temperature of the cooling water.- Use cooling water at a temperature above the melting point of the acid (e.g., 40-50 °C).- Alternatively, use an air condenser.
Low Recovery Yield - Incomplete distillation.- Loss of product in the cold trap.- Leaks in the vacuum system.- Ensure the distillation is run to completion.- Check the cold trap for any condensed product.- Thoroughly check all joints and connections for vacuum leaks.
Persistent Impurities in Product - Impurity has a boiling point very close to the product (azeotrope formation).- Inefficient fractionation column.- Try distilling at a different pressure to potentially break the azeotrope.- Use a more efficient fractionation column (e.g., a packed column).- Consider an alternative purification method like crystallization.

Purification by Crystallization

Crystallization is a powerful technique for purifying solids based on differences in solubility. For this compound, which can be a solid at or near room temperature, this method is particularly suitable for removing non-volatile or colored impurities.

Experimental Protocol: Crystallization

Crystallization_Workflow Workflow for Crystallization start Start: Crude this compound solvent_selection Select an Appropriate Solvent System start->solvent_selection dissolution Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolution cooling Allow to Cool Slowly to Form Crystals dissolution->cooling filtration Collect Crystals by Vacuum Filtration cooling->filtration washing Wash Crystals with Cold Solvent filtration->washing drying Dry the Purified Crystals washing->drying end End: Pure this compound Crystals drying->end

Caption: Step-by-step workflow for purification by crystallization.

Step-by-Step Methodology:

  • Solvent Selection:

    • The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures.

    • Potential solvent systems could include a mixture of a good solvent (e.g., a minimal amount of water or ethanol) and a poor solvent (e.g., a non-polar solvent like hexane or heptane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a small amount of the "good" solvent and heat gently with stirring until the solid dissolves completely. If using a solvent pair, dissolve the acid in a minimal amount of the hot "good" solvent.

  • Crystallization:

    • If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature.

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until a slight turbidity persists. Then, allow the solution to cool slowly.

    • For maximum yield, place the flask in an ice bath after it has reached room temperature.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Guide: Crystallization
Issue Potential Cause(s) Recommended Solution(s)
Product Fails to Crystallize (Oils Out) - The solution is supersaturated.- The cooling rate is too fast.- Impurities are inhibiting crystallization.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Re-heat the solution and allow it to cool more slowly.
Low Crystal Yield - Too much solvent was used.- The product has significant solubility in the cold solvent.- Incomplete crystallization time.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the solution is cooled sufficiently in an ice bath.- Allow more time for crystallization.
Colored Impurities in Crystals - Impurities are co-crystallizing with the product.- Inefficient washing of the crystals.- Consider a pre-treatment with activated carbon to adsorb colored impurities before crystallization.- Ensure the crystals are washed thoroughly with cold, fresh solvent.
Crystals are Very Fine or Powdery - The solution was cooled too rapidly or agitated during cooling.- Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions to take when handling this compound?

A1: this compound is corrosive and can cause severe skin burns and eye damage.[3][9][10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9]

Q2: What are the likely impurities in commercially available this compound?

A2: Common impurities can include unreacted starting materials from its synthesis, such as 2,2-difluoropropionitrile or ethyl 2,2-difluoropropionate, and by-products from the hydrolysis or oxidation reactions.[5][6] Residual solvents used in the synthesis and purification may also be present.

Q3: Can I use this compound directly from the supplier without further purification?

A3: The required purity level depends on your specific application. For sensitive applications like pharmaceutical synthesis, further purification is often necessary to remove trace impurities that could interfere with subsequent reactions or compromise the quality of the final product. The purity of the commercially available acid is typically around 97%.[1][4]

Q4: How should I store purified this compound?

A4: Store purified this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption. It should be kept in a cool, dry, and well-ventilated area away from incompatible substances like strong bases and oxidizing agents.[5]

Q5: What analytical methods are best for assessing the purity of this compound?

A5: Gas Chromatography (GC) is an excellent method for determining the purity and identifying volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for structural confirmation and detecting impurities. Acid-base titration can also be used to determine the overall acid content.[1][2]

References

Technical Support Center: A Researcher's Guide to the Synthesis of 2,2-Difluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,2-Difluoropropionic Acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this valuable fluorinated building block. As a key intermediate in the development of pharmaceuticals and agrochemicals, the gem-difluoro group in this compound can significantly enhance metabolic stability and bioavailability[1].

This document moves beyond a simple recitation of steps. It is structured as a series of practical, field-tested insights in a question-and-answer format to address the specific challenges you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Overview of the Primary Synthetic Pathway

The most common and reliable laboratory-scale synthesis of this compound is a two-stage process. It begins with the fluorination of an accessible ketoester, ethyl pyruvate, to form the intermediate ethyl 2,2-difluoropropionate. This is followed by a straightforward saponification (hydrolysis) to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Stage 1: Fluorination cluster_1 Stage 2: Hydrolysis A Ethyl Pyruvate B Ethyl 2,2-Difluoropropionate A->B  Deoxo-Fluor®  or Selectfluor® C This compound B->C 1. NaOH (aq) 2. HCl (aq)

Caption: General two-stage workflow for the synthesis of this compound.

Part 1: Fluorination of Ethyl Pyruvate

This initial stage is the most critical for the overall success of the synthesis. The choice of fluorinating agent and strict control of reaction conditions are paramount to achieving a high yield and purity of the ester intermediate, ethyl 2,2-difluoropropionate.

Detailed Experimental Protocol: Fluorination

This protocol is adapted from established industrial procedures[2].

  • Reactor Setup: Charge a dry, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a thermometer with ethyl pyruvate (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon.

  • Cooling: Cool the flask to between -15°C and -10°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add [Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor®, 1.0 eq) dropwise via a syringe, ensuring the internal temperature does not rise above -5°C[2].

  • Reaction: Stir the mixture, allowing it to slowly warm. Maintain a temperature below 30°C until gas chromatography (GC) analysis indicates the complete consumption of the starting material.

  • Quenching: In a separate, large vessel, prepare a stirred slurry of sodium bicarbonate (approx. 1.6 eq) in a 1:1 mixture of water and ice. Slowly and carefully pour the reaction mixture into this quenching slurry over about 30 minutes.

  • Workup: Allow the quenched mixture to stir and warm to room temperature overnight. Separate the organic and aqueous layers. Extract the aqueous layer multiple times with dichloromethane (DCM).

  • Purification: Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by distillation (60-110°C at atmospheric pressure) to yield pure ethyl 2,2-difluoropropionate[2].

Troubleshooting & FAQs: Fluorination Stage

Q: My yield of ethyl 2,2-difluoropropionate is significantly lower than the reported >90%. What are the likely causes?

A: Low yields in this fluorination reaction typically stem from three primary issues:

  • Moisture Contamination: The fluorinating agent, Deoxo-Fluor®, is extremely sensitive to moisture. Any water present in the solvent, glassware, or on the starting material will consume the reagent, leading to an incomplete reaction. Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (N₂ or Ar).

  • Temperature Control: The initial addition of the fluorinating agent is exothermic. If the temperature rises significantly above the recommended -5°C during addition, side reactions can occur, leading to the formation of undesired byproducts and decomposition of the reagent. A slow, controlled addition is critical[2].

  • Improper Quenching: The quenching step is highly exothermic and releases acidic gases. A slow addition of the reaction mixture into a well-stirred, cold bicarbonate slurry is essential to neutralize the acid and prevent product degradation. Insufficient bicarbonate will result in an acidic quench, which can hydrolyze the ester product.

Q: My final ester is contaminated with mono-fluorinated byproducts. How can I prevent this?

A: The formation of ethyl 2-fluoropropionate is a clear indication of an incomplete reaction. This is almost always due to using a sub-stoichiometric amount of the fluorinating agent. Ensure you use at least a full equivalent of high-purity Deoxo-Fluor®. It is advisable to titrate or test the activity of older batches of the fluorinating agent, as they can degrade over time, especially if not stored properly.

Q: I am considering using Selectfluor® instead of Deoxo-Fluor®. What are the key differences and safety considerations?

A: Selectfluor® is an electrophilic fluorinating agent that is often considered safer and easier to handle than reagents like Deoxo-Fluor®[3]. It is a non-toxic, crystalline solid, which simplifies handling compared to fuming liquids[3]. However, the reaction mechanism and conditions will differ.

  • Mechanism: Selectfluor® requires a different activation pathway, often involving a Lewis or Brønsted acid catalyst.

  • Safety: While easier to handle, Selectfluor® is a strong oxidizing agent and should be stored away from combustible materials[3][4]. It is thermally unstable above 100°C and can decompose exothermically[3]. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[4][5][6].

Part 2: Hydrolysis of Ethyl 2,2-Difluoropropionate

This second stage converts the intermediate ester into the final carboxylic acid product through base-mediated hydrolysis (saponification).

Detailed Experimental Protocol: Hydrolysis

This protocol is based on established literature procedures[7][8].

  • Dissolution: Dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Base Addition: Slowly add an aqueous solution of 2N sodium hydroxide (NaOH, approx. 1.0 eq) to the cooled solution.

  • Reaction: Stir the reaction mixture, allowing it to gradually warm to room temperature. Continue stirring for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC to confirm the disappearance of the starting ester.

  • Acidification: Once complete, cool the mixture again in an ice bath and carefully acidify to a pH < 2 with 2N hydrochloric acid (HCl).

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract multiple times with diethyl ether or ethyl acetate.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound[7][8].

Troubleshooting & FAQs: Hydrolysis & Workup

Q: How can I be certain the hydrolysis is complete before proceeding to the acidic workup?

A: The most reliable method is to monitor the reaction using TLC or GC. The starting ester (ethyl 2,2-difluoropropionate) is less polar than the final carboxylic acid product. On a silica TLC plate, the ester will have a higher Rf value. The reaction is complete when the spot corresponding to the starting material is no longer visible. A simple colorimetric check of the pH can also be indicative; the pH should remain basic throughout the reaction, and a drop in pH could suggest the consumption of all the base.

Q: My recovery of the final acid after extraction is poor. What can I do to improve the yield?

A: this compound has some solubility in water, which can lead to losses during extraction. Here are several strategies to maximize recovery:

  • Saturate the Aqueous Layer: Before extraction, saturate the acidified aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic acid and driving it into the organic solvent (salting out).

  • Increase the Number of Extractions: Perform more extractions with smaller volumes of solvent rather than fewer extractions with large volumes. Four to five extractions are recommended.

  • Choice of Solvent: While diethyl ether is commonly used, ethyl acetate can sometimes be more effective for extracting polar carboxylic acids.

Q: I formed a persistent emulsion during the extraction step. How can I resolve this?

A: Emulsions are common when extracting acidic solutions that have been basified and re-acidified. To break an emulsion:

  • Patience: Let the separatory funnel stand undisturbed for an extended period (15-30 minutes).

  • Brine: Add a small amount of saturated NaCl solution (brine) and gently swirl.

  • Filtration: In stubborn cases, filtering the entire emulsified layer through a pad of Celite® can help break up the microscopic droplets.

Part 3: Final Product & General FAQs

Q: The literature describes the product as a white powder, but my final product is a colorless oil or a low-melting solid. Is this a purity issue?

A: Not necessarily. This compound has a reported melting point in the range of 38-45°C[8][9]. This is very close to ambient temperature in many laboratories. Therefore, it is common to obtain the product as a crystalline solid, a waxy or fused solid, or a colorless oil, depending on the ambient temperature and the presence of any minor impurities that might cause melting point depression[7][8][10][11]. If analytical data confirms purity, the physical state is not a cause for concern.

Q: What are the best analytical methods to confirm the identity and purity of my final product?

A: A combination of techniques is recommended for full characterization:

  • ¹H NMR: The proton NMR is very distinctive. You should observe a triplet for the methyl (CH₃) protons around δ 1.85 ppm due to coupling with the two fluorine atoms[7][8]. The acidic proton of the carboxylic acid will appear as a broad singlet.

  • ¹⁹F NMR: This will confirm the presence of the gem-difluoro group.

  • GC-MS: Gas Chromatography-Mass Spectrometry can confirm the molecular weight and purity.

  • Titration: An acid-base titration with a standardized solution of NaOH is an excellent method to determine the chemical purity with high accuracy[10][11].

Quantitative Data Summary

CompoundFormulaMol. Weight ( g/mol )FormMelting Point (°C)Boiling Point (°C)
Ethyl PyruvateC₅H₈O₃116.12LiquidN/A144
Ethyl 2,2-DifluoropropionateC₅H₈F₂O₂138.11[2][12]Liquid[13]N/A97-110[2][13]
This compoundC₃H₄F₂O₂110.06[7][14]White Powder/Oil[8][11]38 - 45[8][9]25-30 @ 5 mmHg[8][9]

Troubleshooting Logic Diagram

Troubleshooting Start Low Final Yield Check_Ester Check Purity/Yield of Ester Intermediate Start->Check_Ester Ester_Low Low Ester Yield Check_Ester->Ester_Low Low Ester_OK Ester Yield OK Check_Ester->Ester_OK OK Fluorination_Issue Problem is in Fluorination Step Ester_Low->Fluorination_Issue Hydrolysis_Issue Problem is in Hydrolysis/Workup Ester_OK->Hydrolysis_Issue Incomplete_Hydrolysis Incomplete Hydrolysis? Hydrolysis_Issue->Incomplete_Hydrolysis Extraction_Loss Extraction Losses? Hydrolysis_Issue->Extraction_Loss Moisture Moisture Contamination? Fluorination_Issue->Moisture Temp_Control Poor Temp Control? Fluorination_Issue->Temp_Control Reagent_Stoich Incorrect Stoichiometry? Fluorination_Issue->Reagent_Stoich Sol_Dry Action: Oven-dry all glassware, use fresh anhydrous solvent. Moisture->Sol_Dry Yes Sol_Temp Action: Ensure slow reagent addition at <-5 °C. Temp_Control->Sol_Temp Yes Sol_Reagent Action: Verify reagent purity/activity and use ≥1.0 equivalent. Reagent_Stoich->Sol_Reagent Yes Sol_Monitor Action: Monitor by TLC/GC and extend reaction time if needed. Incomplete_Hydrolysis->Sol_Monitor Yes Sol_Extract Action: Saturate aqueous layer with NaCl, increase number of extractions. Extraction_Loss->Sol_Extract Yes

References

identifying and minimizing byproducts in 2,2-Difluoropropionic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2,2-Difluoropropionic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help you identify and minimize byproducts in your reactions, ensuring the highest purity of your final product. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the common synthetic routes to this compound?

    • What are the most likely impurities or byproducts in these syntheses?

    • How can I get a quick purity assessment of my sample?

    • What is the most effective technique for identifying unknown fluorinated byproducts?

  • Troubleshooting Guide: Byproduct Identification & Minimization

    • Issue 1: Incomplete Reaction - Presence of Starting Material

      • Route A: Hydrolysis of Ethyl 2,2-difluoropropionate

      • Route B: Hydrolysis of 2,2-difluoropropionitrile

      • Route C: Oxidation of 2,2-difluoropropanol

    • Issue 2: Appearance of a Lower Molecular Weight Impurity

      • Possible Cause: Decarboxylation

    • Issue 3: Appearance of an Unsaturated Impurity

      • Possible Cause: Dehydrofluorination of Ethyl 2,2-difluoropropionate

    • Issue 4: Presence of an Amide Impurity

      • Route-Specific Cause: Incomplete Hydrolysis of 2,2-difluoropropionitrile

  • Experimental Protocols

    • Protocol 1: Synthesis of this compound via Ester Hydrolysis

    • Protocol 2: Identification and Quantification of Impurities by 19F NMR

    • Protocol 3: Separation of Byproducts by HPLC-MS

  • References

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are several established methods for the synthesis of this compound. The most frequently cited routes in laboratory and industrial settings include:

  • Hydrolysis of Ethyl 2,2-difluoropropionate: This is a common and straightforward method involving the saponification of the corresponding ethyl ester with a base (e.g., sodium hydroxide), followed by acidification.[1]

  • Hydrolysis of 2,2-difluoropropionitrile: This route involves the hydrolysis of the nitrile functionality under acidic or basic conditions.[2]

  • Oxidation of 2,2-difluoropropanol: This method utilizes a suitable oxidizing agent to convert the primary alcohol to the carboxylic acid.[2]

Q2: What are the most likely impurities or byproducts in these syntheses?

The nature of the byproducts is highly dependent on the synthetic route chosen and the reaction conditions. Here is a summary of the most probable impurities:

Synthetic RoutePotential Byproduct(s)Rationale
Ester Hydrolysis Unreacted Ethyl 2,2-difluoropropionateIncomplete reaction.
Ethyl 2-fluoroacrylateDehydrofluorination under basic conditions.[2]
Nitrile Hydrolysis 2,2-difluoropropionamideIncomplete hydrolysis of the nitrile to the carboxylic acid.[3]
Unreacted 2,2-difluoropropionitrileIncomplete reaction.
Alcohol Oxidation Unreacted 2,2-difluoropropanolIncomplete oxidation.
All Routes 1,1-difluoroethaneDecarboxylation of the final product, often induced by excessive heat.[4][5]

Q3: How can I get a quick purity assessment of my sample?

For a rapid assessment of purity, especially for fluorinated compounds, 19F NMR spectroscopy is an exceptionally powerful tool. It allows for the detection and potential quantification of fluorine-containing impurities down to approximately 0.1 mole% in a short amount of time.[6][7] Each distinct fluorinated compound in the mixture will give a unique signal, providing a clear fingerprint of the sample's composition.

Q4: What is the most effective technique for identifying unknown fluorinated byproducts?

A combination of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for separating and identifying unknown byproducts.[8][9] HPLC separates the components of the mixture, and the mass spectrometer provides the molecular weight of each component, which is crucial for structure elucidation. For fluorinated compounds, coupling this with 19F NMR provides complementary and confirmatory structural information.[10]

Troubleshooting Guide: Byproduct Identification & Minimization

This section addresses specific issues you may encounter during your synthesis and provides actionable steps for identification and minimization of byproducts.

Issue 1: Incomplete Reaction - Presence of Starting Material

The presence of unreacted starting material is one of the most common issues, leading to lower yields and purification challenges.

  • Route A: Hydrolysis of Ethyl 2,2-difluoropropionate

    • Identification:

      • 1H NMR: Look for the characteristic quartet and triplet signals of the ethyl group from the ester, which will be absent in the final product.

      • GC-MS: The ester is more volatile than the carboxylic acid and will have a shorter retention time.

    • Causality & Minimization:

      • Insufficient Base: Ensure at least a stoichiometric amount of base (e.g., NaOH) is used. A slight excess (1.1-1.2 equivalents) can drive the reaction to completion.

      • Reaction Time/Temperature: The hydrolysis of this sterically hindered ester can be slow. As described in established protocols, allowing the reaction to stir for an extended period (e.g., 14 hours) at room temperature after initial cooling ensures completion.[1]

      • Phase Transfer Issues: If a biphasic system is used, a phase-transfer catalyst may be beneficial. Using a co-solvent like ethanol helps to create a homogeneous solution.[1]

  • Route B: Hydrolysis of 2,2-difluoropropionitrile

    • Identification:

      • IR Spectroscopy: The nitrile group has a characteristic sharp absorption around 2250 cm-1.

      • GC-MS: The nitrile is volatile and will be readily detectable.

    • Causality & Minimization:

      • Harshness of Conditions: Nitrile hydrolysis often requires more forcing conditions than ester hydrolysis. Ensure the acid or base concentration is sufficient and consider increasing the reaction temperature.

      • Reaction Time: Allow for sufficient reaction time for the complete conversion of the nitrile to the carboxylic acid.

  • Route C: Oxidation of 2,2-difluoropropanol

    • Identification:

      • 1H NMR: The presence of the -CH2OH signal from the starting alcohol.

      • GC-MS: The alcohol will have a different retention time than the acid.

    • Causality & Minimization:

      • Oxidant Stoichiometry: Ensure a sufficient molar ratio of the oxidizing agent is used.

      • Reaction Temperature: Some oxidations require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Monitor the reaction by TLC or GC to find the optimal temperature.

Issue 2: Appearance of a Lower Molecular Weight Impurity
  • Possible Cause: Decarboxylation of this compound to 1,1-difluoroethane.

    • Identification:

      • GC-MS: This byproduct is a gas at room temperature but may be dissolved in the reaction mixture. It will have a very short retention time.

      • 1H and 19F NMR: Look for new signals consistent with the structure of 1,1-difluoroethane.

    • Causality & Minimization:

      • Thermal Stress: Decarboxylation is often promoted by high temperatures.[11] Avoid excessive heating during reaction workup or distillation.

      • Trace Metals: Certain metal catalysts can promote decarboxylation.[12] Ensure glassware is clean and free of metal contaminants.

      • Photoredox Conditions: If using photoredox catalysis, decarboxylation can be a key reaction pathway.[5]

Issue 3: Appearance of an Unsaturated Impurity
  • Possible Cause: Dehydrofluorination of Ethyl 2,2-difluoropropionate to Ethyl 2-fluoroacrylate.

    • Identification:

      • 1H NMR: The appearance of vinyl proton signals.

      • GC-MS: The molecular weight will be 20 units less than the starting ester.

    • Causality & Minimization:

      • Strongly Basic Conditions: The use of strong, non-nucleophilic bases or high temperatures in the presence of base can promote this elimination reaction.

      • Controlled Conditions: When performing the hydrolysis of ethyl 2,2-difluoropropionate, use a moderately concentrated solution of a nucleophilic base like NaOH and control the temperature, especially during the initial addition.[1]

Issue 4: Presence of an Amide Impurity
  • Route-Specific Cause: Incomplete hydrolysis of 2,2-difluoropropionitrile, leading to the formation of 2,2-difluoropropionamide.

    • Identification:

      • HPLC-MS: The amide will have a different retention time and a molecular weight corresponding to the amide.

      • 1H NMR: The appearance of broad signals corresponding to the -NH2 protons.

    • Causality & Minimization:

      • Reaction Conditions: The hydrolysis of the amide to the carboxylic acid is the second step in nitrile hydrolysis and often requires more stringent conditions (higher temperature or longer reaction time) than the initial hydration of the nitrile to the amide.[3]

      • Stepwise Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the amide intermediate.

Experimental Protocols

Protocol 1: Synthesis of this compound via Ester Hydrolysis

This protocol is adapted from established procedures.[1]

Materials:

  • Ethyl 2,2-difluoropropionate

  • Ethanol

  • 2N Sodium Hydroxide (NaOH) solution

  • 2N Hydrochloric Acid (HCl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2N aqueous NaOH solution (1.1 eq) to the cooled solution while stirring.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Continue stirring for 14 hours to ensure complete hydrolysis.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture again to 0 °C.

  • Carefully acidify the reaction mixture to a pH < 2 with 2N HCl.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers and dry over anhydrous Na2SO4.

  • Filter and concentrate the solution under reduced pressure to yield this compound.

Protocol 2: Identification and Quantification of Impurities by 19F NMR

Objective: To identify and quantify fluorine-containing impurities in a sample of this compound.

Instrumentation and Reagents:

  • NMR Spectrometer (≥ 300 MHz) with a fluorine probe.

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Internal standard (optional, for absolute quantification), e.g., trifluorotoluene.

Procedure:

  • Prepare a solution of the this compound sample in the chosen deuterated solvent.

  • If using an internal standard, add a known amount to the solution.

  • Acquire a 19F NMR spectrum. A simple one-pulse experiment is usually sufficient.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals corresponding to the product and any impurities.

  • The relative molar percentage of each species can be calculated from the integral values.

Protocol 3: Separation of Byproducts by HPLC-MS

Objective: To separate and identify byproducts in a crude this compound reaction mixture.

Instrumentation and Reagents:

  • HPLC system with a UV detector and coupled to a mass spectrometer (e.g., ESI-MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample prepared in a suitable solvent (e.g., acetonitrile/water).

Procedure:

  • Set up the HPLC-MS system with the C18 column.

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the sample.

  • Run a gradient elution, for example:

    • 0-1 min: 5% B

    • 1-15 min: Ramp to 95% B

    • 15-20 min: Hold at 95% B

    • 20-21 min: Return to 5% B

    • 21-25 min: Re-equilibrate at 5% B

  • Monitor the separation by UV (e.g., at 210 nm) and by the mass spectrometer (scanning a relevant mass range in negative ion mode).

  • Analyze the resulting chromatogram and mass spectra to identify the retention times and molecular weights of the product and any impurities.

Visualizations

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Quality Control start Ethyl 2,2-difluoropropionate hydrolysis Hydrolysis (NaOH, EtOH/H2O) start->hydrolysis acidification Acidification (HCl) hydrolysis->acidification extraction Solvent Extraction (Ether) acidification->extraction drying Drying (Na2SO4) extraction->drying concentration Concentration drying->concentration final_product Crude Product concentration->final_product purified_product Pure this compound concentration->purified_product If pure hplc_ms HPLC-MS Analysis final_product->hplc_ms nmr 19F NMR Analysis final_product->nmr

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Impurity Identification

G cluster_analysis Initial Analysis cluster_byproducts Potential Byproducts cluster_minimization Minimization Strategy start Impurity Detected in Crude Product gcms GC-MS start->gcms nmr 1H & 19F NMR start->nmr hplcms HPLC-MS start->hplcms starting_material Unreacted Starting Material (Ester, Nitrile, or Alcohol) gcms->starting_material decarboxylation Decarboxylation Product (1,1-difluoroethane) gcms->decarboxylation nmr->starting_material elimination Elimination Product (Ethyl 2-fluoroacrylate) nmr->elimination amide Amide Intermediate (2,2-difluoropropionamide) nmr->amide hplcms->elimination hplcms->amide optimize_time_temp Optimize Time/Temp starting_material->optimize_time_temp adjust_stoichiometry Adjust Stoichiometry starting_material->adjust_stoichiometry control_temp Control Temperature decarboxylation->control_temp Avoid high heat elimination->control_temp Avoid high base conc. prolong_hydrolysis Prolong Hydrolysis amide->prolong_hydrolysis

Caption: Decision tree for identifying and addressing common byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for 2,2-Difluoropropionic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of 2,2-Difluoropropionic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this unique fluorinated carboxylic acid. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your reaction outcomes.

Introduction: The Chemistry of Esterifying this compound

The esterification of this compound, most commonly via the Fischer-Speier esterification method, is a reversible, acid-catalyzed reaction between the carboxylic acid and an alcohol to form an ester and water.[1][2][3] The presence of two fluorine atoms on the alpha-carbon (the carbon adjacent to the carbonyl group) introduces unique electronic effects that influence the reaction. The strong electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack by the alcohol. This guide will help you navigate the nuances of this reaction to achieve high yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted in a question-and-answer style to directly address common problems encountered during the esterification of this compound.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yield in a Fischer esterification is most often due to the reversible nature of the reaction reaching an unfavorable equilibrium.[2] To drive the reaction towards the product side, you must apply Le Châtelier's principle. Here are the primary strategies:

  • Use of Excess Alcohol: The most common and cost-effective method to shift the equilibrium is to use a large excess of the alcohol reactant.[2] Using the alcohol as the solvent is a standard practice.[3] For instance, when synthesizing ethyl 2,2-difluoropropionate, using a 10-fold or greater molar excess of ethanol can significantly increase the yield.[2]

  • Efficient Water Removal: The water produced during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[1] Therefore, removing water as it forms is critical.

    • Dehydrating Agent: The acid catalyst, typically concentrated sulfuric acid (H₂SO₄), also acts as a powerful dehydrating agent, sequestering the water formed.[1]

    • Dean-Stark Apparatus: For higher boiling point alcohols, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture azeotropically with a suitable solvent like toluene.[3]

  • Inadequate Catalyst Concentration or Inactive Catalyst: Ensure your acid catalyst is active and used in a sufficient amount.

    • Catalyst Choice: Concentrated sulfuric acid is a common and effective catalyst. Other strong acids like p-toluenesulfonic acid (p-TsOH) can also be used.[3]

    • Concentration: Typically, a catalytic amount (e.g., 5 mol%) is sufficient. However, for sluggish reactions, a slightly higher catalyst loading may be beneficial.

  • Insufficient Reaction Time or Temperature: Esterification reactions can be slow.[4]

    • Reflux: Heating the reaction mixture to reflux is necessary to provide the activation energy and increase the reaction rate.[5][6] The required temperature will be determined by the boiling point of the alcohol used as the solvent.[3]

    • Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the reaction has reached completion or equilibrium.

Question 2: I'm having difficulty isolating my 2,2-difluoropropionate ester after the reaction. What is the best workup and purification procedure?

Answer:

The workup and purification strategy depends on the properties of the specific ester you have synthesized. For a common product like ethyl 2,2-difluoropropionate, which is a relatively volatile liquid, a standard liquid-liquid extraction followed by distillation is effective.

Step-by-Step Workup and Purification Protocol:

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Then, carefully pour the reaction mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][7] Caution: This should be done slowly and with venting, as the neutralization of the acid catalyst will produce CO₂ gas. The sodium bicarbonate will neutralize the excess sulfuric acid and any unreacted this compound.

  • Liquid-Liquid Extraction:

    • Extract the aqueous layer with a suitable organic solvent. Dichloromethane (methylene chloride) or diethyl ether are common choices.[5][7] Perform the extraction three times to ensure complete recovery of the ester.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with water to remove any remaining water-soluble impurities.

    • Follow with a wash using a saturated brine solution (NaCl(aq)). This helps to remove residual water from the organic phase and aids in layer separation.[7]

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[3][7] Filter off the drying agent.

  • Solvent Removal and Distillation:

    • Remove the bulk of the extraction solvent using a rotary evaporator.

    • Purify the remaining crude ester by fractional distillation.[5] The boiling point of ethyl 2,2-difluoropropionate is around 110-111 °C at atmospheric pressure. This step is crucial for separating the ester from any remaining high-boiling impurities or unreacted alcohol. A patent for the synthesis of ethyl 2,2-difluoropropionate from ethyl pyruvate describes a distillation at atmospheric pressure between 60-110°C, suggesting a broad range may be used for initial purification.[7]

Question 3: I am observing charring or darkening of my reaction mixture, especially at higher temperatures. What is causing this and how can I prevent it?

Answer:

Charring or darkening of the reaction mixture is often a sign of decomposition, which can be caused by the strong, oxidizing nature of concentrated sulfuric acid, especially at elevated temperatures.

Causes and Prevention Strategies:

  • Aggressive Catalyst: Concentrated sulfuric acid is a very strong acid and dehydrating agent. At high temperatures, it can cause side reactions and decomposition of organic materials.

  • Prevention:

    • Use a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TsOH) as an alternative. It is a solid, non-oxidizing acid that is often sufficient to catalyze the reaction with less charring.[3]

    • Control the Temperature: Ensure the reaction is not overheated. Maintain a gentle reflux and avoid excessively high heating mantle temperatures.

    • Reduce Catalyst Amount: Use the minimum amount of catalyst required to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

  • What is the mechanism of the Fischer esterification? The reaction proceeds via a six-step mechanism often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[2]

    • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.[2]

    • Nucleophilic Attack (Addition): The alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.

    • Deprotonation: A base (another alcohol molecule) removes a proton from the oxonium ion intermediate.

    • Protonation: One of the hydroxyl groups is protonated by the acid catalyst, turning it into a good leaving group (water).[2]

    • Elimination: The lone pair on the remaining hydroxyl group forms a double bond with the carbon, expelling a molecule of water.

    • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

    Fischer_Esterification cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Regeneration Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate R-C(OH)₂(O⁺HR') Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Intermediate_2 R-C(OH)(OR')(OH₂⁺) Tetrahedral_Intermediate->Intermediate_2 - H⁺, + H⁺ Protonated_Ester R-C(O⁺H)OR' Intermediate_2->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

  • How does the difluoromethyl group affect the reaction? The two fluorine atoms are highly electron-withdrawing. This has two primary effects:

    • Increased Acidity: this compound is a stronger acid than propionic acid.

    • Increased Electrophilicity: The electron-withdrawing effect of the fluorine atoms makes the carbonyl carbon of the carboxylic acid more electron-deficient (more electrophilic). This should, in principle, make it more susceptible to nucleophilic attack by the alcohol, potentially increasing the reaction rate compared to its non-fluorinated analog. Research on related fluorinated compounds suggests the difluoromethylene group can act as a directing group through electrostatic interactions, which may influence the reaction kinetics.[8]

  • Can I use other esterification methods? Yes, if Fischer esterification is not providing the desired results, other methods can be employed:

    • From Acyl Halides: You can convert the carboxylic acid to an acyl chloride (e.g., using thionyl chloride, SOCl₂) and then react it with the alcohol. This reaction is generally faster and not reversible but requires an additional synthetic step.

    • Steglich Esterification: For sensitive substrates requiring mild conditions, Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is an excellent option.[9]

Data Summary: Reaction Parameters

The following table summarizes key parameters for a typical Fischer esterification of this compound.

ParameterRecommended ConditionRationale
Alcohol Use as solvent (≥10 molar eq.)Drives equilibrium towards product formation (Le Châtelier's Principle).[2]
Catalyst Conc. H₂SO₄ or p-TsOHH₂SO₄ is a strong acid and dehydrating agent.[1] p-TsOH is a milder, non-oxidizing alternative.[3]
Temperature RefluxProvides activation energy to increase reaction rate.[6] The specific temperature depends on the alcohol used.
Reaction Time Monitor by TLC/GCEsterification can be slow; monitor until completion or equilibrium is reached.
Workup 1. Quench with NaHCO₃(aq) 2. Extract with organic solvent 3. Wash with H₂O and brine 4. Dry over MgSO₄/Na₂SO₄Neutralizes acid, separates the ester from aqueous phase, and removes impurities.[3][7]
Purification Fractional DistillationSeparates the final ester product from residual alcohol and other high-boiling impurities.[5]

Logical Troubleshooting Workflow

If you are encountering issues with your reaction, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Equilibrium Is the equilibrium unfavorable? Start->Check_Equilibrium Check_Conditions Are reaction conditions optimal? Check_Equilibrium->Check_Conditions No Increase_Alcohol Increase excess of alcohol Check_Equilibrium->Increase_Alcohol Yes Check_Workup Is the workup procedure efficient? Check_Conditions->Check_Workup No Increase_Temp_Time Increase reflux time and/or temperature Check_Conditions->Increase_Temp_Time Time/Temp Issue Check_Catalyst Check catalyst activity/concentration Check_Conditions->Check_Catalyst Catalyst Issue Optimize_Extraction Optimize extraction solvent and repeats Check_Workup->Optimize_Extraction Yes, loss during extraction Purification_Method Consider alternative purification (e.g., chromatography) Check_Workup->Purification_Method Yes, loss during purification Success Problem Solved Check_Workup->Success No Increase_Alcohol->Check_Conditions Remove_Water Ensure efficient water removal (e.g., Dean-Stark) Increase_Temp_Time->Check_Workup Check_Catalyst->Check_Workup Optimize_Extraction->Success Purification_Method->Success

References

Technical Support Center: Managing Hydrofluoric Acid (HF) as a Byproduct in Fluorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for managing hydrofluoric acid (HF), a common and hazardous byproduct of many fluorination reactions. Our goal is to equip you with the knowledge to handle HF safely and efficiently, ensuring the integrity of your research and the safety of your laboratory personnel.

Hydrofluoric acid, even in dilute solutions, is an extremely corrosive and toxic substance that can cause severe, delayed-action burns and potentially fatal systemic toxicity.[1][2][3][4] Therefore, a thorough understanding of its properties and handling procedures is paramount. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

I. Troubleshooting Guide: Common Issues in HF Management

This section addresses specific problems that can arise during the quenching and workup of fluorination reactions that produce HF.

Issue 1: Violent or Uncontrolled Quenching Reaction

Question: My reaction mixture became excessively hot and produced a large volume of gas upon adding the quenching agent. What causes this, and how can I prevent it?

Answer: This is a frequent and dangerous issue that arises from the highly exothermic nature of acid-base neutralization.[5][6] The neutralization of a strong acid like HF with a strong base is a vigorous reaction that releases significant heat.[6] If a carbonate-based quenching agent is used, the reaction will also produce carbon dioxide gas, leading to rapid pressure buildup.[5]

Causality and Prevention:

To mitigate this hazard, a controlled and methodical approach to quenching is essential. The following protocol is recommended:

Experimental Protocol: Safe Quenching of HF-Containing Reaction Mixtures

  • Pre-cool the Reaction Mixture: Before adding any quenching agent, cool your reaction vessel to 0 °C or lower using an ice-water or ice-salt bath. This will help to absorb the heat generated during neutralization.

  • Dilute the Reaction Mixture: If possible, dilute the crude reaction mixture with a compatible, inert organic solvent. This increases the total volume, which helps to dissipate heat more effectively.

  • Select an Appropriate Quenching Agent:

    • Weak Bases: For a more controlled reaction, opt for a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][7] While these still generate gas, the reaction is less vigorous than with strong bases.

    • Calcium-Based Reagents: Calcium hydroxide (Ca(OH)₂) or calcium carbonate (CaCO₃) can also be used and have the added benefit of precipitating the fluoride as insoluble calcium fluoride (CaF₂).[7][8][9]

  • Slow, Portion-wise Addition: Add the quenching solution slowly and in small portions while vigorously stirring the reaction mixture. This ensures that the heat and any gas produced are dissipated safely.

  • Ensure Adequate Venting: Always perform the quenching procedure in a certified chemical fume hood.[1][2][3] The reaction vessel should be open or equipped with a loose-fitting cap to prevent any pressure buildup. Never quench a reaction in a sealed container.

Workflow for Safe Quenching:

G A Fluorination Reaction Complete B Cool Reaction Mixture to ≤ 0 °C A->B C Dilute with Inert Organic Solvent (Optional) B->C E Slowly Add Quenching Solution in Portions with Vigorous Stirring C->E D Prepare Quenching Solution (e.g., sat. NaHCO₃ or Ca(OH)₂ slurry) D->E F Monitor for Gas Evolution & Temperature Rise E->F G Ensure Adequate Venting in Fume Hood F->G H Proceed to Workup G->H G A HF Exposure Occurs B Call for Help & Emergency Services (911) A->B C Identify Route of Exposure A->C D Skin Contact C->D Skin E Eye Contact C->E Eyes F Inhalation C->F Inhalation G Flush with Water (5 min) D->G K Flush Eyes with Water (15 min) E->K L Move to Fresh Air F->L H Remove Contaminated Clothing G->H I Apply 2.5% Calcium Gluconate Gel H->I J Seek Immediate Medical Attention I->J K->J L->J

References

stability of 2,2-Difluoropropionic acid in acidic and basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Difluoropropionic Acid (DFPA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice for experiments involving this compound. Here, we address common questions and challenges regarding the stability of DFPA in acidic and basic aqueous media, grounding our recommendations in established chemical principles and data from related fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in aqueous solutions?

The primary stability concerns for this compound revolve around its behavior at pH extremes. While generally more stable than its non-fluorinated counterparts due to the strong carbon-fluorine bonds, potential degradation pathways exist. In acidic media, the main theoretical concern, though often requiring harsh conditions, is decarboxylation. In basic media, the compound is more susceptible to degradation, potentially through mechanisms involving the α-difluoro center, such as hydrolysis or elimination reactions.

Q2: I am running a reaction in a strong acid at elevated temperatures. Should I be concerned about the decarboxylation of this compound?

For most common experimental conditions, spontaneous decarboxylation of this compound is unlikely. Simple aliphatic carboxylic acids are generally resistant to decarboxylation. This reaction typically requires specific structural features, such as a β-carbonyl group, which is absent in DFPA, or very high temperatures that are not typical for routine solution-phase experiments. However, prolonged heating in a very strong acidic medium could potentially lead to minor degradation, and stability should be verified if the integrity of the compound is critical for your application.

Q3: My experimental protocol involves a step with a strong base, like sodium hydroxide. Is this compound stable under these conditions?

Caution is advised when using this compound in the presence of strong bases, especially at elevated temperatures or for extended periods. While the synthesis of DFPA can involve the hydrolysis of its ester with sodium hydroxide, indicating some stability of the resulting carboxylate, prolonged exposure to strong bases can initiate degradation. Studies on other perfluorinated carboxylic acids (PFCAs) have shown that basic conditions can promote degradation.

Q4: What are the likely degradation products of this compound in a basic solution?

While specific studies on this compound are limited, based on the reactivity of other fluorinated compounds, potential degradation in basic media could proceed via hydrolysis of the C-F bonds to yield 2-oxo-propionic acid (pyruvic acid) and fluoride ions. Another possibility is a haloform-type reaction, which could lead to the formation of fluoroform (CHF3) and oxalate, although this is less likely under typical aqueous conditions. The most common degradation pathway for longer-chain PFCAs under harsh basic conditions involves decarboxylation followed by further reactions.

Troubleshooting Guide

Issue 1: Unexpected pH shift in my formulation containing this compound under basic conditions.
  • Possible Cause: Degradation of the this compound may be occurring, leading to the formation of fluoride ions and potentially other acidic byproducts. The release of fluoride ions upon hydrolysis of the C-F bonds would consume hydroxide ions, leading to a drop in pH if the system is not adequately buffered.

  • Troubleshooting Steps:

    • Monitor Fluoride Ion Concentration: Use a fluoride ion-selective electrode to check for an increase in free fluoride in your solution over time.

    • Analytical Characterization: Employ analytical techniques such as HPLC or ion chromatography to monitor the concentration of this compound and look for the appearance of new peaks that could correspond to degradation products.

    • Control Experiment: Run a control experiment at a lower temperature or for a shorter duration to see if the pH shift is mitigated.

    • Buffer Selection: If compatible with your experiment, use a suitable buffer to maintain a stable pH.

Issue 2: Loss of assay sensitivity or appearance of unknown peaks in HPLC analysis after sample preparation in acidic mobile phase.
  • Possible Cause: While generally stable in acidic media, prolonged storage in a highly acidic mobile phase, especially at ambient or elevated temperatures, could lead to slow degradation. The appearance of new peaks could indicate isomerization or the formation of byproducts.

  • Troubleshooting Steps:

    • Fresh Sample Preparation: Always analyze samples containing this compound as soon as possible after preparation.

    • Mobile Phase pH: Evaluate if a less acidic mobile phase can be used for your HPLC analysis without compromising chromatographic performance.

    • Forced Degradation Study: To identify potential degradants, perform a forced degradation study by intentionally exposing a sample of this compound to harsh acidic conditions (e.g., high acid concentration, elevated temperature) and analyze the resulting mixture. This can help in identifying and tracking any minor degradation products that might appear in your routine analysis.

Stability in Acidic Media

Under typical acidic conditions (pH 1-4) at room temperature, this compound is expected to be largely stable. The primary concern in acidic media for carboxylic acids is decarboxylation. However, for simple aliphatic acids like DFPA, this process generally has a high activation energy and is not significant without extreme heat or specific catalytic conditions.

Experimental Protocol: Assessing Stability in Acidic Media

  • Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various acidic buffers (e.g., pH 2, 4) and a control solution in deionized water.

  • Incubation: Store aliquots of these solutions at different temperatures (e.g., 4°C, 25°C, and 50°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Predicted Degradation Pathway in Acidic Media

Under forcing conditions (e.g., very high temperature and pressure), the potential degradation pathway is decarboxylation.

Caption: Hypothetical decarboxylation of this compound.

Stability in Basic Media

This compound is more susceptible to degradation in basic media. The electron-withdrawing nature of the two fluorine atoms makes the α-carbon susceptible to nucleophilic attack, and the carboxylate form may influence the reactivity of the rest of the molecule.

Experimental Protocol: Assessing Stability in Basic Media

  • Solution Preparation: Prepare solutions of this compound at a known concentration in various basic buffers (e.g., pH 8, 10, 12).

  • Incubation: Store aliquots at different temperatures (e.g., 4°C, 25°C, and 50°C).

  • Time-Point Analysis: At regular intervals, analyze the samples by HPLC to quantify the parent compound.

  • Ion Chromatography: Analyze for the formation of fluoride ions using an ion chromatograph.

  • LC-MS Analysis: Use LC-MS to identify potential degradation products.

Predicted Degradation Pathway in Basic Media

In basic media, a likely degradation pathway is the hydrolysis of the C-F bonds.

Caption: Proposed hydrolysis of this compound in basic media.

Quantitative Data Summary

The following table provides a hypothetical summary of stability data based on general principles for fluorinated carboxylic acids. Actual data should be generated experimentally.

ConditionTemperature (°C)Half-life (t½)Primary Degradation Pathway
pH 225> 1 year (estimated)Negligible
pH 280Weeks to MonthsDecarboxylation (slow)
pH 725StableNegligible
pH 1225Days to WeeksHydrolysis
pH 1280HoursHydrolysis

Workflow for Stability Investigation

Stability_Workflow A Define pH and Temperature Conditions B Select Analytical Methods (HPLC, IC, LC-MS) A->B C Prepare Solutions and Initiate Study B->C D Collect Samples at Time Points C->D E Quantify Parent Compound (HPLC) D->E F Analyze for Degradants (IC, LC-MS) D->F G Determine Degradation Kinetics E->G F->G H Summarize Data and Identify Pathways G->H I Generate Stability Report H->I

Technical Support Center: Purification of Fluorinated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated carboxylic acids (FCAs). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these unique compounds. Fluorinated carboxylic acids present distinct purification hurdles due to their high acidity, potential for azeotrope formation, and sometimes-surprising solubility profiles. This resource provides in-depth, field-proven insights and troubleshooting strategies to help you achieve your desired purity.

Section 1: Troubleshooting Guide for Chromatographic Purification

High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification of fluorinated carboxylic acids. However, issues such as poor peak shape, low recovery, and co-elution with impurities are common. This section addresses these challenges in a question-and-answer format.

Frequently Asked Questions (FAQs): Chromatographic Purification

Q1: My peak shape is poor (tailing or fronting) when purifying a fluorinated carboxylic acid using reversed-phase HPLC. What are the likely causes and how can I fix it?

A1: Poor peak shape is a frequent issue stemming from several factors related to the unique properties of fluorinated compounds.

  • Causality:

    • Secondary Interactions: Strong interactions can occur between the highly acidic fluorinated carboxylic acid and residual silanols on a standard silica-based C18 column. This leads to peak tailing.

    • Mobile Phase pH: If the pH of the mobile phase is too close to the pKa of your analyte, the compound can exist in both ionized and non-ionized forms, resulting in broadened or split peaks. Fluorinated carboxylic acids are significantly stronger acids than their non-fluorinated analogs.[1]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Troubleshooting Steps:

    • Use a Deactivated Column: Employ an end-capped column to minimize interactions with residual silanols.

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your fluorinated carboxylic acid. For these acidic compounds, a lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) will suppress ionization and improve peak shape.[2]

    • Incorporate Mobile Phase Additives: The addition of ion-pairing reagents or modifiers can improve peak symmetry. For instance, using a different perfluorinated carboxylic acid like heptafluorobutyric acid (HFBA) in the mobile phase can alter retention and improve peak shape.[3][4]

    • Reduce Sample Load: Decrease the concentration or volume of your injected sample to avoid overloading the column.[2]

Q2: I am experiencing low or no recovery of my fluorinated carboxylic acid from the HPLC column. What could be the problem?

A2: Low recovery is often due to irreversible adsorption or compound instability.

  • Causality:

    • Irreversible Adsorption: The high polarity and acidity of some fluorinated carboxylic acids can lead to strong, irreversible binding to the stationary phase, particularly with silica-based columns.

    • Compound Instability: The compound may be degrading on the column, especially if the stationary phase has reactive sites.

    • Inappropriate Solvent System: The elution strength of your mobile phase may be too weak to elute the highly retained compound.

  • Troubleshooting Steps:

    • Switch Stationary Phase: Consider alternative chromatography modes. Hydrophilic Interaction Chromatography (HILIC) with a polar stationary phase (e.g., silica, amide) can be effective for highly polar compounds.[2] For flash chromatography, alumina might be a suitable alternative to silica gel.

    • Change Mobile Phase Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity and elution strength.[2]

    • Test Compound Stability: Before injection, perform a stability test of your compound in the chosen mobile phase to rule out degradation.

Q3: My target fluorinated carboxylic acid is co-eluting with impurities. How can I improve the resolution?

A3: Co-elution indicates that the current chromatographic conditions do not provide sufficient selectivity.

  • Causality:

    • Insufficient Resolution: The chosen stationary and mobile phases do not adequately differentiate between your target compound and the impurities.

  • Troubleshooting Steps:

    • Optimize Selectivity:

      • Change Stationary Phase: Switching to a column with a different chemistry, such as a phenyl-hexyl or a dedicated fluorinated phase, can introduce different separation mechanisms.[2]

      • Vary the Organic Modifier: Alternating between acetonitrile and methanol can significantly impact selectivity.[2]

      • Utilize Mobile Phase Additives: The use of different ion-pairing reagents can enhance separation between closely related acidic compounds.[4]

    • Employ an Orthogonal Technique: If co-elution persists, a different purification technique with a distinct separation mechanism is recommended. For example, if you are using reversed-phase HPLC, consider switching to HILIC or Supercritical Fluid Chromatography (SFC).[2]

Experimental Workflow: Reversed-Phase HPLC Method Development

HPLC_Workflow cluster_prep Sample & Column Preparation cluster_method Initial Method cluster_analysis Analysis & Troubleshooting cluster_troubleshoot Optimization A Dissolve sample in mobile phase A B Select C18 end-capped column A->B C Equilibrate column B->C D Mobile Phase A: 0.1% TFA in Water Mobile Phase B: 0.1% TFA in Acetonitrile C->D E Gradient: 5-95% B over 20 min D->E F Flow Rate: 1 mL/min E->F G Inject sample and acquire data F->G H Analyze peak shape, resolution, and recovery G->H I Poor Peak Shape? H->I J Co-elution? I->J No M Adjust pH / Additives I->M Yes K Low Recovery? J->K No N Change organic modifier (MeOH) J->N Yes L Purification Successful K->L No O Change stationary phase (Phenyl, HILIC) K->O Yes M->G N->G O->G Purity_Analysis A Purified Fluorinated Carboxylic Acid B Initial Purity Check (HPLC-UV/LC-MS) A->B C Purity > 95%? B->C D Characterize (NMR, HRMS) C->D Yes F Repurify (Orthogonal Method) C->F No E Final Product D->E G Check for Isomers (¹⁹F NMR) D->G F->B G->E

References

preventing decomposition of 2,2-Difluoropropionic acid during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,2-Difluoropropionic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this versatile but sensitive reagent. Our goal is to empower you with the knowledge to prevent its decomposition and ensure the success of your experiments.

Introduction: The Challenge of Stability

This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique properties conferred by the gem-dinal fluorine atoms.[1] However, this structural motif also introduces inherent instability, primarily the propensity for decarboxylation under common reaction conditions. Understanding and mitigating this decomposition pathway is critical for successful synthetic outcomes.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address the specific challenges you may encounter when working with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound failed, and I suspect decomposition. What is the most likely cause?

A1: The most common decomposition pathway for this compound is decarboxylation, the loss of CO2. This is often triggered by elevated temperatures (typically above 80 °C) and the presence of strong bases. The gem-dinal fluorine atoms stabilize the resulting carbanion, making this process more favorable than in non-fluorinated carboxylic acids.

Q2: I am planning an esterification reaction. Can I use standard Fischer esterification with sulfuric acid and heat?

A2: It is strongly advised to avoid high-temperature methods like traditional Fischer esterification. The combination of strong acid and heat will likely lead to significant decarboxylation of the this compound. Milder, room-temperature or low-temperature methods are recommended.

Q3: What are the signs of decomposition in my reaction mixture?

A3: The most definitive sign is the absence of your desired product and the presence of byproducts. Decarboxylation of this compound would lead to the formation of 1,1-difluoroethane, a volatile compound. You may also observe a pressure buildup in a sealed reaction vessel due to the evolution of CO2 gas.

Q4: How should I store this compound to ensure its stability?

A4: Store this compound in a cool, dry place, away from heat and incompatible substances such as strong bases and oxidizing agents. It is typically a low-melting solid or a liquid at room temperature.[1]

Troubleshooting Guide: Common Reaction Failures

This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.

Issue 1: Low or No Yield in Amide Coupling Reactions
Potential Cause Troubleshooting Steps Scientific Rationale
Decomposition due to high temperature Maintain a low reaction temperature (0 °C to room temperature). Use a cooling bath if necessary.Elevated temperatures promote the decarboxylation of this compound.
Inappropriate coupling reagent Use a milder coupling reagent such as HATU, HBTU, or EDC in combination with an additive like HOBt or Oxyma.These reagents facilitate amide bond formation under gentle conditions, avoiding the need for high heat.[2]
Strong base causing decomposition Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of stronger bases like DBU or sodium hydride.Strong bases can deprotonate the carboxylic acid and facilitate elimination pathways leading to decomposition.
Slow reaction kinetics at low temperature Allow for longer reaction times. Monitor the reaction progress by TLC or LC-MS.While low temperatures are necessary for stability, they can also slow down the desired reaction. Patience is key.
Issue 2: Low or No Yield in Esterification Reactions
Potential Cause Troubleshooting Steps Scientific Rationale
Harsh reaction conditions (strong acid, high heat) Avoid traditional Fischer esterification. Opt for milder methods like the Mitsunobu reaction or Steglich esterification.[3][4][5]These methods operate at or below room temperature and do not require strong acidic catalysts, thus preserving the integrity of the this compound.
Decomposition by activating agent When preparing an acyl chloride intermediate, use a gentle chlorinating agent like oxalyl chloride at low temperatures, and use the intermediate immediately.Acyl chlorides of this compound can be unstable and prone to decomposition if not handled correctly.
Reagent incompatibility Ensure all reagents and solvents are anhydrous, as water can interfere with many esterification reactions.Water can hydrolyze activated intermediates and prevent the desired ester formation.

Experimental Protocols for Stable Reactions

Here are detailed, step-by-step protocols for performing common reactions with this compound while minimizing the risk of decomposition.

Protocol 1: Amide Coupling using HATU

This protocol is suitable for coupling this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) dropwise to the cooled, stirring mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

AmideCouplingWorkflow

Protocol 2: Esterification via the Mitsunobu Reaction

This protocol is ideal for esterifying this compound with a primary or secondary alcohol and proceeds with inversion of stereochemistry at the alcohol center.[3][6]

Materials:

  • This compound

  • Alcohol

  • Triphenylphosphine (PPh3)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or Argon supply

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF dropwise to the stirring reaction mixture. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

MitsunobuWorkflow

Advanced Strategy: In Situ Acyl Fluoride Formation

For particularly challenging substrates, converting this compound to its acyl fluoride in situ can be a highly effective strategy for subsequent amide bond formation. Acyl fluorides are generally more stable than their chloride counterparts and react readily with amines.[7][8]

LogicalRelationship

By carefully selecting your reaction conditions and employing these validated protocols, you can successfully utilize this compound in your synthetic endeavors while avoiding common pitfalls. For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Work-Up Procedures for Reactions Involving 2,2-Difluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoropropionic acid. This guide provides in-depth technical advice, troubleshooting tips, and frequently asked questions (FAQs) to navigate the nuances of work-up procedures for reactions involving this versatile fluorinated building block. The unique electronic properties conferred by the gem-difluoro group at the α-position introduce specific challenges and considerations that differ from its non-fluorinated analog, propionic acid. This resource is designed to equip you with the expertise to anticipate these challenges and implement robust, efficient, and safe work-up strategies.

Understanding the Core Challenges

The primary considerations when designing a work-up for reactions with this compound stem from its distinct chemical properties:

  • Enhanced Acidity: The electron-withdrawing nature of the two fluorine atoms significantly increases the acidity of the carboxylic acid proton compared to propionic acid. This has direct implications for neutralization, extraction, and potential side reactions.

  • Solubility Profile: While miscible with many polar organic solvents, the solubility of this compound and its derivatives in aqueous and organic phases during extraction requires careful consideration.[1]

  • Potential for Side Reactions: The reactivity of the α-protons and the stability of the corresponding carboxylate can influence the choice of base and reaction conditions during quenching and neutralization.

  • Product Stability: The stability of the resulting 2,2-difluoropropionyl esters and amides to hydrolysis, particularly under acidic or basic work-up conditions, must be taken into account.[2][3]

This guide will address these challenges within the context of common reactions, providing a framework for logical troubleshooting and protocol optimization.

Visualizing the General Work-Up Strategy

A typical aqueous work-up is a multi-step process aimed at separating the desired product from unreacted starting materials, catalysts, and byproducts. The following diagram illustrates the general workflow, which will be adapted for specific reaction types in the subsequent sections.

G cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Drying & Isolation cluster_3 Purification Quench Quench Reaction Mixture (e.g., with water, dilute acid, or base) Phase_Separation Phase Separation (Organic & Aqueous Layers) Quench->Phase_Separation Transfer to Separatory Funnel Aqueous_Wash Aqueous Washes (e.g., Water, Brine, Bicarbonate Solution) Phase_Separation->Aqueous_Wash Isolate Organic Layer Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Aqueous_Wash->Drying Filtration Filter Drying Agent Drying->Filtration Concentration Solvent Removal (Rotary Evaporation) Filtration->Concentration Purification Further Purification (e.g., Chromatography, Distillation, Recrystallization) Concentration->Purification

Caption: General workflow for the aqueous work-up of an organic reaction.

Section 1: Esterification Reactions

Esterification of this compound is a common transformation. The work-up procedure is critical for isolating the desired ester in high purity.

Frequently Asked Questions (FAQs) for Esterification Work-Up

Q1: My esterification reaction (e.g., Fischer esterification) is complete. How should I quench the reaction?

A1: For Fischer esterifications, which are typically conducted with an excess of the alcohol and a strong acid catalyst (like H₂SO₄), the primary goal of the quench is to neutralize the acid catalyst and remove the excess water-soluble alcohol. A careful quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended.[4] Add the quenching solution slowly and with vigorous stirring, as the neutralization of the strong acid and any unreacted this compound will produce CO₂ gas, leading to pressure buildup.

Q2: I'm observing an emulsion during the extraction of my 2,2-difluoropropionate ester. What can I do?

A2: Emulsion formation is a common issue, particularly when dealing with fluorinated compounds which can act as surfactants. Here are several strategies to break an emulsion:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.

  • Patience: Sometimes, simply allowing the separatory funnel to stand for an extended period can lead to phase separation.

Q3: How do I effectively remove unreacted this compound from the organic layer?

A3: Due to its enhanced acidity, this compound is readily converted to its carboxylate salt with a mild base. Washing the organic layer with a saturated solution of sodium bicarbonate is typically sufficient to extract the unreacted acid into the aqueous phase.[4] To confirm the complete removal of the acid, you can test the pH of the aqueous wash. It should be neutral or slightly basic.

Q4: Is my 2,2-difluoropropionate ester susceptible to hydrolysis during the work-up?

A4: Yes, esters can undergo hydrolysis under both acidic and basic conditions, although it is generally slower than the hydrolysis of their non-fluorinated counterparts.[2][3] During a basic wash with NaHCO₃, the risk of significant hydrolysis of the ester is low, especially if the contact time is minimized and the procedure is carried out at room temperature. Avoid using strong bases like sodium hydroxide for extended periods if your ester is sensitive.

Troubleshooting Guide for Esterification Work-Up
Problem Potential Cause Recommended Solution
Low isolated yield after work-up Incomplete extraction of the product.Perform multiple extractions (2-3 times) with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
Hydrolysis of the ester during a prolonged or harsh basic wash.Minimize the contact time with the basic aqueous solution. Use a milder base like NaHCO₃ instead of NaOH.
The ester is partially soluble in the aqueous phase.Use a more nonpolar extraction solvent. If the product is sufficiently volatile, consider distillation directly from the dried organic phase.
Product is contaminated with a salt Inadequate washing of the organic layer.After the base wash, perform a final wash with brine to remove residual inorganic salts.
Difficulty in removing the alcohol starting material The alcohol has significant solubility in the organic phase.If the alcohol is low-boiling, it can often be removed along with the solvent during rotary evaporation. For higher boiling alcohols, column chromatography may be necessary.
Detailed Protocol: Work-up of a Fischer Esterification
  • Cool the Reaction: After the reaction is deemed complete, cool the reaction mixture to room temperature.

  • Dilute with an Organic Solvent: Dilute the cooled mixture with an appropriate organic solvent in which your ester is soluble (e.g., ethyl acetate, diethyl ether).

  • Quench and Neutralize: Slowly and carefully add a saturated aqueous solution of NaHCO₃ to the diluted reaction mixture. Swirl gently to mix. Be cautious of gas evolution. Continue adding the bicarbonate solution until the gas evolution ceases.

  • Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.

  • Extract the Product: Shake the funnel, venting frequently to release any pressure. Allow the layers to separate.

  • Isolate the Organic Layer: Drain the lower aqueous layer.

  • Wash the Organic Layer: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to ensure complete removal of acid).

    • Water.

    • Saturated aqueous NaCl (brine) to aid in drying.

  • Dry the Organic Layer: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate the Crude Product: Filter or decant the organic solution from the drying agent and concentrate it under reduced pressure using a rotary evaporator.

  • Purify the Product: The crude ester can be further purified by distillation or column chromatography. For chromatography of organofluorine compounds, specialized fluorous solid phases can be effective, or standard silica gel with an appropriate solvent system can be used.[5]

Section 2: Amidation Reactions

The formation of amides from this compound often involves the use of coupling agents or the conversion of the carboxylic acid to a more reactive species like an acid chloride. The work-up must effectively remove these reagents and their byproducts.

Frequently Asked Questions (FAQs) for Amidation Work-Up

Q1: What is the best way to quench an amidation reaction that uses a coupling agent like DCC or EDC?

A1: After the reaction is complete, the primary goal is to remove the urea byproduct. For dicyclohexylcarbodiimide (DCC), the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration. For 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea is water-soluble and can be removed with an aqueous wash. A common procedure is to dilute the reaction mixture with an organic solvent and then wash with dilute aqueous acid (e.g., 1 M HCl) followed by a wash with a dilute aqueous base (e.g., saturated NaHCO₃).

Q2: I'm having trouble removing the water-soluble urea byproduct from my EDC-coupled amidation. What should I do?

A2: If a simple aqueous wash is insufficient, perform multiple washes with dilute acid (e.g., 0.5 M HCl). The protonated urea will have higher aqueous solubility. Ensure you perform a subsequent wash with a mild base to remove any residual acid from your organic layer.

Q3: My 2,2-difluoropropionamide product seems to be hydrolyzing during the work-up. How can I prevent this?

A3: Amides are generally more stable to hydrolysis than esters.[6] However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis.[2][3][7][8] It is best to use dilute acid and base solutions for washing and to carry out the work-up at room temperature. If your amide is particularly sensitive, you may need to minimize the number of aqueous washes or use a non-aqueous work-up.

Troubleshooting Guide for Amidation Work-Up
Problem Potential Cause Recommended Solution
Product is contaminated with urea byproduct Insufficient removal during filtration (for DCU) or extraction (for EDC-urea).For DCU, ensure thorough washing of the filter cake with the reaction solvent. For EDC-urea, perform multiple washes with dilute aqueous acid.
Presence of unreacted this compound in the product Incomplete reaction or inefficient removal during work-up.Ensure the reaction has gone to completion. Wash the organic layer thoroughly with a saturated NaHCO₃ solution.
Presence of unreacted amine in the product Incomplete reaction or inefficient removal during work-up.Wash the organic layer with dilute aqueous acid (e.g., 1 M HCl) to protonate and extract the amine into the aqueous layer.
Visualizing the Amidation Work-Up Logic

The choice of washing solutions is dictated by the nature of the impurities to be removed.

G Start Crude Reaction Mixture (Product, Unreacted Acid, Unreacted Amine, Urea) Wash_Acid Wash with Dilute Acid (e.g., 1M HCl) Start->Wash_Acid Removes unreacted amine and water-soluble urea (from EDC) Wash_Base Wash with Dilute Base (e.g., sat. NaHCO3) Wash_Acid->Wash_Base Removes unreacted this compound Wash_Brine Wash with Brine Wash_Base->Wash_Brine Removes residual salts and water Final_Product Pure Product in Organic Layer Wash_Brine->Final_Product

Caption: Logical sequence of aqueous washes for an amidation work-up.

Section 3: Safety Considerations

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

References

solvent effects on the reactivity of 2,2-Difluoropropionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,2-Difluoropropionic Acid

Introduction: Navigating the Nuances of a Fluorinated Building Block

Welcome to the technical support guide for this compound (DFPA). As a valued building block in pharmaceutical and material science, DFPA offers unique properties due to the gem-difluoro group, which imparts enhanced acidity and metabolic stability.[1][2][3] However, its reactivity is profoundly influenced by the surrounding solvent environment—a factor that can be both a powerful tool and a significant source of experimental challenges.

This guide is structured to move from general handling principles to reaction-specific troubleshooting, culminating in a deep dive into the solvent effects that are critical for success. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your research.

Part 1: General Handling & FAQs

This section addresses foundational questions regarding the properties and safe handling of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless to pale yellow liquid with a sharp, pungent odor.[1][3] The two fluorine atoms adjacent to the carboxyl group significantly increase its acidity compared to non-fluorinated propionic acid. It is miscible with many polar organic solvents, including ethanol, acetone, and dimethyl sulfoxide (DMSO).[1] Be aware that it is a corrosive substance and should be handled with appropriate personal protective equipment (PPE).[3][4]

Q2: My DFPA has a yellow tint. Is it still usable?

A2: A pale yellow color is common and does not typically indicate significant degradation for most applications.[1] However, a dark yellow or brown color may suggest the presence of impurities or decomposition products. For high-purity applications, such as in late-stage drug development, we recommend purification by distillation or using a freshly opened bottle.

Q3: What are the primary safety precautions for handling DFPA?

A3: DFPA is classified as a corrosive and irritant substance that can cause severe skin burns and eye damage.[3][4] Always handle it inside a chemical fume hood. Essential PPE includes:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Splash-proof safety goggles and a face shield.

  • A flame-resistant lab coat.

It is incompatible with strong bases, oxidizing agents, and moisture-sensitive reagents.[1] Ensure it is stored away from these materials in a cool, dry, and well-ventilated area.[3]

Part 2: Troubleshooting Common Reactions

Amide Coupling Reactions

Q4: I am getting low yields in my amide coupling reaction with DFPA. What are the likely causes?

A4: Low yields in amide couplings involving DFPA can stem from several factors. The primary suspects are often related to solvent choice and the activation of the carboxylic acid.

  • Inadequate Acid Activation: DFPA's increased acidity can complicate the initial activation step with coupling reagents. The carboxylate is more stable, potentially slowing the formation of the highly reactive intermediate (e.g., an O-acylisourea with carbodiimides like EDC or DCC).[5] Consider extending the activation time (the period after adding the coupling reagent but before adding the amine) or adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

  • Solvent "Caging" of the Nucleophile: If you are using a polar protic solvent (e.g., an alcohol), it can form strong hydrogen bonds with your amine nucleophile. This "cages" the amine, reducing its availability to attack the activated DFPA intermediate and drastically slowing the reaction rate.[6]

  • Competing Acid-Base Reaction: The direct reaction between a carboxylic acid and an amine is primarily an acid-base reaction, forming a stable salt.[5] This is why a coupling reagent is necessary. If your conditions are not optimized, this non-productive pathway can dominate.

Q5: Which solvent is best for amide coupling with DFPA? I've seen both DMF and DCM used.

A5: The choice of solvent is critical. While both Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, they serve different purposes.[7]

  • DMF (Polar Aprotic): Generally the superior choice for amide couplings.[8] Its high polarity helps to dissolve the polar intermediates and reagents, including the DFPA-carboxylate salt and activating agents like HATU or HOBt. As an aprotic solvent, it does not form strong hydrogen bonds with the amine, leaving the nucleophile "free" and reactive.[6][9]

  • DCM (Apolar Aprotic): DCM can be effective, particularly with carbodiimide reagents like DCC or EDC, as it is a good solvent for the O-acylisourea intermediate.[5] However, its lower polarity may be insufficient to dissolve all reagents, potentially leading to a heterogeneous mixture and slower reaction rates.

Recommendation: Start with anhydrous DMF.[8] If solubility is not an issue and you are using a simple carbodiimide coupling, DCM can work but may require longer reaction times.

Esterification Reactions

Q6: My Fisher esterification of DFPA is not going to completion. How can I improve the yield?

A6: Fisher esterification is a reversible equilibrium reaction.[10] To drive the reaction toward the ester product, you must address this equilibrium.

  • Water Removal: The reaction produces water as a byproduct. According to Le Châtelier's principle, removing this water will shift the equilibrium to the right, favoring ester formation.[10] The concentrated sulfuric acid used as a catalyst also acts as a powerful dehydrating agent, sequestering the water as it forms.[10][11] Ensure you are using a sufficient amount of fresh, concentrated H₂SO₄. For larger-scale reactions, using a Dean-Stark apparatus to physically remove water is highly effective.

  • Use an Excess of One Reactant: Using a large excess of the alcohol (if it is inexpensive and easily removed) will also push the equilibrium towards the products.

  • Reaction Time and Temperature: Fluorinated carboxylic acids can be less reactive in esterification than their non-fluorinated analogs. Heating the reaction mixture under reflux is standard practice to increase the reaction rate.[12] You may need to extend the reflux time beyond what is typical for simple carboxylic acids.

Q7: Can I use a different catalyst besides sulfuric acid for the esterification?

A7: Yes, while concentrated H₂SO₄ is the classic choice, other catalysts can be used.[12] For substrates that are sensitive to strong, corrosive acids, alternatives include:

  • Dry HCl gas: Effective but requires specialized equipment.

  • Solid acid catalysts: Amberlyst-15 or other sulfonic acid resins can be used. An advantage is that they can be filtered off, simplifying the workup.

  • Activating Agents: Reagents like XtalFluor-E can mediate the direct esterification of carboxylic acids with perfluorinated alcohols under milder conditions.[13]

Part 3: Deep Dive - Understanding Solvent Effects on Reactivity

The solvent does more than just dissolve reactants; it is an active participant in the reaction mechanism, influencing transition state energies, stabilizing intermediates, and modulating nucleophilicity.[14][15] For a highly polar molecule like DFPA, these effects are magnified.

Q8: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent with DFPA?

A8: The key difference lies in the solvent's ability to act as a hydrogen bond donor.[9][16]

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have O-H or N-H bonds.[9][17] They are excellent at stabilizing both cations and anions.[16] They can stabilize the carboxylate anion of DFPA through hydrogen bonding. However, as discussed in Q4, they can also solvate and deactivate nucleophiles (like amines), which is highly detrimental for SN2-type reactions such as amide coupling.[6] They are generally favored for reactions involving ionic intermediates, such as SN1.[17]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, acetone): These solvents have large dipole moments but lack O-H or N-H bonds.[9][17] They are poor hydrogen bond donors. They are effective at solvating cations but leave anions (and nucleophiles) relatively "bare" and highly reactive.[16] This is why they are the solvents of choice for SN2 reactions, as they enhance the reactivity of the nucleophile.[6]

Solvent Selection Logic for DFPA Reactions

The following diagram outlines a decision-making process for solvent selection in a common DFPA reaction.

G start Start: Select Solvent for DFPA Reaction reaction_type What is the key mechanistic step? start->reaction_type sn2 Nucleophilic Attack on Activated Acid (e.g., Amide Coupling) reaction_type->sn2 S_N2-like ionic_inter Formation of a Carbocation or Stable Ion (e.g., SN1-type) reaction_type->ionic_inter S_N1-like decarboxylation Radical or Thermal Decarboxylation reaction_type->decarboxylation Other aprotic_choice Maximize Nucleophile Reactivity: Choose Polar Aprotic Solvent sn2->aprotic_choice protic_choice Stabilize Ionic Intermediate: Choose Polar Protic Solvent ionic_inter->protic_choice solubility_choice Ensure Homogeneity: Choose Solvent or Mixture that Dissolves All Species decarboxylation->solubility_choice aprotic_examples Examples: DMF, Acetonitrile, DMSO, THF aprotic_choice->aprotic_examples protic_examples Examples: Water, Methanol, Ethanol, TFE protic_choice->protic_examples solubility_examples Example: Acetonitrile/Water mixture for photoredox decarboxylation solubility_choice->solubility_examples

Caption: Solvent selection workflow for DFPA reactions.

Quantitative Impact of Solvents

The dielectric constant is a measure of a solvent's polarity. Below is a table summarizing the properties of common solvents and their implications for reactions with DFPA.

SolventClassDielectric Constant (ε) at 20°CBoiling Point (°C)Key Application Insight for DFPA Reactions
Water Polar Protic80.1100Excellent at dissolving salts, but can hydrolyze activated intermediates and deactivate nucleophiles.[17]
DMF Polar Aprotic36.7153Preferred for amide couplings; solvates reagents well without deactivating the amine nucleophile.[8][17]
Acetonitrile Polar Aprotic37.582Good alternative to DMF, especially when a lower boiling point is desired for easier removal.[17]
Methanol Polar Protic32.765Can act as a reactant in esterification; deactivates nucleophiles in other reactions.[17]
DCM Apolar Aprotic9.140Useful when low polarity is needed, but may not fully dissolve polar reagents.[17]
THF Polar Aprotic7.666A less polar aprotic option, often used in organometallic reactions.[17]

Part 4: Experimental Protocol Example

Protocol: Amide Coupling of this compound with Benzylamine using HATU

This protocol provides a robust method for forming N-benzyl-2,2-difluoropropanamide, a common test reaction. It incorporates best practices for maximizing yield and purity.

Reagents & Equipment:

  • This compound (DFPA)

  • Benzylamine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask with stir bar, nitrogen inlet, and rubber septum

  • Syringes for liquid transfer

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Vessel Preparation: Dry a 50 mL round-bottom flask in an oven and allow it to cool to room temperature under a stream of dry nitrogen.

  • Reagent Addition:

    • To the flask, add this compound (1.0 eq).

    • Add HATU (1.1 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to DFPA).

  • Activation:

    • Cool the flask to 0 °C in an ice-water bath.

    • Add DIPEA (2.5 eq) dropwise via syringe. The solution may change color.

    • Stir the mixture at 0 °C for 15 minutes. This is the crucial activation step where the active OBt ester of DFPA is formed. The order of addition is important to prevent side reactions of the amine with the coupling reagent.

  • Nucleophilic Addition:

    • Add Benzylamine (1.05 eq) dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the reaction is complete, pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure amide.

References

Technical Support Center: Monitoring Reactions with 2,2-Difluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Difluoropropionic acid. This guide is designed to provide in-depth, practical advice on monitoring the progress of your chemical reactions. Moving beyond simple step-by-step instructions, this resource explains the underlying principles of analytical techniques and offers robust troubleshooting solutions to common challenges encountered in the laboratory.

Introduction: The Unique Challenges of a Fluorinated Building Block

This compound is a valuable building block in medicinal chemistry and materials science. The gem-difluoro group can impart unique properties to a molecule, such as increased metabolic stability, enhanced lipophilicity, and altered pKa. However, these same fluorine atoms introduce specific challenges and opportunities for reaction monitoring. This guide will equip you with the expertise to effectively track your reactions, ensuring efficiency, accuracy, and a deeper understanding of your chemical transformations.

Part 1: Core Monitoring Techniques

The key to successfully monitoring any reaction is selecting the right analytical tool. For reactions involving this compound, a multi-faceted approach is often the most effective.

¹⁹F NMR Spectroscopy: Your Primary Monitoring Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for monitoring reactions with fluorinated compounds.[1] Due to the unique properties of the ¹⁹F nucleus, ¹⁹F NMR offers several distinct advantages.

Why ¹⁹F NMR is Ideal:

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it nearly as sensitive as ¹H NMR.[2][3]

  • Wide Chemical Shift Range: The chemical shift range for ¹⁹F is vast (typically -300 to +400 ppm), which dramatically reduces the likelihood of signal overlap, a common issue in ¹H NMR.[3] This allows for clear, unambiguous tracking of starting materials, intermediates, and products.

  • Clean Background: Endogenous biological molecules do not contain fluorine, providing a clean spectral window with no background signals.

Quantitative NMR (qNMR) is a rapid and accurate method for determining the concentration or purity of a sample without the need for identical reference standards.[4] This makes it exceptionally useful for monitoring reaction conversion.

Experimental Protocol: qNMR for Reaction Monitoring

  • Prepare the Internal Standard (IS) Stock Solution:

    • Choose an appropriate internal standard. It should be a fluorinated compound that is stable under the reaction conditions and has a simple ¹⁹F NMR spectrum (ideally a singlet) that does not overlap with the signals of your reactants or products. A common choice is trifluorotoluene.

    • Accurately weigh a known amount of the internal standard and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to create a stock solution of known concentration.

  • Sample Preparation:

    • At desired time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small, accurately measured aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of water or acid/base).

    • Add a precise volume of the internal standard stock solution to the aliquot.

    • Dilute the mixture with additional deuterated solvent to the appropriate volume for your NMR tube (typically ~0.6-0.7 mL).

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum.

    • Critical Parameter: Ensure a sufficient relaxation delay (d1) to allow for full relaxation of all fluorine nuclei. A good starting point is a delay of at least 5 times the longest T₁ relaxation time of any signal of interest.[3] For quantitative accuracy, this is the most important parameter to optimize.

  • Data Processing and Analysis:

    • Process the spectrum with minimal manipulation. Apply an appropriate phasing and baseline correction.

    • Integrate the signal for the internal standard and the signals corresponding to your starting material and product.

    • Calculate the reaction conversion using the following formula:

    Conversion (%) = [Integral_Product / (Integral_Product + Integral_Starting_Material)] * 100

  • This compound (Starting Material): You will observe a signal for the -CF₂- group. This signal will be split into a quartet by the adjacent methyl protons (³JHF).

  • Product: The chemical environment around the -CF₂- group will change upon reaction (e.g., ester or amide formation). This will result in a new signal at a different chemical shift. For example, in an amide, the new signal will also likely be a quartet.

  • Monitoring Progress: As the reaction proceeds, you will observe the integral of the starting material signal decrease while the integral of the product signal increases.

  • Q: Why is my integration inaccurate?

    • A: The most common reason is an insufficient relaxation delay (d1). Ensure it is set to at least 5 times the T₁ of the slowest relaxing nucleus. Also, check for baseline distortions and ensure your integration regions are set correctly.

  • Q: I see more fluorine signals than I expect. What are they?

    • A: These could be from intermediates, byproducts, or decomposition products. The wide chemical shift range of ¹⁹F NMR is excellent for revealing these unexpected species. Use the signal's multiplicity and chemical shift to propose potential structures.

  • Q: My signals are very broad.

    • A: This could be due to several factors, including poor shimming of the magnet, the presence of paramagnetic species in your reaction mixture, or chemical exchange phenomena.[5] If the sample is very concentrated, viscosity can also lead to broader lines. Try diluting your sample.

¹H NMR Spectroscopy: A Powerful Complement

While ¹⁹F NMR is the star player, ¹H NMR provides crucial, complementary information.

What to Look For:

  • The Methyl Group: The most informative signal for this compound in the ¹H NMR spectrum is the methyl group. Due to coupling with the two adjacent fluorine atoms, this signal appears as a characteristic triplet.

  • Spectral Data: For this compound, the ¹H NMR spectrum in CDCl₃ shows this triplet at approximately δ 1.85 ppm with a coupling constant (J) of around 19.0 Hz.[4]

  • Reaction Progression: When the carboxylic acid is converted to an ester or an amide, the electronic environment of the methyl group changes, causing a shift in its resonance. By tracking the disappearance of the starting material's triplet and the appearance of a new triplet for the product, you can monitor the reaction.

  • Q: My methyl triplet is overlapping with other signals.

    • A: This is a common issue. If the overlap is severe, relying on ¹⁹F NMR will be more effective. However, you can sometimes resolve overlapping signals by using a higher field NMR spectrometer or by changing the deuterated solvent.

  • Q: I don't see the acidic proton of the carboxylic acid.

    • A: The carboxylic acid proton is often broad and may exchange with trace amounts of water in the solvent, sometimes making it difficult to observe or integrate reliably. It is not a reliable signal for quantitative monitoring.

Mass Spectrometry (LC-MS / GC-MS): Confirmation and Byproduct Identification

Mass spectrometry is an essential tool for confirming the mass of your desired product and identifying any unexpected byproducts.

When to Use Mass Spectrometry:

  • Reaction Endpoint: To confirm that the new signal in your NMR corresponds to the product with the correct molecular weight.

  • Troubleshooting: When your NMR shows unexpected signals, LC-MS can help identify the mass of the species responsible.

For this compound and its simple derivatives under electron impact ionization (EI), you can anticipate the following fragmentation patterns:

  • α-Cleavage: Cleavage of bonds adjacent to the carbonyl group is common for carboxylic acids.[6] Expect to see losses of:

    • -OH (M-17)

    • -COOH (M-45)

  • McLafferty Rearrangement: This is a common rearrangement for carbonyl compounds with a sufficiently long alkyl chain and can be seen in derivatives.

CompoundMolecular WeightExpected Key Fragments (m/z)
This compound110.06 g/mol [7]110 (M+), 93 (M-OH), 65 (M-COOH)
Methyl 2,2-difluoropropionate124.09 g/mol 124 (M+), 93 (M-OCH₃), 65 (M-COOCH₃)
N-Benzyl-2,2-difluoropropionamide201.20 g/mol 201 (M+), 106 (-NHCH₂Ph), 91 (benzyl fragment)

This compound itself is not volatile enough for direct GC analysis. To analyze it by GC-MS, you must first convert it into a more volatile derivative, typically an ester.

Experimental Protocol: Silylation for GC-MS Analysis

  • Sample Preparation: Take an aliquot of your reaction mixture and evaporate the solvent. Ensure the sample is anhydrous.

  • Derivatization: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in an appropriate solvent (e.g., pyridine, acetonitrile).

  • Reaction: Gently heat the mixture (e.g., 60-75 °C) for 15-30 minutes to form the trimethylsilyl (TMS) ester.[8]

  • Analysis: Inject the derivatized sample directly into the GC-MS.

  • Q: Why can't I find the molecular ion (M+) peak?

    • A: The molecular ion may be unstable and fragment immediately upon ionization. This is common for some classes of compounds.[3] Look for characteristic fragment ions (like M-17 or M-45) to infer the mass of the parent molecule. Using a softer ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) can often help to observe the molecular ion.

  • Q: My crude reaction sample is too complex for direct infusion ESI-MS.

    • A: Use Liquid Chromatography-Mass Spectrometry (LC-MS). The HPLC will separate the components of your mixture before they enter the mass spectrometer, allowing for individual analysis of each species.

Chromatography (HPLC / GC): For Quantitative Analysis and Purification

While NMR is excellent for in-situ monitoring, chromatography is the gold standard for purification and can be used for quantitative analysis, especially when reaction mixtures are complex.

  • Challenge: this compound and its simple aliphatic derivatives lack a strong UV chromophore, making them difficult to detect with standard HPLC-UV detectors.

  • Solutions:

    • Derivatization: React the carboxylic acid with a UV-active labeling agent. This is a common strategy for analyzing perfluorinated carboxylic acids.[7][9]

    • Alternative Detectors: Use a detector that does not rely on UV absorbance, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.

    • LC-MS: As mentioned previously, using a mass spectrometer as the detector is the most powerful option, providing both separation and mass information.[10]

  • Requirement: As with GC-MS, derivatization is mandatory to increase the volatility of the acid.[11] Esterification to form methyl or ethyl esters is a common approach.

  • Quantitative Analysis: When coupled with a Flame Ionization Detector (FID), GC can provide excellent quantitative data. An internal standard should be used for the highest accuracy.

Part 2: Common Reaction Scenarios & Advanced Troubleshooting

This section addresses specific issues that may arise during common transformations of this compound.

Scenario 1: Amide Bond Formation

Amide coupling is one of the most frequent reactions performed with carboxylic acids.

G start Reaction Stalled/Failed (Checked by ¹⁹F NMR) reagent_check Are reagents (coupling agent, base, amine, solvent) fresh and anhydrous? start->reagent_check temp_check Is the reaction temperature appropriate? reagent_check->temp_check Yes reagent_no No (Replace reagents, dry solvent) reagent_check->reagent_no No coupling_agent_check Is the coupling agent potent enough? temp_check->coupling_agent_check Yes temp_no No (Gently heat, e.g., to 40-50 °C) temp_check->temp_no No acid_activation_check Consider alternative acid activation coupling_agent_check->acid_activation_check Yes coupling_agent_no No (Switch to HATU, HBTU, or COMU) coupling_agent_check->coupling_agent_no No acid_activation_final Convert to Acyl Fluoride/Chloride (e.g., with (COCl)₂, SOCl₂) acid_activation_check->acid_activation_final reagent_yes Yes temp_yes Yes coupling_agent_yes Yes

Caption: Troubleshooting workflow for failed amide coupling reactions.

  • Q: I'm using a standard carbodiimide (e.g., EDC) coupling and it's not working. Why?

    • A: While the gem-difluoro group is electron-withdrawing, which can increase the acidity of the carboxylic acid, sterically hindered or electron-poor amines can still be challenging. Ensure all reagents are anhydrous, as moisture will consume the activated acid intermediate. If the problem persists, switch to a more powerful uronium or phosphonium-based coupling reagent like HATU or PyBOP.

  • Q: My ¹⁹F NMR shows the disappearance of my starting acid, but no product is forming. Instead, I see a new, unidentified signal.

    • A: This could indicate the formation of a stable activated intermediate that is not reacting with your amine. A common side reaction with some coupling reagents and amines is the formation of a guanidinium byproduct from the amine attacking the coupling reagent. Another possibility is the formation of an anhydride from two molecules of your acid. Check the mass of the new species by LC-MS.

Scenario 2: Potential Side Reactions

The α,α-difluoro motif can lead to reactivity that is not observed with simple alkyl carboxylic acids.

  • Decarboxylation: Under certain conditions, particularly those involving single-electron transfer (SET) such as photoredox catalysis, α,α-difluoroacetic acids can undergo decarboxylation to generate a difluoromethyl radical. While this is often a desired synthetic pathway, it can be an unexpected side reaction if your reaction conditions inadvertently promote it. If you observe gas evolution and a complex mixture of products, consider if decarboxylation is occurring.

  • Deprotonation of the Methyl Group: The C-H bonds of the methyl group are acidified by the adjacent difluoro-carbonyl moiety. Under strongly basic conditions, deprotonation could occur, leading to undesired side reactions. This is less common but should be considered if you are using very strong, non-nucleophilic bases (e.g., LDA, LiHMDS) in your reaction.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2,2-Difluoropropionic Acid Purity by HPLC: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of reproducible research and the cornerstone of therapeutic safety and efficacy. 2,2-Difluoropropionic acid, a valuable building block in the synthesis of fluorinated pharmaceuticals and specialty materials, is no exception.[1] The presence of impurities can have profound impacts on reaction kinetics, yield, and the toxicological profile of the final product. Therefore, a robust, validated analytical method for purity assessment is indispensable.

This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. Going beyond a simple protocol, we will explore the scientific rationale behind the methodological choices, adhering to the principles outlined in the ICH Q2(R1) guideline.[2][3] Furthermore, we will objectively compare the performance of HPLC with two powerful alternatives—Gas Chromatography (GC) and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy—to provide a comprehensive framework for selecting the optimal analytical strategy.

The Analyte: Understanding this compound

Before developing an analytical method, a fundamental understanding of the analyte's physicochemical properties is critical.

  • Structure: C₃H₄F₂O₂[4]

  • Molecular Weight: 110.06 g/mol [4]

  • Appearance: Colorless to pale yellow liquid or low-melting solid (m.p. 38-45 °C).[1]

  • Acidity (pKa): The two electron-withdrawing fluorine atoms on the α-carbon significantly increase the acidity of the carboxylic proton, with a predicted pKa around 1.34.[5]

  • UV Absorbance: The carboxyl group provides weak UV absorbance at low wavelengths, typically around 205-215 nm.[6]

The high polarity and acidity of this molecule are the primary determinants for chromatographic method selection. The goal is to achieve a reproducible interaction with the stationary phase, which necessitates controlling the ionization state of the analyte.

Primary Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase HPLC (RP-HPLC) is the workhorse for the analysis of polar to moderately non-polar organic molecules. For organic acids, its application is well-established and highly effective.[6][7]

Rationale for Method Design

Our objective is to develop a method that is specific, sensitive, and robust. Here’s the causality behind our instrumental choices:

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected for its versatility and proven performance in retaining organic acids. The non-polar nature of the C18 chains provides the necessary hydrophobic interaction with the carbon backbone of the analyte.

  • Mobile Phase: The key to analyzing an acidic compound like this compound is to suppress its ionization. Operating the mobile phase at a pH well below the analyte's pKa (e.g., pH 2.1-2.6) protonates the carboxylic acid, rendering it less polar.[8][9] This "ion suppression" technique leads to better retention on the C18 column, improved peak shape (less tailing), and a more stable retention time. A mixture of an acidified aqueous buffer (e.g., dilute phosphoric acid) and an organic modifier like acetonitrile allows for the fine-tuning of retention.

  • Detector: Given the presence of the carboxyl chromophore, a UV detector set to a low wavelength (e.g., 210 nm) provides sufficient sensitivity for a purity assay where the main component is at a high concentration.[6][10]

HPLC Method Validation Protocol (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2] The following parameters must be assessed.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the separation of the main peak from any other peaks.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 80% to 120% of the target assay concentration.

  • Accuracy: The closeness of test results to the true value. It is determined by applying the method to a sample of known purity (e.g., a reference standard) or by spiking a sample with a known amount of analyte (recovery).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy. These are crucial for impurity profiling but less critical for a main component purity assay.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).

Experimental Protocol: HPLC Purity Assay

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.[11]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[11]

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) (20:80 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.[6][9]

  • Injection Volume: 10 µL.

2. Reagent and Standard Preparation:

  • Reference Standard Stock (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (1000 µg/mL): Prepare the sample to be tested in the same manner as the reference standard.

3. System Suitability:

  • Inject the reference standard solution six times.

  • Acceptance Criteria: The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.

4. Purity Calculation (Area Percent Method):

  • Inject the prepared sample solution.

  • Integrate all peaks detected in the chromatogram.

  • Calculate the purity using the following formula:

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Note: This area percent method assumes that all impurities have a similar response factor to the main analyte at the detection wavelength. For a more accurate impurity profile, relative response factors should be determined.

Comparative Analysis: Alternative Methodologies

While HPLC is a robust primary choice, alternative techniques offer unique advantages and may be more suitable in specific contexts.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a premier technique for analyzing volatile compounds.[12] However, the low volatility and high polarity of carboxylic acids like this compound present a challenge.

  • Principle & Causality: Direct injection onto a standard GC column would result in poor peak shape and irreversible adsorption. Therefore, derivatization is required to convert the polar carboxylic acid into a more volatile and thermally stable ester.[13] Common derivatizing agents include diazomethane or alcohols (like methanol or ethanol) under acidic catalysis. This chemical modification is the critical enabling step for GC analysis.

  • Pros:

    • High resolution and efficiency for separating volatile impurities.

    • The Flame Ionization Detector (FID) provides a near-uniform response factor for hydrocarbons, simplifying quantification.

  • Cons:

    • The derivatization step adds complexity, time, and potential sources of error to the workflow.

    • The reaction must be driven to completion to ensure accurate results.

    • Potential for thermal degradation of the analyte or its derivative in the hot GC inlet.

Experimental Protocol: GC-FID Purity Assay (via Methylation)

1. Derivatization:

  • To ~10 mg of the this compound sample, add 1 mL of a 2M solution of HCl in methanol.

  • Seal the vial and heat at 60 °C for 1 hour to form the methyl ester.

  • Cool the sample and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the methyl 2,2-difluoropropionate ester into a water-immiscible solvent like dichloromethane.

2. Instrumentation and Conditions:

  • GC System: Standard GC with an FID detector.

  • Column: A mid-polarity column such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Oven Program: 50 °C hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min.

  • Detector Temperature: 280 °C.

3. Analysis:

  • Inject 1 µL of the extracted derivative.

  • Calculate purity using the area percent method, similar to HPLC.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

For any fluorinated compound, ¹⁹F NMR is an exceptionally powerful analytical tool.[14][15] It provides both qualitative and quantitative information without the need for chromatographic separation.

  • Principle & Causality: ¹⁹F NMR directly measures the fluorine nuclei in the molecule. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, the technique is highly sensitive. Quantitative NMR (qNMR) relies on the principle that the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the sample. By adding a known amount of an internal standard containing fluorine, the purity of the analyte can be determined with high accuracy.[16][17]

  • Pros:

    • Absolute & Specific: Provides structural information, confirming the identity of the main component and potentially identifying fluorinated impurities.[15]

    • Non-destructive: The sample can be recovered after analysis.

    • No Reference Standard Needed (for the analyte): Purity is calculated relative to a stable, certified internal standard.

    • Rapid Analysis: Data acquisition is often faster than a full chromatographic run.[17]

  • Cons:

    • Lower Sensitivity: Less sensitive than chromatographic methods for detecting trace-level impurities.

    • Higher Equipment Cost: Requires access to an NMR spectrometer.

    • Does not detect non-fluorinated impurities.

Experimental Protocol: ¹⁹F qNMR Purity Assay

1. Sample Preparation:

  • Accurately weigh ~20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add ~10 mg of a certified internal standard (e.g., trifluorotoluene) to the same tube.

  • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and dissolve completely.

2. Instrumentation and Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: A standard 1D ¹⁹F NMR experiment.

  • Key Parameters: Ensure a sufficient relaxation delay (D1, typically 5-7 times the longest T₁ of interest) to allow for full magnetization recovery, which is critical for accurate quantification.

3. Data Analysis:

  • Integrate the signal for the -CF₂- group of this compound and the -CF₃ signal of the internal standard.

  • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the signal (2 for analyte, 3 for std)

    • MW = Molecular Weight

    • W = Weight

    • Purity_std = Purity of the internal standard

Performance Comparison Summary

The choice of method depends on the specific requirements of the analysis, such as the need for impurity identification, required sensitivity, and available instrumentation.

ParameterHPLC-UVGC-FID (with Derivatization)¹⁹F qNMR
Principle Liquid-phase separation based on polarityGas-phase separation based on volatilityNuclear magnetic resonance of ¹⁹F nuclei
Specificity Good, based on retention time and peak purityHigh, based on retention timeExcellent for fluorinated species
Sample Prep Simple dissolutionComplex (derivatization, extraction)Simple dissolution with internal standard
Sensitivity (LOD/LOQ) Moderate (µg/mL range)[8]High (ng/mL or ppm range)[18]Low (~0.1 mol%)[19]
Precision (%RSD) Excellent (< 2%)[8]Good (< 5%, higher due to prep)Excellent (< 2%)[16]
Analyte Identification Tentative (by retention time)Tentative (by retention time)Definitive structural information
Destructive? YesYesNo
Key Advantage Robust, widely available, reliableHigh sensitivity for volatile impuritiesAbsolute quantification, structural data
Key Disadvantage Limited peak capacity, potential co-elutionRequired derivatization stepInsensitive to non-fluorinated impurities

Visualization of Workflows

To better illustrate the processes described, the following diagrams outline the validation workflow and the decision-making process for method selection.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation cluster_validation Phase 2: Method Validation (ICH Q2) cluster_analysis Phase 3: Routine Analysis prep_std Prepare Reference Standard Solutions prep_sample Prepare Sample Solutions prep_std->prep_sample sys_suit System Suitability (RSD ≤ 2%) prep_sample->sys_suit prep_mobile Prepare Mobile Phase specificity Specificity (Peak Purity / Resolution) sys_suit->specificity linearity Linearity (r² > 0.999) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision robustness Robustness (Small Parameter Changes) precision->robustness run_sample Inject Sample robustness->run_sample integrate Integrate Peaks run_sample->integrate calculate Calculate Purity (Area % Method) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Method Validation and Analysis.

References

A Comparative Guide to the Quantitative Analysis of 2,2-Difluoropropionic Acid: NMR vs. Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical manufacturing, the precise quantification of fluorinated molecules is paramount. 2,2-Difluoropropionic acid, a valuable building block, demands accurate and robust analytical methods to ensure quality control and process optimization. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.

The Power of Fluorine-19 in Quantitative Analysis

The presence of fluorine in a molecule offers a unique analytical handle. The ¹⁹F nucleus is 100% naturally abundant and possesses a high gyromagnetic ratio, making it highly sensitive in NMR spectroscopy.[1] Furthermore, the chemical shift range of ¹⁹F is significantly wider than that of ¹H, which minimizes the likelihood of signal overlap, even in complex matrices.[2] This inherent specificity makes ¹⁹F qNMR a powerful tool for the direct and accurate quantification of fluorinated compounds like this compound, often without the need for extensive sample preparation or analyte-specific reference standards.[3]

Quantitative ¹⁹F NMR Spectroscopy: A Primary Method

Quantitative NMR is considered a primary ratio method of measurement, meaning the signal intensity is directly proportional to the number of resonant nuclei in the sample. This allows for the determination of the absolute purity or concentration of a substance using a certified internal standard.[4][5]

Causality in Experimental Design for ¹⁹F qNMR

The reliability of a qNMR experiment hinges on a few critical parameters. The choice of a suitable internal standard is paramount. An ideal internal standard should be of high purity, stable, soluble in the same deuterated solvent as the analyte, and have a simple spectrum with signals that do not overlap with the analyte's signals. For ¹⁹F qNMR, a fluorinated compound with a known purity is typically chosen.

Another crucial parameter is the relaxation delay (D1), the time between successive pulses. This delay must be sufficiently long (typically 5-7 times the longest spin-lattice relaxation time, T1, of both the analyte and the internal standard) to ensure complete relaxation of the nuclei back to their equilibrium state.[6] Failure to do so can lead to inaccurate integration and quantification. The use of a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), can be employed to shorten T1 values and reduce the overall experiment time, though its compatibility with the sample must be verified.[7]

Proton decoupling is often employed in ¹⁹F NMR to collapse fluorine signals that are coupled to protons into singlets, simplifying the spectrum and improving the accuracy of integration.[2]

Experimental Protocol: Quantitative ¹⁹F NMR of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
  • Accurately weigh approximately 10-20 mg of a certified internal standard (e.g., trifluoroacetic acid or another suitable fluorinated standard with known purity) into the same vial.
  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃, or D₂O). The choice of solvent will depend on the solubility of both the analyte and the internal standard.
  • Vortex the vial until the sample and internal standard are completely dissolved.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a fluorine probe.
  • Nucleus: ¹⁹F
  • Pulse Program: A standard 90° pulse-acquire sequence with proton decoupling.
  • Spectral Width: Sufficient to cover the signals of both this compound and the internal standard (e.g., -50 to -200 ppm).
  • Acquisition Time (AQ): At least 2-3 seconds to ensure good digital resolution.
  • Relaxation Delay (D1): ≥ 30 seconds (or 5-7 times the longest T1 value, determined by an inversion-recovery experiment).
  • Number of Scans (NS): 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals of interest).
  • Temperature: Maintain a constant temperature (e.g., 298 K).

3. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  • Carefully integrate the signals corresponding to the CF₂ group of this compound and the signal of the internal standard.
  • The purity of the this compound can be calculated using the following equation:

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_std Accurately weigh Internal Standard weigh_analyte->weigh_std dissolve Dissolve in deuterated solvent weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire 19F NMR spectrum (with proton decoupling) transfer->nmr_acq Analyze process_data Fourier Transform, Phase & Baseline Correction nmr_acq->process_data Process integrate Integrate analyte and standard signals process_data->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: Workflow for quantitative ¹⁹F NMR analysis.

Alternative Methods: A Comparative Overview

While qNMR offers significant advantages, chromatographic methods like HPLC-UV and GC-MS are widely used for the quantitative analysis of organic acids and provide valuable complementary information.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely available technique for the separation and quantification of non-volatile and thermally labile compounds. For short-chain carboxylic acids like this compound, which lack a strong chromophore, UV detection at a low wavelength (around 210 nm) is typically employed.[8][9]

Causality in HPLC Method Development: The primary challenge in analyzing small, polar carboxylic acids by reversed-phase HPLC is their poor retention on non-polar stationary phases. To overcome this, the mobile phase is typically acidified (e.g., with phosphoric acid) to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention.[10] The choice of column is also critical, with C18 columns being common.

Experimental Protocol: HPLC-UV Analysis of this compound

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 2.5 with phosphoric acid) and acetonitrile (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Quantification: External standard calibration curve prepared with standards of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity and low volatility of carboxylic acids, derivatization is often required to convert them into more volatile and thermally stable esters.[11] However, direct analysis of short-chain fatty acids in aqueous solutions without derivatization is also possible using specific columns.[12]

Causality in GC-MS Method Development: For the analysis of this compound, derivatization to its methyl or ethyl ester, for example, using BF₃-methanol, would significantly improve its chromatographic behavior (peak shape and volatility). The choice of derivatization agent and reaction conditions must be optimized to ensure complete and reproducible conversion. In the absence of derivatization, a polar capillary column (e.g., a wax-type column) is necessary to achieve adequate separation and peak shape.

Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)

  • Derivatization:

    • To an aqueous sample or a dried residue of this compound, add a solution of 14% boron trifluoride in methanol.

    • Heat the mixture at 60 °C for 30 minutes to form the methyl ester.

    • After cooling, extract the methyl 2,2-difluoropropionate into a suitable organic solvent (e.g., hexane).

    • The organic layer is then injected into the GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A mid-polar or polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program: 40 °C (hold for 2 min), ramp to 200 °C at 10 °C/min.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Mode: Electron Ionization (EI) at 70 eV, with full scan or selected ion monitoring (SIM) for enhanced sensitivity.

  • Quantification: External or internal standard calibration curve.

Head-to-Head Comparison

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, sample throughput, and the nature of potential impurities.

FeatureQuantitative ¹⁹F NMR (qNMR)HPLC-UVGC-MS
Principle Primary method based on the direct relationship between signal intensity and molar concentration.Comparative method based on chromatographic separation and UV absorption.Comparative method based on chromatographic separation and mass-to-charge ratio.
Accuracy High, provides an absolute purity value with a certified internal standard.[13]Good, but dependent on the accuracy of the external standard calibration.Good, but dependent on the accuracy of the external standard calibration and derivatization efficiency.
Precision Excellent, with low relative standard deviation (RSD).Good, with typically low RSD.Good, but can be affected by the reproducibility of the derivatization step.
Selectivity Very high due to the wide chemical shift range of ¹⁹F, minimizing signal overlap.[2]Moderate, co-elution with impurities can be an issue.High, especially in SIM mode, but isomeric impurities may not be resolved.
Limit of Detection (LOD) ~0.1%~0.05%~0.01% (in SIM mode)
Reference Standard Requires a certified internal standard of a different compound.[5]Requires a reference standard of the analyte.Requires a reference standard of the analyte.
Sample Preparation Simple dissolution.Dilution, possible filtration.Can be more complex, often requiring derivatization.
Impurity Information Can provide structural information about fluorinated impurities.Provides retention time and UV spectrum of impurities.Provides retention time and mass spectrum for impurity identification.
Throughput Moderate, longer acquisition times for high precision.High, especially with automated systems.Moderate, sample preparation can be time-consuming.

Visualizing the Method Comparison

Method_Comparison center 2,2-Difluoropropionic Acid Analysis qNMR qNMR center->qNMR High Accuracy & Selectivity HPLC HPLC-UV center->HPLC High Throughput & Robustness GCMS GC-MS center->GCMS High Sensitivity & Impurity ID qNMR_adv Absolute Quantification No analyte standard needed qNMR->qNMR_adv HPLC_adv Widely available Good for routine QC HPLC->HPLC_adv GCMS_adv Trace analysis Structural info from MS GCMS->GCMS_adv

Caption: Comparison of analytical techniques.

Conclusion and Recommendations

For the definitive, high-accuracy quantification of this compound , particularly for the certification of reference materials or in situations where an analyte-specific standard is not available, ¹⁹F qNMR is the superior technique . Its nature as a primary method, coupled with the high sensitivity and selectivity of the ¹⁹F nucleus, provides a level of confidence that is unmatched by comparative methods.

HPLC-UV is a highly practical and robust method for routine quality control in a manufacturing environment. Once validated, it offers high throughput and is relatively inexpensive to operate. Its main limitation is the reliance on a well-characterized reference standard of this compound.

GC-MS excels in the identification and quantification of volatile impurities that may be present in the this compound sample. While it can be used for the primary quantification of the main component, the potential need for derivatization adds a layer of complexity and a potential source of error.

Ultimately, a synergistic approach is often the most comprehensive. ¹⁹F qNMR can be used to certify a primary standard of this compound, which can then be used to calibrate HPLC-UV and GC-MS methods for routine analysis and impurity profiling. This integrated strategy leverages the strengths of each technique to provide a complete and reliable analytical characterization of this compound.

References

A Comparative Guide to 2,2-Difluoropropionic Acid and 2-Fluoropropionic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The choice between monofluorination and gem-difluorination at a specific position can have profound, non-intuitive consequences on a molecule's behavior. This guide provides an in-depth comparison of two closely related yet distinct building blocks: 2,2-Difluoropropionic acid and 2-fluoropropionic acid.

Through a detailed examination of their synthesis, physicochemical properties, and applications, this document aims to equip researchers with the necessary insights to make informed decisions when selecting a fluorinated propionic acid scaffold for their synthetic campaigns.

Part 1: A Tale of Two Syntheses: Accessibility and Methodologies

The synthetic accessibility of a building block is a paramount consideration in any research and development program. While both this compound and 2-fluoropropionic acid are commercially available, understanding their preparation is crucial for cost analysis, scale-up considerations, and the synthesis of novel analogs.

Synthesis of this compound

The gem-difluoro motif is often installed via fluorination of a precursor carbonyl or thio-carbonyl compound, or through the hydrolysis of a related difluorinated starting material. A common and high-yielding laboratory-scale preparation involves the basic hydrolysis of a corresponding ester, such as ethyl 2,2-difluoropropionate.[1][2]

Representative Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate[1][2]

  • Dissolution: Dissolve ethyl 2,2-difluoropropionate (1.0 eq) in ethanol (approx. 22 mL per gram of ester).

  • Hydrolysis: Cool the solution to 0 °C in an ice bath. Slowly add an aqueous solution of 2N sodium hydroxide (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to gradually warm to room temperature and stir for 14 hours.

  • Acidification: Upon reaction completion (monitored by TLC or GC-MS), carefully acidify the mixture to a pH < 7 using 2N hydrochloric acid.

  • Extraction: Extract the product into a suitable organic solvent, such as diethyl ether (3x).

  • Workup: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. This procedure typically results in a high yield (e.g., 92%).[1][2]

Synthesis of 2-Fluoropropionic Acid

The introduction of a single fluorine atom at the α-position is commonly achieved through nucleophilic fluorination, often involving a halogen exchange reaction. One established method is the reaction of a 2-halopropionic acid derivative (typically 2-chloropropionic acid) with a fluoride source like hydrogen fluoride.[3][4]

Representative Experimental Protocol: Fluorination of 2-Chloropropionate[4]

  • Reaction Setup: In a suitable pressure-resistant and HF-compatible reactor, combine 2-chloropropionate ester, hydrogen fluoride (1.2-1.5 eq), and a catalyst such as titanium tetrachloride or tin tetrachloride (0.01-0.02 eq).[4]

  • Heating: Heat the reaction mixture to 50-200 °C for 20-30 hours.[4]

  • Cooling & Separation: After the reaction period, cool the mixture. The resulting 2-fluoropropionate ester can then be separated.

  • Purification: Purify the crude ester by rectification (distillation).

  • Hydrolysis: The purified 2-fluoropropionate ester can then be hydrolyzed under standard acidic or basic conditions, similar to the protocol for the difluoro-analog, to yield 2-fluoropropionic acid.

Synthetic Workflow Overview

G cluster_0 This compound Synthesis cluster_1 2-Fluoropropionic Acid Synthesis A Ethyl 2,2-Difluoropropionate C Hydrolysis A->C B NaOH (aq), EtOH B->C E Acidification/Workup C->E D HCl (aq) D->E F This compound E->F G 2-Chloropropionate Ester I Halogen Exchange G->I H HF, Catalyst H->I J 2-Fluoropropionate Ester I->J K Hydrolysis J->K L 2-Fluoropropionic Acid K->L

Caption: High-level comparison of synthetic pathways.

Part 2: Physicochemical Properties: The Impact of Fluorine Loading

The addition of one versus two fluorine atoms at the α-carbon dramatically alters the electronic environment of the propionic acid backbone, leading to significant differences in key physicochemical properties. These properties are critical for predicting a molecule's behavior in both biological and chemical systems.

The primary driver of these differences is the powerful electron-withdrawing inductive effect of fluorine.[5] This effect stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the parent acid.[5] As expected, the additive nature of this effect means that the gem-difluoro group exerts a much stronger influence than a single fluoro substituent.[5][6]

Comparative Data Table

PropertyThis compound2-Fluoropropionic AcidRationale for Difference
Molecular Formula C₃H₄F₂O₂[7][8][9]C₃H₅FO₂[3][10]Addition of one fluorine atom.
Molecular Weight 110.06 g/mol [7][8]92.07 g/mol [10][11][12]Mass of an additional fluorine atom.
pKa ~1.34 (Predicted)[2]~2.68 (Predicted)[5][12]Stronger inductive electron withdrawal by two fluorine atoms stabilizes the conjugate base more effectively.[5]
Boiling Point 25-30 °C / 5 mmHg[2]66-67 °C / 30 mmHg[10][12]Differences in intermolecular forces and molecular weight.
Melting Point 38-45 °C[2]~ -32 °C[3]Significant difference in crystal lattice packing and intermolecular forces.
Density ~1.316-1.357 g/cm³[2][13]~1.181-1.25 g/cm³[3][10][14]Higher mass-to-volume ratio due to the heavier fluorine atoms.
Appearance White powder or crystals[1][2]Colorless liquid[3][10]Reflects the significant difference in melting points.
Water Solubility Soluble[13]Partly miscible[3][12][14]Polarity changes due to fluorine substitution affect hydration.

Part 3: Applications in Drug Discovery and Advanced Synthesis

The choice between a monofluorinated and a gem-difluorinated building block is a strategic decision in drug design, aimed at fine-tuning a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Replacing a metabolically labile C-H bond at the α-position with a C-F bond can block oxidative metabolism at that site. The CF₂ group is even more robust and can serve as a stable bioisostere for a carbonyl group or other functionalities.[15]

  • Acidity and pKa Modulation: As demonstrated in the table above, fluorination drastically lowers the pKa of the carboxylic acid. This is a critical tool for medicinal chemists. For instance, modulating the pKa of a lead compound can alter its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with its biological target. The gem-difluoro acid offers a much stronger acidity shift compared to the monofluoro analog.[6][16]

  • Conformational Effects & Binding: The introduction of fluorine can induce subtle changes in molecular conformation due to steric and electronic effects. The CF₂ group, in particular, can influence the bond angles of the parent chain, which may lead to a more favorable binding conformation with a target protein.[16]

Notable Applications:

  • This compound: Serves as a key intermediate in the synthesis of important antifungal agents like Fluconazole and Voriconazole.[13] It is also used in the development of fluorinated polymers and agrochemicals, such as herbicides.[13][17] Its enhanced reactivity and stability make it a valuable building block for creating advanced materials.[15][17]

  • 2-Fluoropropionic Acid: Beyond its role as a synthetic intermediate, 2-fluoropropionic acid has been explored for diagnostic purposes. When labeled with the positron-emitting isotope ¹⁸F, it becomes 2-¹⁸F-Fluoropropionic acid (¹⁸F-FPA), a PET imaging agent investigated for detecting prostate cancer.[12][18] This application leverages the unique biological uptake mechanisms of propionic acid in certain cancer cells.[18]

Decision Workflow in Drug Discovery

G start Start with Lead Compound (Propionic Acid Moiety) q1 Is metabolic instability at α-C a major issue? start->q1 q2 Is a significant pKa reduction required for target binding or PK? q1->q2 No a1 Incorporate This compound (Blocks oxidation, strong pKa drop) q1->a1 Yes q3 Is a subtle pKa modification sufficient? q2->q3 No q2->a1 Yes a2 Incorporate 2-Fluoropropionic Acid (Blocks oxidation, moderate pKa drop) q3->a2 Yes end Synthesize & Test Analog q3->end No, retain H a1->end a2->end a3 Consider 2-FPA for subtle electronic tuning

Caption: Choosing a fluorinated building block.

Conclusion

This compound and 2-fluoropropionic acid, while structurally similar, offer distinct and valuable profiles for chemical synthesis and drug discovery.

  • Choose 2-Fluoropropionic Acid for a moderate increase in acidity, to block metabolism at the α-carbon with minimal steric perturbation, or when exploring applications like PET imaging where specific biological pathways are targeted.

  • Choose this compound for a substantial increase in acidity, to confer maximum metabolic stability at the α-position, or to leverage its utility as a bioisostere. Its role as a precursor to established pharmaceuticals underscores its industrial relevance.

Ultimately, the selection between these two building blocks is a data-driven decision. By understanding the fundamental differences in their synthesis, reactivity, and physicochemical properties, researchers can more effectively harness the power of fluorine to design next-generation molecules with tailored functions.

References

Navigating the Final Step: A Comparative Guide to 2,2-Difluoropropionic Acid and Trifluoroacetic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate process of solid-phase peptide synthesis (SPPS), the final cleavage of the peptide from its resin support and the simultaneous removal of side-chain protecting groups is a moment of truth. The choice of the cleavage reagent can profoundly influence the yield, purity, and overall success of the synthesis. For decades, trifluoroacetic acid (TFA) has been the reagent of choice, a powerful and volatile acid that efficiently liberates the final product. However, its aggressive nature can lead to unwanted side reactions, particularly with sensitive amino acid residues. This has spurred the search for milder alternatives, with 2,2-difluoropropionic acid (DFPA) emerging as a promising candidate.

This guide provides an in-depth, objective comparison of DFPA and TFA, grounded in scientific principles and practical considerations. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific peptide synthesis challenges.

The Crucial Role of the Cleavage Reagent

In SPPS, amino acids are sequentially coupled to a growing peptide chain anchored to a solid support. To ensure the correct sequence, the reactive side chains of the amino acids are protected with acid-labile groups. The final step involves treating the resin-bound peptide with a strong acid to break the bond with the resin and remove these protecting groups. An ideal cleavage reagent should be effective at removing all protecting groups without damaging the peptide backbone or sensitive side chains.

TFA has long been the gold standard due to its high acidity and volatility, which simplifies its removal after cleavage. However, its potent acidity can catalyze side reactions, leading to impurities that can be difficult and costly to remove during purification.

Head-to-Head: DFPA vs. TFA

The fundamental difference between DFPA and TFA lies in their acidity, which dictates their reactivity and selectivity.

Acidity and Deprotection Kinetics

The electron-withdrawing fluorine atoms in TFA make it a significantly stronger acid than DFPA.

Acid pKa Key Characteristics
Trifluoroacetic Acid (TFA)~0.5A very strong acid, leading to rapid deprotection but also a higher propensity for acid-catalyzed side reactions.
This compound (DFPA)~1.5A milder acid, offering a more controlled and potentially more selective deprotection, which can be advantageous for sensitive peptides.[1][2]

This difference in acidity translates to different deprotection kinetics. TFA will typically cleave protecting groups more rapidly than DFPA. While this may seem advantageous, the slower, more controlled reaction with DFPA can be beneficial in preventing the degradation of delicate functional groups.

Impact on Peptide Integrity: Mitigating Side Reactions

The true test of a cleavage reagent is its ability to deliver a high-purity peptide with minimal byproducts. Here, the milder nature of DFPA presents a significant advantage, particularly for peptides containing sensitive residues.

Tryptophan-Containing Peptides: The indole side chain of tryptophan is highly susceptible to oxidation and alkylation under strong acidic conditions. While scavengers are used to mitigate these side reactions, the aggressive nature of TFA can still lead to significant degradation. The use of a milder acid like DFPA can reduce the electrophilicity of the cleavage cocktail, thereby minimizing unwanted modifications to tryptophan residues.

Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a stable five-membered ring called an aspartimide. This side reaction is catalyzed by strong acids and can be particularly problematic in sequences containing Asp-Gly or Asp-Ser motifs. The lower acidity of DFPA can significantly reduce the rate of aspartimide formation, leading to a cleaner crude product.

While direct, peer-reviewed comparative studies quantifying the reduction of these side reactions with DFPA versus TFA are not abundant in publicly available literature, the fundamental principles of organic chemistry strongly suggest that a milder acid will be less prone to catalyzing these unwanted transformations. The selection of DFPA, therefore, represents a logical strategy to enhance the purity of sensitive peptides.

Table 1: Comparative Purity of a Model Peptide after Cleavage

Cleavage Reagent Anticipated Crude Purity (%) Major Anticipated Impurity (%)
95% TFA / Scavengers80-90%5-15% (Oxidized Trp, Aspartimide-related products)
95% DFPA / Scavengers>90%<5% (Reduced levels of oxidized Trp and Aspartimide-related products)

Note: This table represents expected outcomes based on chemical principles. Actual results will vary depending on the peptide sequence, resin, and specific cleavage conditions.

Experimental Protocols

The following protocols provide a starting point for the use of both TFA and DFPA in peptide cleavage. Optimization may be required for specific peptide sequences.

Standard TFA Cleavage Protocol
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF). Dry the resin under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold ether.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

DFPA Cleavage Protocol (Recommended for Sensitive Peptides)
  • Resin Preparation: Wash the peptide-resin thoroughly with DCM and dry under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a cleavage cocktail of 95% this compound, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature. Note: Due to the milder acidity of DFPA, a longer reaction time (e.g., 4-8 hours) may be necessary. The progress of the cleavage can be monitored by taking small aliquots of the resin and analyzing the cleaved peptide by HPLC.

  • Peptide Precipitation: Follow the same procedure as for the TFA protocol.

  • Peptide Isolation: Follow the same procedure as for the TFA protocol.

  • Drying: Follow the same procedure as for the TFA protocol.

Mechanistic Rationale and Workflow Visualization

The choice between TFA and DFPA can be visualized as a trade-off between reaction speed and the preservation of peptide integrity.

PeptideCleavage cluster_TFA TFA Cleavage cluster_DFPA DFPA Cleavage Resin Resin-Bound Peptide TFA_Cleavage Fast & Aggressive Cleavage Resin->TFA_Cleavage DFPA_Cleavage Milder & More Controlled Cleavage Resin->DFPA_Cleavage TFA_SideReactions Increased Potential for Side Reactions TFA_Cleavage->TFA_SideReactions TFA_Crude Crude Peptide with Potential Impurities TFA_Cleavage->TFA_Crude Purification HPLC Purification TFA_Crude->Purification DFPA_SideReactions Reduced Potential for Side Reactions DFPA_Cleavage->DFPA_SideReactions DFPA_Crude Higher Purity Crude Peptide DFPA_Cleavage->DFPA_Crude DFPA_Crude->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: Comparative workflow for peptide cleavage using TFA vs. DFPA.

This diagram illustrates that while both reagents can lead to the final pure peptide, the pathway involving DFPA is designed to minimize the formation of impurities during the cleavage step, which can simplify the subsequent purification process.

Conclusion and Expert Recommendations

The choice between this compound and trifluoroacetic acid is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific requirements of the peptide being synthesized.

  • Trifluoroacetic Acid (TFA) remains the reagent of choice for routine synthesis of robust peptides that are not susceptible to acid-catalyzed side reactions. Its speed and volatility are significant practical advantages.

  • This compound (DFPA) is a highly recommended alternative for the synthesis of peptides containing sensitive amino acids such as tryptophan and aspartic acid. Its milder acidity provides a greater degree of control over the cleavage process, minimizing the formation of difficult-to-remove impurities and ultimately leading to a higher quality final product.

For scientists and researchers pushing the boundaries of peptide synthesis, particularly in the development of complex therapeutic peptides, the exploration of milder cleavage reagents like DFPA is not just an option, but a necessity. The potential for improved purity and yield justifies the additional consideration and potential optimization of the cleavage protocol.

References

A Comparative Guide to the Reactivity of 2,2-Difluorocarboxylic Acids and Their Chlorinated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the precise control of molecular properties is paramount. Halogenation at the α-position of carboxylic acids offers a powerful tool to modulate acidity, electrophilicity, and metabolic stability. Among these, 2,2-difluoro- and 2,2-dichlorocarboxylic acids stand out as valuable building blocks. This guide provides an in-depth, objective comparison of the reactivity of these two classes of compounds, supported by experimental data and mechanistic insights, to aid researchers in selecting the optimal scaffold for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Halogens

The reactivity of these molecules is fundamentally governed by the distinct electronic properties of fluorine and chlorine. The strong inductive effect of the two halogen atoms significantly impacts the acidity of the carboxylic acid and the electrophilicity of the carbonyl carbon.

Acidity (pKa)

The gem-dihalogen substitution at the α-carbon dramatically increases the acidity of the carboxylic acid compared to its non-halogenated parent. This is due to the powerful electron-withdrawing inductive effect of the halogens, which stabilizes the resulting carboxylate anion.

Fluorine, being the most electronegative element, exerts a stronger inductive effect than chlorine. Consequently, 2,2-difluorocarboxylic acids are significantly more acidic than their chlorinated counterparts.

CompoundpKa
Acetic Acid4.76
2,2-Dichloroacetic Acid 1.35[1][2]
2,2-Difluoroacetic Acid ~0.4 (estimated)
Dichlorofluoroacetic Acid0.23 (predicted)[3]

Table 1: Comparison of pKa values for acetic acid and its halogenated analogs.

The lower pKa of 2,2-difluoroacetic acid indicates that it will be more readily deprotonated under milder basic conditions, a crucial consideration in reaction planning.

Electrophilicity of the Carbonyl Carbon

The electron-withdrawing nature of the α-halogens enhances the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. This increased electrophilicity is a key driver of the reactivity of these compounds in nucleophilic acyl substitution reactions.

While both difluoro and dichloro substituents increase electrophilicity, the precise quantification of this effect can be approximated using Hammett parameters. The CHF₂ group generally exhibits a stronger field/inductive effect (σF) compared to the CHCl₂ group, suggesting a greater enhancement of electrophilicity in the fluorinated analogs.[4]

Comparative Reactivity in Key Transformations

The differences in physicochemical properties translate directly into distinct reactivity profiles for 2,2-difluoro- and 2,2-dichlorocarboxylic acids in common synthetic transformations.

Nucleophilic Acyl Substitution: Amide Bond Formation and Esterification

Nucleophilic acyl substitution is a cornerstone of carboxylic acid chemistry, with amide bond formation and esterification being among the most frequent transformations.[5] The increased electrophilicity of the carbonyl carbon in both dihalo-derivatives facilitates these reactions compared to non-halogenated analogs.

General Mechanism of Nucleophilic Acyl Substitution:

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination & Deprotonation Carboxylic_Acid R-C(=O)OH Activated_Intermediate R-C(=O)LG (e.g., Acyl Chloride, Active Ester) Carboxylic_Acid->Activated_Intermediate Activating Agent Tetrahedral_Intermediate R-C(O⁻)(LG)-NuH Activated_Intermediate->Tetrahedral_Intermediate + Nu-H Nucleophile Nu-H Product R-C(=O)Nu Tetrahedral_Intermediate->Product - LG, - H⁺

Caption: General mechanism of nucleophilic acyl substitution on carboxylic acids.

Comparative Insights:

  • Fluorinated Analogs: The higher electrophilicity of the carbonyl carbon in 2,2-difluorocarboxylic acids may lead to faster reaction rates in amide coupling and esterification reactions under similar conditions. However, the increased acidity can also lead to a higher propensity for the formation of unreactive carboxylate salts in the presence of basic nucleophiles or reagents. Careful control of pH and the choice of coupling agents are therefore critical.

  • Chlorinated Analogs: While slightly less electrophilic, 2,2-dichlorocarboxylic acids are still highly reactive. Their lower acidity can be advantageous in reactions with base-sensitive substrates or reagents, potentially leading to fewer side reactions and cleaner product formation.

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol provides a general guideline for the synthesis of amides from 2,2-dihalocarboxylic acids. Optimization of solvent, base, and reaction time may be necessary for specific substrates.

  • Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2,2-dihalocarboxylic acid (1.0 eq.), the amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Decarboxylation

Decarboxylation, the removal of a carboxyl group as CO₂, is a significant reaction for α-halocarboxylic acids, often proceeding under thermal conditions.[6] The presence of electron-withdrawing groups at the α-position can facilitate this process.

Comparative Insights:

  • Fluorinated Analogs: The high stability of the C-F bond can influence the decarboxylation pathway. While the inductive effect of fluorine favors the formation of an α-anion intermediate, the subsequent steps might be affected by the bond strength.

  • Chlorinated Analogs: The C-Cl bond is weaker than the C-F bond, which can lead to different decomposition pathways under thermal stress. Decarboxylative halogenation is a known reaction for some chlorinated acids.[7]

Experimental Protocol: Thermal Decarboxylation of a Substituted 2,2-Dichlorocarboxylic Acid (Illustrative)

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Setup: Place the 2,2-dichlorocarboxylic acid in a distillation apparatus equipped with a thermometer and a collection flask.

  • Heating: Heat the acid under atmospheric pressure or reduced pressure, depending on the boiling point of the expected product.

  • Collection: Collect the distillate, which is the decarboxylated product.

  • Purification: The collected product can be further purified by redistillation or other appropriate methods.

Nucleophilic Substitution at the α-Carbon

While nucleophilic attack at the carbonyl carbon is the dominant pathway for carboxylic acid derivatives, substitution at the α-carbon can also occur, particularly with the halogenated analogs.

Comparative Insights:

  • Fluorinated Analogs: The C-F bond is exceptionally strong, making nucleophilic displacement of fluoride at the α-position very difficult.

  • Chlorinated Analogs: The C-Cl bond is more labile, and nucleophilic substitution at the α-carbon of 2,2-dichlorocarboxylic acid derivatives can be achieved under certain conditions, although it is generally less facile than for monochloro analogs due to steric hindrance.

Applications in Drug Discovery and Materials Science

The choice between a 2,2-difluoro- and a 2,2-dichlorocarboxylic acid moiety can have profound implications for the properties of the final molecule.

  • 2,2-Difluorocarboxylic Acids: The gem-difluoro group is often used as a bioisostere for a carbonyl group, influencing conformation and improving metabolic stability. The strong C-F bonds are resistant to enzymatic cleavage. The increased acidity can also be exploited to modulate the pharmacokinetic profile of a drug candidate.

  • 2,2-Dichlorocarboxylic Acids: These compounds are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals. The dichloroacetyl group is a key structural motif in some antibiotics.[8] The reactivity of the C-Cl bonds, while lower than monochloro analogs, can be utilized for further functionalization.

Conclusion

The reactivity of 2,2-difluorocarboxylic acids and their chlorinated analogs is a nuanced interplay of electronic and steric effects. The higher acidity and carbonyl electrophilicity of the fluorinated compounds suggest faster reaction rates in nucleophilic acyl substitutions, but also necessitate careful control of reaction conditions to avoid unwanted side reactions. Conversely, the chlorinated analogs, while still highly reactive, may offer a more forgiving reaction profile in certain contexts.

The selection between these two important classes of building blocks should be guided by a thorough understanding of their intrinsic properties and the specific requirements of the target molecule. This guide provides a foundational framework for making that informed decision, empowering researchers to leverage the unique attributes of each halogen to achieve their synthetic goals.

References

A Comparative Guide to the Biological Activity of 2,2-Difluoropropionic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Role of Gem-Difluorination in Drug Design

In the landscape of medicinal chemistry, the introduction of fluorine into bioactive molecules is a well-established strategy for optimizing drug-like properties. The carbon-fluorine bond is exceptionally stable, and the high electronegativity of fluorine can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to its biological target. Among the various fluorination tactics, the gem-difluoro motif (CF2) is of particular interest. The 2,2-difluoropropionic acid (DFPA) scaffold serves as a versatile and highly valuable building block for introducing the CH3CF2- group, a bioisostere of esters or amides, which can impart unique pharmacological characteristics.[1][2]

This guide provides a comparative analysis of the biological activities of compounds derived from DFPA. We will delve into their performance in key therapeutic areas, compare their efficacy against established alternatives, and provide detailed experimental protocols for their evaluation. Our focus is on the causality behind experimental choices, ensuring that the described methodologies are robust and self-validating.

Therapeutic Landscape of DFPA Derivatives

Compounds derived from this compound have demonstrated significant potential across multiple therapeutic areas, primarily due to the advantageous physicochemical properties conferred by the gem-difluoro group.[1]

Anticancer Activity

The development of novel anticancer agents is a primary focus of drug discovery. Fluorinated compounds have shown considerable promise, and DFPA derivatives are no exception.[3] The inclusion of the difluoromethyl group can enhance membrane permeability and block metabolic oxidation, leading to improved pharmacokinetic profiles.

Comparative Analysis: A notable class of anticancer agents derived from fluorinated heterocycles includes indole derivatives. For instance, certain 4-fluoroindole derivatives have been shown to exhibit potent anti-angiogenesis activity by inhibiting VEGF(R)-2 kinase.[3] Similarly, fluorinated pyrazolylbenzimidazole hybrids have demonstrated significant growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds showing IC50 values in the low micromolar range.[3]

To provide a clear comparison, let's consider a hypothetical DFPA-derived inhibitor, "Compound DF-1," against a standard chemotherapeutic agent like Doxorubicin.

CompoundCell LineAssay TypeIC50 (µM)Source
Compound DF-1 (Hypothetical) A549 (Lung)MTT Assay1.5N/A
MCF-7 (Breast)MTT Assay2.1N/A
HeLa (Cervical)MTT Assay1.8N/A
Doxorubicin (Reference) A549 (Lung)MTT Assay0.8[3]
MCF-7 (Breast)MTT Assay0.5[3]
HeLa (Cervical)MTT Assay0.6[3]

While the hypothetical Compound DF-1 shows less potency than Doxorubicin, its value may lie in a different mechanism of action, potentially overcoming resistance mechanisms or offering a better safety profile, warranting further investigation.

Antifungal Activity

DFPA is a crucial intermediate in the synthesis of highly successful antifungal agents like Fluconazole and Voriconazole.[2] These drugs target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The difluorophenyl group in these molecules plays a critical role in their binding to the enzyme's active site.

Comparative Analysis:

  • Fluconazole: A first-generation triazole, widely used for systemic and superficial fungal infections.

  • Voriconazole: A second-generation triazole with a broader spectrum of activity, particularly against Aspergillus species.

The structural modifications, enabled by building blocks like DFPA, led to the enhanced activity spectrum of second-generation azoles compared to their predecessors.

Methodologies for Biological Activity Assessment

The credibility of any claim regarding a compound's biological activity rests on the rigor of the experimental methods used for its assessment. The protocols described here are standard, validated methods designed to produce reliable and reproducible data.

Experimental Workflow: In Vitro Cytotoxicity Screening

The initial assessment of a potential anticancer compound invariably involves screening for cytotoxicity against a panel of cancer cell lines. This workflow allows for the determination of the compound's potency (e.g., IC50 or EC50) and provides a basis for comparison with other agents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_seeding 1. Cell Seeding (e.g., A549, MCF-7) in 96-well plates compound_prep 2. Compound Dilution Prepare serial dilutions of DFPA derivative treatment 3. Cell Treatment Incubate cells with compound (e.g., 48-72 hours) compound_prep->treatment assay 4. Viability Assay (e.g., MTT, LDH) treatment->assay readout 5. Plate Reading Measure absorbance or luminescence assay->readout calc 6. IC50 Calculation Plot dose-response curve readout->calc

Caption: Workflow for in vitro cytotoxicity assessment.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Causality and Validation:

  • Why use controls? A vehicle control ensures that the solvent (e.g., DMSO) does not affect cell viability. A positive control validates that the assay system is responsive to cytotoxic agents.

  • Why 24h pre-incubation? This allows cells to recover from trypsinization and adhere to the plate, ensuring they are in a healthy, exponential growth phase before treatment.

  • Self-Validation: A reproducible dose-response curve with a clear sigmoidal shape and a low standard deviation between replicates indicates a well-performed and reliable assay.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[5][6]

Principle: The amount of LDH in the culture supernatant is proportional to the number of dead or damaged cells.[5] This provides an alternative and complementary endpoint to metabolic assays like MTT.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes).

  • LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clean 96-well plate.

  • Assay Reagent: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT, which is converted to a red formazan product) to each well.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Use a positive control of cells lysed with a lysis buffer to determine the maximum LDH release. Calculate the percentage of cytotoxicity based on this maximum.

Why choose LDH over MTT? The LDH assay directly measures cell death (membrane rupture), whereas MTT measures metabolic activity, which can sometimes be confounded by compounds that affect mitochondrial function without killing the cell. Using both provides a more complete picture of a compound's effect.[4]

Mechanism of Action: A Deeper Dive

Understanding how a compound exerts its biological effect is crucial for its development. As mentioned, fluorinated indole derivatives have been identified as inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that tumors need to grow.[3]

VEGFR-2 Signaling Pathway

Inhibition of this pathway is a validated anticancer strategy. A DFPA-derived compound could potentially bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its activation and downstream signaling.

G cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 Activates DFPA_drug DFPA Derivative (Inhibitor) DFPA_drug->P1 Inhibits PLCg PLCγ P1->PLCg Ras Ras/Raf/MEK/ERK Pathway P1->Ras PI3K PI3K/Akt Pathway P1->PI3K PKC PKC PLCg->PKC PKC->Ras Proliferation Endothelial Cell Proliferation & Migration Ras->Proliferation PI3K->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

Conclusion

Derivatives of this compound represent a promising class of compounds in drug discovery. The strategic incorporation of the gem-difluoro motif offers a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of molecules, leading to the development of effective anticancer and antifungal agents. The comparative data and detailed methodologies presented in this guide provide a framework for researchers to assess the biological activity of novel DFPA derivatives, enabling a clear evaluation of their therapeutic potential against existing alternatives. Rigorous, validated in vitro assays are the cornerstone of this evaluation, providing the foundational data needed to advance the most promising candidates toward further preclinical and clinical development.

References

A Comparative Spectroscopic Guide to Mono- and Di-fluorinated Propionic Acids for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Propionic acid scaffolds, prevalent in numerous therapeutic agents, are prime candidates for fluorination. Understanding the spectroscopic signatures of these fluorinated analogues is paramount for their synthesis, characterization, and quality control. This guide provides an in-depth comparison of the spectroscopic differences between mono- and di-fluorinated propionic acids, supported by experimental data and mechanistic insights to empower researchers in their drug discovery endeavors.

The Influence of Fluorine Substitution on Molecular Properties

The number and position of fluorine atoms on the propionic acid backbone induce significant changes in electron density distribution, which in turn manifest as distinct shifts in spectroscopic signals. This guide will focus on four key molecules: 2-fluoropropionic acid, 3-fluoropropionic acid, 2,2-difluoropropionic acid, and 3,3-difluoropropionic acid. We will explore how the inductive effect of fluorine modulates their nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary window into the molecular architecture.

¹H NMR Spectroscopy

The introduction of fluorine atoms significantly deshields nearby protons, causing their resonances to appear at a lower field (higher ppm) in the ¹H NMR spectrum. This effect is distance-dependent, diminishing with an increasing number of bonds between the proton and the fluorine atom. Furthermore, the spin-active ¹⁹F nucleus (I = 1/2) couples with neighboring protons, leading to characteristic splitting patterns.

Key Observations:

  • Deshielding Effect: Protons on the same carbon as a fluorine atom (α-protons) or on an adjacent carbon (β-protons) will be shifted downfield compared to their non-fluorinated counterparts.

  • ¹H-¹⁹F Coupling: Geminal (²JHF) and vicinal (³JHF) coupling constants provide valuable structural information. Geminal coupling is typically larger than vicinal coupling.

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
2-Fluoropropionic acid CH₃~1.6Doublet of doublets³JHH ≈ 7, ³JHF ≈ 20
CH~4.9Doublet of quartets²JHF ≈ 50, ³JHH ≈ 7
3-Fluoropropionic acid CH₂ (α to COOH)~2.8Triplet of doublets³JHH ≈ 6, ³JHF ≈ 4
CH₂ (β to COOH)~4.6Triplet of doublets³JHH ≈ 6, ²JHF ≈ 47
This compound CH₃1.85[1]Triplet³JHF = 19.0[1]
COOH6.21[1]Broad singlet-
3,3-Difluoropropionic acid CH₂~3.2Triplet of triplets³JHH ≈ 6, ³JHF ≈ 14
CHF₂~6.1Triplet of doublets²JHF ≈ 56, ³JHH ≈ 4

Note: The values presented are approximate and can vary based on the solvent and concentration. The data for this compound is from experimental findings in CDCl₃.

¹³C NMR Spectroscopy

The electronegative fluorine atom also influences the ¹³C NMR spectrum. Carbon atoms directly bonded to fluorine experience a significant downfield shift due to the inductive effect. Additionally, one-bond carbon-fluorine coupling (¹JCF) is typically very large, providing a clear diagnostic marker for fluorinated carbons.

Key Observations:

  • Direct Fluorination Effect: The resonance of a carbon atom bonded to fluorine is shifted downfield and appears as a doublet (for a single fluorine) or a triplet (for two geminal fluorines) due to ¹JCF coupling.

  • Through-Bond Effects: The inductive effect of fluorine extends to adjacent carbon atoms, causing smaller downfield shifts.

CompoundCarbonChemical Shift (δ, ppm)MultiplicityCoupling Constant (¹JCF, Hz)
2-Fluoropropionic acid C1 (COOH)~175Doublet²JCF ≈ 20
C2 (CHF)~88Doublet¹JCF ≈ 180
C3 (CH₃)~18Doublet²JCF ≈ 25
3-Fluoropropionic acid C1 (COOH)~176Triplet³JCF ≈ 4
C2 (CH₂)~35Triplet²JCF ≈ 20
C3 (CH₂F)~78Doublet¹JCF ≈ 170
This compound C1 (COOH)~172Triplet²JCF ≈ 25
C2 (CF₂)~115Triplet¹JCF ≈ 290
C3 (CH₃)~20Triplet²JCF ≈ 30
3,3-Difluoropropionic acid C1 (COOH)~174Singlet-
C2 (CH₂)~38Triplet²JCF ≈ 20
C3 (CHF₂)~112Triplet¹JCF ≈ 240

Note: The values presented are approximate and can vary based on the solvent and concentration.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for characterizing fluorinated compounds. The chemical shift of the fluorine nucleus is highly dependent on its electronic environment.

Key Observations:

  • Chemical Shift Trends: The ¹⁹F chemical shift is influenced by the degree of fluorination and the proximity to the electron-withdrawing carboxylic acid group. Generally, fluorine atoms on a secondary carbon (CHF) are found at a different chemical shift than those on a primary carbon (CH₂F) or a quaternary carbon (CF₂).

  • ¹H-¹⁹F and ¹⁹F-¹⁹F Coupling: Coupling with protons provides information about the connectivity of the molecule. In di-fluorinated compounds, geminal ¹⁹F-¹⁹F coupling can be observed if the fluorine atoms are diastereotopic.

CompoundFluorine PositionChemical Shift (δ, ppm, relative to CFCl₃)Multiplicity
2-Fluoropropionic acid C2~ -180 to -190Doublet of quartets
3-Fluoropropionic acid C3~ -220 to -230Triplet of triplets
This compound C2~ -100 to -110Quartet
3,3-Difluoropropionic acid C3~ -120 to -130Triplet of triplets

Note: The values presented are approximate and can vary based on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

dot

Caption: Standard workflow for NMR sample preparation and data acquisition.

Vibrational Spectroscopy: IR and Raman Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are particularly sensitive to the presence of functional groups. The strong electronegativity of fluorine influences the vibrational frequencies of adjacent bonds.

Key Observations:

  • Carbonyl (C=O) Stretch: The C=O stretching frequency is highly sensitive to the inductive effect of fluorine. Fluorine substitution, particularly at the α-position, withdraws electron density from the carbonyl carbon, strengthening the C=O bond and shifting its stretching frequency to a higher wavenumber.

  • Carbon-Fluorine (C-F) Stretch: The C-F stretching vibrations typically appear in the fingerprint region of the IR spectrum (1000-1400 cm⁻¹) and are often strong in intensity. The exact position depends on the number of fluorine atoms attached to the carbon.

  • O-H Stretch: The O-H stretching band of the carboxylic acid group is typically broad and centered around 3000 cm⁻¹. While less directly affected by fluorine substitution than the C=O stretch, changes in hydrogen bonding patterns due to fluorination can influence its shape and position.

CompoundC=O Stretch (cm⁻¹)C-F Stretch (cm⁻¹)O-H Stretch (cm⁻¹)
Propionic Acid (unfluorinated) ~1710-~2500-3300 (broad)
2-Fluoropropionic acid ~1735~1100-1150~2500-3300 (broad)
3-Fluoropropionic acid ~1720~1050-1100~2500-3300 (broad)
This compound ~1750~1150-1250~2500-3300 (broad)
3,3-Difluoropropionic acid ~1730~1100-1200~2500-3300 (broad)

Note: The values presented are approximate and can vary based on the physical state (neat liquid, solution, or solid) and intermolecular interactions.

Experimental Protocol: FTIR Spectroscopy (Liquid Sample)

dot

Caption: General workflow for acquiring an FTIR spectrum of a liquid sample.

Mechanistic Insights and Predictive Power

The observed spectroscopic differences are rooted in the fundamental electronic effects of fluorine.

dot

Fluorine_Effects F Fluorine Substitution Inductive Strong Inductive Effect (-I) F->Inductive Electron_Density Decreased Electron Density on adjacent atoms Inductive->Electron_Density Coupling Spin-Spin Coupling (J-coupling with ¹H, ¹³C, ¹⁹F) Inductive->Coupling Deshielding Deshielding of Nuclei (Downfield shifts in ¹H & ¹³C NMR) Electron_Density->Deshielding Bond_Strength Increased Bond Strength of adjacent bonds (e.g., C=O) Electron_Density->Bond_Strength NMR NMR Spectra IR Vibrational Spectra Deshielding->NMR Coupling->NMR Vibrational_Freq Higher Vibrational Frequencies (e.g., C=O stretch) Bond_Strength->Vibrational_Freq Vibrational_Freq->IR

References

evaluating the efficacy of drug analogues containing the 2,2-difluoropropyl moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone for enhancing pharmacological profiles. The unique physicochemical properties of fluorine, such as its high electronegativity and small van der Waals radius, can profoundly influence a molecule's potency, metabolic stability, and pharmacokinetic properties.[1][2] This guide provides an in-depth evaluation of the 2,2-difluoropropyl moiety as a valuable functional group in drug design, offering a comparative analysis against non-fluorinated analogues and detailing the experimental methodologies required to validate its efficacy.

The Rationale for Fluorination: Beyond the Carbon-Fluorine Bond Strength

The introduction of fluorine, and specifically the 2,2-difluoropropyl group, is not merely about leveraging the strength of the C-F bond to block metabolic pathways.[3] While this is a significant factor, the effects are more nuanced. The electron-withdrawing nature of the two fluorine atoms can alter the pKa of nearby functional groups, influencing target binding affinity and membrane permeability. Furthermore, the 2,2-difluoropropyl group can serve as a bioisostere for other chemical groups, such as an isopropyl or even a carbonyl group in certain contexts, allowing for fine-tuning of a molecule's shape and electronic distribution to optimize interactions with its biological target.[1][4]

Case Study: Enhancing Potency and Metabolic Stability

While direct head-to-head public domain data for a parent drug and its 2,2-difluoropropyl analogue is often proprietary, we can draw parallels from closely related difluorinated analogues to illustrate the potential benefits. For instance, in the development of third-generation taxoids, the replacement of a metabolically susceptible isobutenyl group with a 2,2-difluorovinyl group, a close structural relative of the 2,2-difluoropropyl moiety, resulted in compounds with significantly enhanced potency against drug-resistant cancer cell lines.[5] This enhancement is attributed to both increased metabolic stability by preventing allylic hydroxylation and favorable interactions within the binding pocket of β-tubulin.[5]

To provide a tangible comparison, let us consider a hypothetical scenario involving a kinase inhibitor, "Inhibitor A," and its 2,2-difluoropropyl analogue, "Inhibitor A-DFP." The following data is illustrative and based on typical improvements observed with such modifications.

Table 1: Comparative Efficacy and Metabolic Stability of Inhibitor A and Inhibitor A-DFP
ParameterInhibitor A (Non-fluorinated)Inhibitor A-DFP (2,2-Difluoropropyl Analogue)Fold Improvement
In Vitro Potency (IC₅₀) 50 nM10 nM5x
Metabolic Half-life (t½) in Human Liver Microsomes 15 minutes90 minutes6x
Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein) 120206x

This illustrative data highlights the potential of the 2,2-difluoropropyl group to significantly improve both the intrinsic potency and the metabolic robustness of a drug candidate.

Experimental Evaluation of Efficacy: A Step-by-Step Approach

Validating the enhanced efficacy of a 2,2-difluoropropyl analogue requires a systematic and rigorous experimental workflow. This involves a combination of in vitro and in vivo studies to assess potency, selectivity, metabolic stability, and overall pharmacokinetic behavior.

Experimental Workflow for Efficacy Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Target Binding Assay (e.g., Kinase Assay) B Cellular Potency Assay (e.g., Proliferation Assay) A->B C Selectivity Profiling (Panel of related targets) B->C D Metabolic Stability Assay (Liver Microsomes) C->D E Pharmacokinetic (PK) Study (Rodent model) D->E Proceed if stable and potent F Efficacy Study (Disease model, e.g., Xenograft) E->F G Toxicity Assessment F->G

Caption: A generalized workflow for the preclinical evaluation of drug analogues.

Detailed Experimental Protocols

This assay is crucial for determining the intrinsic metabolic liability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of the parent drug and its 2,2-difluoropropyl analogue.[3]

Materials:

  • Test compounds (parent and analogue)

  • Pooled liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a master mix containing liver microsomes and phosphate buffer. Pre-warm to 37°C.

  • Initiation of Reaction: Add the test compound (typically at 1 µM) to the master mix. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound against time. The slope of the linear regression represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ = (k / microsomal protein concentration) * incubation volume).

Expected Outcome: A significantly longer half-life and lower intrinsic clearance for the 2,2-difluoropropyl analogue compared to the non-fluorinated parent compound, indicating enhanced metabolic stability.[3]

This assay determines the compound's ability to exert its biological effect in a cellular context.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of the parent drug and its 2,2-difluoropropyl analogue against a relevant cancer cell line.

Materials:

  • Cancer cell line expressing the drug target

  • Cell culture medium and supplements

  • Test compounds (serial dilutions)

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the parent compound and the 2,2-difluoropropyl analogue. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percentage of cell viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Outcome: A lower IC₅₀ value for the 2,2-difluoropropyl analogue, indicating greater potency in a cellular environment.

The Impact on Pharmacokinetics

Enhanced metabolic stability in vitro often translates to an improved pharmacokinetic profile in vivo. The introduction of the 2,2-difluoropropyl group can lead to:

  • Increased Bioavailability: Reduced first-pass metabolism in the liver allows more of the active drug to reach systemic circulation.

  • Longer Half-life: Slower clearance from the body results in a longer duration of action, potentially allowing for less frequent dosing.

  • Higher Exposure (AUC): The overall exposure of the body to the drug is increased, which can enhance therapeutic efficacy.

Illustrative Pharmacokinetic Profiles

G 0,10 10,0 10,10 0,0 0,0 0,0->0,10 Plasma Concentration (ng/mL) A_data 2,5 2,5 A_data->2,5 4,2 4,2 2,5->4,2 8,0.5 8,0.5 4,2->8,0.5 Inhibitor A DFP_data 2,9 2,9 DFP_data->2,9 4,7 4,7 2,9->4,7 8,4 8,4 4,7->8,4 Inhibitor A-DFP

Caption: Hypothetical plasma concentration-time profiles for Inhibitor A and its 2,2-difluoropropyl analogue after oral administration.

Conclusion

The incorporation of a 2,2-difluoropropyl moiety represents a powerful strategy in drug design for enhancing both potency and metabolic stability. By serving as a metabolically robust bioisostere, this functional group can significantly improve the pharmacokinetic properties of a drug candidate, leading to increased bioavailability and a longer duration of action. The systematic in vitro and in vivo evaluation, as outlined in this guide, is essential to quantify the benefits of this modification and to make informed decisions in the optimization of lead compounds. As the field of medicinal chemistry continues to evolve, the strategic use of fluorinated motifs like the 2,2-difluoropropyl group will undoubtedly play a crucial role in the development of safer and more effective therapeutics.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for 2,2-Difluoropropionic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Rising Importance of Gem-Difluorinated Motifs

For the discerning researcher in medicinal chemistry and materials science, the incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate physicochemical and biological properties. Among the various fluorinated moieties, the gem-difluoroalkyl group, particularly as part of a 2,2-difluoropropionic acid backbone, offers a unique combination of steric and electronic features. This structural motif can enhance metabolic stability, modulate acidity, and influence binding affinity. Consequently, the efficient and selective synthesis of derivatives from this compound is of paramount importance. This guide provides a comprehensive overview and comparison of catalytic systems for key transformations of this compound, supported by experimental data and protocols to aid in catalyst selection and performance benchmarking.

Pillar 1: Understanding the Catalytic Landscape for this compound

The reactivity of this compound is primarily centered around its carboxylic acid functionality. However, the presence of the adjacent difluoromethyl group introduces unique electronic effects that can influence catalyst-substrate interactions. The primary catalytic transformations of interest for this substrate are:

  • Esterification: The formation of 2,2-difluoropropionate esters, which are valuable intermediates and can possess unique properties as solvents or in polymers.

  • Amidation: The synthesis of 2,2-difluoropropionamides, a critical transformation for the introduction of this motif into bioactive molecules and pharmaceuticals.

  • Decarboxylative Cross-Coupling: A modern approach to form new carbon-carbon bonds by utilizing the carboxylic acid as a traceless activating group, enabling the introduction of the 1,1-difluoroethyl group onto various scaffolds.

This guide will delve into the catalytic systems available for each of these transformations, comparing their performance based on reported yields, reaction conditions, and catalyst stability.

Pillar 2: Comparative Analysis of Catalytic Systems

The choice of catalyst is dictated by the desired transformation, substrate scope, and process constraints such as cost, reusability, and mildness of reaction conditions. Here, we compare and contrast different catalytic approaches for the key reactions of this compound and its analogs.

Catalytic Esterification of Fluorinated Carboxylic Acids

The esterification of carboxylic acids is a fundamental reaction. For fluorinated carboxylic acids, the increased electrophilicity of the carbonyl carbon can facilitate the reaction, but catalyst choice remains crucial for achieving high efficiency and avoiding side reactions.

Data Summary: Performance of Catalysts in the Esterification of Fluorinated Carboxylic Acids

CatalystSubstrateAlcoholCatalyst LoadingTemperature (°C)Time (h)Yield (%)Reference
UiO-66-NH2Fluorobenzoic acidsMethanol--10up to 169.86 (relative conversion)[1][2]
N-Fluorobenzenesulfonimide (NFSi)Benzoic acidsVariousCatalyticMW-Near quantitative[3]
Sulfuric Acid (Homogeneous)Fatty acidsMethanol---High[4]
Nafion® NR50 (Solid Acid)Acetic AcidVarious---High[5]
Sulfated Zirconia (Solid Acid)Lauric Acidn-Propanol5 wt%133~1>90[5]

Expert Insights:

The data suggests a trend towards the use of heterogeneous catalysts for easier separation and potential recyclability. The metal-organic framework UiO-66-NH2 shows remarkable performance for the esterification of fluorinated aromatic carboxylic acids, suggesting its potential applicability to this compound.[1][2] The amino functionality within the MOF is believed to enhance catalytic activity.[2] For a metal-free alternative, N-Fluorobenzenesulfonimide (NFSi) under microwave irradiation presents a rapid and efficient method.[3] Traditional solid acid catalysts like Nafion® and sulfated zirconia are also effective, particularly at elevated temperatures.[5] The choice between these will depend on the scale of the reaction, cost considerations, and the desired purity of the final product.

Catalytic Amidation of this compound

Direct catalytic amidation is a highly atom-economical process that avoids the use of stoichiometric activating agents. The development of efficient catalysts for this transformation is a significant area of research.

Data Summary: Performance of Catalysts in the Direct Amidation of Carboxylic Acids

CatalystCarboxylic AcidAmineCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
3,4,5-Trifluorophenylboronic acidBenzoic acidBenzylamine1TolueneReflux (111)1694-95[6]
3,5-Bis(trifluoromethyl)phenylboronic acidBenzoic acidBenzylamine5TolueneReflux (111)12~90[6]
B(OCH2CF3)3VariousVarious-t-Butyl Acetate--High[7]
Cp2HfCl2VariousVarious10-RT1.5>90[8]
Nb2O5 (heterogeneous)n-Dodecanoic acidAniline---High[9]

Expert Insights:

Boronic acids, particularly those with electron-withdrawing groups like 3,4,5-trifluorophenylboronic acid , have emerged as highly effective catalysts for direct amidation.[6] The Lewis acidity of the boron center is crucial for activating the carboxylic acid. For milder conditions, the hafnium-based catalyst Cp2HfCl2 allows for reactions at room temperature with short reaction times.[8] A noteworthy heterogeneous option is Nb2O5 , which demonstrates high activity and reusability, even with less reactive amines like aniline.[9] The choice of catalyst will depend on the steric and electronic properties of both the carboxylic acid and the amine. For a sensitive substrate, a milder catalyst like Cp2HfCl2 might be preferable, while for large-scale synthesis, a reusable heterogeneous catalyst like Nb2O5 offers significant advantages.

Catalytic Decarboxylative Cross-Coupling of α-Fluorocarboxylic Acids

This modern synthetic strategy allows for the formation of C-C bonds by using the carboxylic acid functionality as a handle. For this compound, this would lead to the formation of valuable 1,1-difluoroethyl-substituted compounds.

Data Summary: Performance of a Dual Catalytic System for Decarboxylative Cross-Coupling

Catalyst Systemα-Fluorocarboxylic AcidCoupling PartnerCatalyst LoadingLight SourceYield (%)Reference
Ir-based photocatalyst + bipyridine-Ni complexα-monofluoro carboxylic acidssp2- and sp3-hybridized organohalides1 mol% Ir, 2-15 mol% NiBlue LEDup to 86[10]

Expert Insights:

The dual catalytic system employing an iridium-based photocatalyst and a bipyridine-nickel complex is a powerful method for the decarboxylative cross-coupling of α-fluorocarboxylic acids.[10] This metallaphotoredox approach allows for the formation of C(sp3)-C(sp2) and C(sp3)-C(sp3) bonds under mild conditions. While the cited study focuses on α-monofluoro carboxylic acids, the underlying mechanism suggests that this system could be adapted for this compound, opening up a wide array of synthetic possibilities. The reaction is initiated by the photocatalyst, which facilitates the decarboxylation to form a radical intermediate that then engages in the nickel-catalyzed cross-coupling cycle.

Pillar 3: Experimental Protocols for Catalyst Benchmarking

To objectively compare the performance of different catalysts, it is essential to follow standardized experimental protocols. Below are representative procedures for the key transformations of this compound.

Protocol 1: Benchmarking Catalysts for the Esterification of this compound

Objective: To compare the catalytic efficiency of different solid acid catalysts for the synthesis of ethyl 2,2-difluoropropionate.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Selected solid acid catalyst (e.g., UiO-66-NH2, Amberlyst-15, sulfated zirconia)

  • Internal standard (e.g., dodecane) for GC analysis

  • Toluene (anhydrous)

  • Round-bottom flask with a reflux condenser and Dean-Stark trap

  • Magnetic stirrer and heating mantle

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 10 mmol), the solid acid catalyst (e.g., 5 mol%), and toluene (20 mL).

  • Add ethanol (e.g., 15 mmol, 1.5 equivalents) to the flask.

  • Assemble the reflux condenser and Dean-Stark trap, and pre-fill the trap with toluene.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by periodically taking aliquots from the reaction mixture, quenching with a saturated sodium bicarbonate solution, extracting with diethyl ether, and analyzing the organic layer by GC.

  • Calculate the conversion of this compound and the yield of ethyl 2,2-difluoropropionate against the internal standard.

  • Compare the reaction profiles (conversion vs. time) for each catalyst.

Workflow for Catalyst Screening in Esterification

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Data Analysis A Weigh this compound and Catalyst B Add Toluene and Ethanol A->B C Assemble Reflux Apparatus with Dean-Stark Trap B->C D Heat to Reflux C->D E Monitor by GC Analysis D->E F Continue Reflux until Reaction Completion E->F G Calculate Conversion and Yield F->G H Plot Kinetic Profile G->H I Compare Catalyst Performance H->I

Caption: Workflow for benchmarking solid acid catalysts in the esterification of this compound.

Protocol 2: Benchmarking Boronic Acid Catalysts for the Amidation of this compound

Objective: To evaluate the performance of different boronic acid catalysts in the synthesis of N-benzyl-2,2-difluoropropionamide.

Materials:

  • This compound

  • Benzylamine

  • Selected boronic acid catalyst (e.g., 3,4,5-trifluorophenylboronic acid, 3,5-bis(trifluoromethyl)phenylboronic acid)

  • Toluene (anhydrous)

  • Molecular sieves (4 Å)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • High-performance liquid chromatography (HPLC) or GC for analysis

Procedure:

  • Activate molecular sieves by heating under vacuum.

  • To a 25 mL round-bottom flask, add this compound (e.g., 2 mmol), the boronic acid catalyst (e.g., 5 mol%), activated molecular sieves (100 mg), and toluene (10 mL).

  • Add benzylamine (e.g., 2.2 mmol, 1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC or HPLC/GC analysis.

  • Upon completion, cool the reaction, filter off the molecular sieves, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

  • Determine the isolated yield and compare the performance of each boronic acid catalyst based on yield and reaction time.

Logical Relationship in Boronic Acid Catalyzed Amidation

G cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation RCOOH R-COOH Activated_Complex Activated Acylboronate Intermediate RCOOH->Activated_Complex Catalyst Boronic Acid (ArB(OH)2) Catalyst->Activated_Complex Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Complex->Tetrahedral_Intermediate Amine R'-NH2 Amine->Tetrahedral_Intermediate Amide Amide Product (R-CONHR') Tetrahedral_Intermediate->Amide Water H2O Tetrahedral_Intermediate->Water Catalyst_Regen Regenerated Catalyst Tetrahedral_Intermediate->Catalyst_Regen

Caption: Simplified mechanism of boronic acid-catalyzed direct amidation.

Conclusion and Future Outlook

The catalytic derivatization of this compound is a fertile ground for chemical innovation. This guide has provided a comparative framework for selecting and benchmarking catalysts for its key transformations: esterification, amidation, and decarboxylative cross-coupling. While heterogeneous catalysts like MOFs and functionalized oxides offer advantages in terms of recyclability for esterification and amidation, homogeneous systems based on boronic acids and dual photoredox/nickel catalysis provide high efficiency and novel reactivity pathways.

The field is continuously evolving, and future research will likely focus on the development of even more active, selective, and sustainable catalysts. The principles and protocols outlined in this guide provide a solid foundation for researchers to navigate the existing catalytic landscape and to pioneer the next generation of transformations for this important fluorinated building block.

References

A Scientist's Guide: The Strategic Advantages of 2,2-Difluoropropionic Acid in Modern Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules has become an indispensable tool for fine-tuning physicochemical and biological properties. While propionic acid serves as a fundamental three-carbon carboxylic acid building block, its α,α-difluorinated analog, 2,2-Difluoropropionic acid, offers a suite of compelling advantages. The substitution of two hydrogen atoms with fluorine at the C2 position, known as gem-difluorination, is not a trivial alteration. This modification fundamentally changes the molecule's electronic character, acidity, metabolic stability, and conformational behavior. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, detailing the profound benefits of leveraging this compound over its non-fluorinated precursor, supported by experimental rationale and actionable protocols.

The Physicochemical Transformation: How Gem-Difluorination Rewrites the Rules

The introduction of a CF₂ group adjacent to a carbonyl moiety imparts significant and predictable changes to a molecule's core properties. These alterations are the primary drivers behind the enhanced performance of molecules derived from this compound.

Drastic Increase in Acidity (pKa)

One of the most dramatic effects of α,α-difluorination is the substantial increase in the acidity of the carboxylic acid. This is a direct consequence of the powerful inductive electron-withdrawing effect of the two highly electronegative fluorine atoms. They effectively pull electron density away from the carboxylic acid group, stabilizing the resulting carboxylate conjugate base (propionate anion) after deprotonation. A more stable conjugate base corresponds to a stronger acid.

This enhanced acidity is not merely a theoretical curiosity; it has profound implications for drug design. For instance, modulating a molecule's pKa can significantly alter its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with biological targets.

PropertyPropionic AcidThis compoundFold Change / Rationale
Molecular Weight ( g/mol ) 74.08110.06Addition of two fluorine atoms.
pKa ~4.87[1][2]~1.34 (Predicted)~3.5 pKa unit drop: Strong inductive effect of two fluorine atoms stabilizes the carboxylate anion, making the proton much more acidic.
logP (Lipophilicity) ~0.33[3][4]~0.8 (Calculated)[5]Moderate Increase: Fluorine is highly electronegative but also lipophilic. The CF₂ group can increase lipophilicity, impacting membrane permeability and protein binding.
Enhanced Metabolic Stability

A frequent failure point for drug candidates is rapid metabolic degradation, often by cytochrome P450 (CYP) enzymes in the liver. These enzymes typically work by oxidizing metabolically labile C-H bonds. The C-H bonds at the α-position of propionic acid are susceptible to such oxidation.

By replacing these C-H bonds with C-F bonds, this compound provides a powerful "metabolic shield." The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~115 kcal/mol vs. ~100 kcal/mol for a C-H bond) and is therefore highly resistant to enzymatic cleavage. This blocking of a key metabolic "soft spot" can dramatically increase the half-life of a drug candidate in the body, leading to improved bioavailability and a more favorable dosing regimen.

G cluster_0 Non-Fluorinated Precursor (Propionic Acid Derivative) cluster_1 Fluorinated Precursor (this compound Derivative) Prop R-CH₂-COOH CYP Cytochrome P450 Enzymes Prop->CYP Vulnerable C-H bond Metabolite R-CH(OH)-COOH (Oxidized Metabolite) CYP->Metabolite Metabolism Difluoro R-CF₂-COOH CYP2 Cytochrome P450 Enzymes Difluoro->CYP2 Strong C-F bonds NoMeta Resistant to Oxidation (Parent Compound) CYP2->NoMeta Metabolism Blocked G cluster_workflow Drug Discovery & Development Workflow cluster_decision Key Decision Point start Target ID & Validation hit_id Hit Identification start->hit_id hit_to_lead Hit-to-Lead hit_id->hit_to_lead lead_op Lead Optimization hit_to_lead->lead_op preclinical Preclinical Development lead_op->preclinical fluorination Introduce Fluorine? (e.g., Use this compound) lead_op->fluorination Improve Properties clinical Clinical Trials preclinical->clinical fluorination->lead_op Synthesize & Test New Analogs

References

A Comparative Guide for the Large-Scale Synthesis of 2,2-Difluoropropionic Acid: A Cost-Benefit Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy for modulating a drug candidate's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF₂), in particular, serves as a valuable bioisostere for hydroxyl and thiol moieties.[1] This guide provides an in-depth cost-benefit analysis of utilizing 2,2-difluoropropionic acid as a key building block for introducing the CH₃CF₂- moiety in large-scale synthesis, comparing it with viable alternative methodologies. Our focus is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in process development and manufacturing.

The Strategic Importance of the Difluoromethyl Group

The unique electronic properties of the difluoromethyl group can significantly enhance the pharmacokinetic and pharmacodynamic profile of a molecule. It can act as a lipophilic hydrogen bond donor, offering an alternative to traditional hydrogen bond donors while improving membrane permeability.[1][2][3] The strategic introduction of this moiety can therefore be a pivotal step in the optimization of a lead compound. This compound presents itself as a direct and convenient synthon for this purpose.

Primary Synthetic Route: this compound

The most common industrial route to this compound involves a two-step process: the synthesis of ethyl 2,2-difluoropropionate followed by its hydrolysis.

Large-Scale Synthesis of Ethyl 2,2-Difluoropropionate

A robust and high-yielding method for the gram-scale synthesis of ethyl 2,2-difluoropropionate starts from the readily available and inexpensive ethyl pyruvate. The key transformation is a deoxofluorination reaction. While several fluorinating agents exist, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) is often preferred over diethylaminosulfur trifluoride (DAST) for large-scale applications due to its enhanced thermal stability, which translates to a greater margin of safety.[4][5][6]

Experimental Protocol: Large-Scale Synthesis of Ethyl 2,2-Difluoropropionate

  • Reaction Setup: A 22-liter, 3-neck round-bottomed flask is equipped with a mechanical stirrer, thermometer, nitrogen inlet, and drying tube.

  • Charging Reactants: The flask is charged with ethyl pyruvate (2350 g, 20.24 mol) and cooled to between -15°C and -10°C using a dry ice/acetone bath.

  • Addition of Fluorinating Agent: Bis(2-methoxyethyl)amino]sulfur trifluoride (Deoxo-Fluor®; 3731 mL, 20.24 mol) is added while maintaining the internal temperature below -5°C.

  • Reaction Monitoring: The reaction mixture is stirred at a temperature below 30°C until gas chromatography (GC) analysis indicates the complete consumption of the starting material.

  • Workup: The reaction mixture is slowly added to a stirred mixture of water (16.6 kg), ice (16.6 kg), and sodium bicarbonate (3.3 kg) in a 30-gallon crock over approximately 30 minutes. The aqueous mixture is then stirred overnight, allowing it to warm to room temperature.

  • Extraction and Purification: The layers are separated, and the aqueous layer is extracted with methylene chloride. The combined organic layers are washed with brine, treated with charcoal, and dried over magnesium sulfate. The solvent is removed, and the residue is distilled to yield ethyl 2,2-difluoropropionate.

This process has been reported to achieve a high yield of 99.4%.

Hydrolysis to this compound

The final step is a straightforward saponification of the ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 2,2-Difluoropropionate [7]

  • Reaction Setup: Ethyl 2,2-difluoropropionate is dissolved in ethanol.

  • Hydrolysis: A 2N aqueous solution of sodium hydroxide is slowly added, and the mixture is stirred, initially at 0°C, then allowed to warm to room temperature overnight.

  • Acidification and Extraction: Upon reaction completion, the mixture is acidified with 2N hydrochloric acid and extracted with ether.

  • Isolation: The combined organic phases are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

This hydrolysis step typically proceeds in high yield (around 92%).[7]

Alternative Synthetic Strategies

While the use of this compound is a direct approach, other methods for introducing a similar difluorinated moiety are available, with the Reformatsky reaction being a prominent alternative.

The Reformatsky Reaction with Ethyl Bromodifluoroacetate

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester.[4] In this context, ethyl bromodifluoroacetate is a key reagent. This method generates the desired difluorinated carbon-carbon bond in a single step.

Conceptual Workflow: Reformatsky Reaction

References

Safety Operating Guide

A Guide to Personal Protective Equipment for Handling 2,2-Difluoropropionic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, field-proven safety protocols for handling 2,2-Difluoropropionic acid (CAS No. 373-96-6). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond mere checklists to instill a deep understanding of why specific protective measures are necessary, fostering a proactive safety culture. The protocols herein are designed as a self-validating system to mitigate the unique risks posed by this corrosive and reactive compound.

Part 1: Hazard Profile of this compound

Understanding the intrinsic hazards of a chemical is the cornerstone of safe handling. This compound is a corrosive solid that can cause severe skin burns, serious eye damage, and respiratory irritation.[1][2][3][4] Its hazard profile, according to the Globally Harmonized System (GHS), necessitates stringent control measures.

Hazard Classification GHS Pictogram Signal Word Hazard Statement
Skin Corrosion/Irritation, Category 1BGHS05 (Corrosion)Danger H314: Causes severe skin burns and eye damage.[1][2][3]
Serious Eye Damage/Irritation, Category 1GHS05 (Corrosion)Danger H318: Causes serious eye damage.[1][3]
Specific Target Organ Toxicity (Single Exposure), Category 3GHS07 (Exclamation Mark)Danger H335: May cause respiratory irritation.[1][4]
Flammable Solid, Category 1 (as per some suppliers)GHS02 (Flame)Danger H228: Flammable solid.[1]

Note: Classifications may vary slightly between suppliers. Always consult the specific Safety Data Sheet (SDS) for the product in use.

Part 2: The Hierarchy of Controls: Beyond PPE

Personal Protective Equipment (PPE) is the final line of defense against chemical exposure. Its effectiveness depends on the implementation of engineering and administrative controls.

  • Engineering Controls : The primary method for exposure reduction is to handle this compound within a certified chemical fume hood.[5] This contains corrosive vapors and flammable dusts, protecting the user and the lab environment. Ensure the ventilation system is constructed from corrosion-resistant materials.[6] An emergency eyewash station and safety shower must be immediately accessible in any area where the chemical is handled.[6][7][8]

  • Administrative Controls : Adhere to standard operating procedures (SOPs) that minimize the quantity of material used. Purchase the smallest practical container size, preferably in shatter-resistant packaging.[5] Never work alone when handling highly corrosive materials. Ensure all personnel are trained on the specific hazards and emergency procedures outlined in the SDS.

Part 3: A Step-by-Step Guide to PPE Selection and Use

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The potential for splashes, dust generation, or aerosolization dictates the level of protection required.

Step 1: Eye and Face Protection

Due to its severe corrosive effects on eye tissue, robust eye protection is mandatory.

  • Minimum Requirement : Chemical splash goggles that conform to ANSI Z87.1 standards are required for all handling activities.[5][8] Standard safety glasses with side shields do not provide adequate protection against splashes.[7]

  • Splash Hazard Operations : When handling larger quantities (>50 mL), performing vigorous mixing, or conducting reactions with a potential for splashing, a full-face shield must be worn in addition to chemical splash goggles.[5][7] A face shield alone is not a substitute for goggles.[8]

Step 2: Hand Protection - The Critical Barrier

Choosing the correct glove material is critical, as not all polymers offer the same level of protection against corrosive acids.[9][10] Always inspect gloves for tears or pinholes before use and change them immediately if contamination is suspected.[5] For incidental contact, double-gloving (wearing two pairs of standard nitrile gloves) is a common practice.[8] For extended handling or immersion, a more robust, acid-resistant glove is necessary.

Glove Material Performance Against Corrosive Acids Considerations
Butyl Rubber Excellent Provides superior resistance to a wide variety of corrosive acids, including nitric and sulfuric acid.[10] Remains flexible at low temperatures.
Neoprene Good to Excellent Offers good resistance to a range of acids, alkalis, and organic compounds.[10] Features good pliability and tear resistance.
Nitrile Rubber Good (for incidental contact) Suitable for protection against splashes and brief contact with many acids.[11] Not recommended for prolonged immersion. Provides excellent puncture resistance.
Natural Rubber (Latex) Fair to Good Protects against many water-based solutions of acids and alkalis but may not be suitable for concentrated this compound.[10] Can cause allergic reactions.

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance chart for data on this compound or similar chemicals.[9][12]

Step 3: Body Protection

Protecting the skin from accidental contact is crucial to prevent severe chemical burns.

  • Standard Use : A fully fastened, long-sleeved laboratory coat is the minimum requirement.

  • Splash Hazard Operations : For tasks with a higher risk of splashes, supplement the lab coat with a chemical-resistant apron made from materials like butyl or neoprene rubber.[5][7][8] In high-risk scenarios, impervious coveralls may be necessary.[5]

  • Footwear : Closed-toe shoes are mandatory in any laboratory environment.[8] For situations involving large quantities, consider acid-resistant boots.[7]

Step 4: Respiratory Protection

Respiratory protection is generally not required when handling small quantities of this compound inside a certified chemical fume hood. However, it becomes necessary under specific circumstances:

  • Inadequate Ventilation : If work cannot be performed in a fume hood.

  • Spill Cleanup : During the cleanup of a significant spill.

  • Aerosol Generation : If the procedure generates dust or aerosols.

In these situations, a NIOSH-approved respirator is required. For the solid/dust form, a dust mask (e.g., N95) may be appropriate.[13] For vapors, an air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[14][15]

Part 4: Operational and Disposal Plans

Proper procedures for use, emergency response, and disposal are integral to the safety plan.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the assessed risk of the task.

PPE_Selection_Workflow start Start: Assess Task Risk q_quant Small Quantity (<50mL) & Low Splash Potential? start->q_quant min_ppe Minimum PPE: - Chemical Splash Goggles - Lab Coat - Double Nitrile Gloves q_quant->min_ppe Yes adv_ppe Advanced PPE: - Goggles + Face Shield - Chemical Resistant Apron - Butyl or Neoprene Gloves q_quant->adv_ppe No q_hood Work in Fume Hood? min_ppe->q_hood adv_ppe->q_hood resp_ppe Add Respiratory Protection: - NIOSH-approved respirator with appropriate cartridge q_hood->resp_ppe No end Proceed with Task q_hood->end Yes resp_ppe->end

Caption: PPE selection decision tree based on task risk assessment.

Emergency Response Protocol

In the event of an exposure, immediate and correct action is critical. All personnel must be familiar with this protocol.

In Case of Exposure:

  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[1][4] Seek immediate medical attention.[1][3]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air and keep them comfortable for breathing.[1][4] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][4]

  • Ingestion : Rinse the mouth with water. Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

The following flowchart visualizes the immediate first aid steps.

Emergency_Response start Exposure Occurs! type Identify Exposure Type start->type skin Skin Contact type->skin Skin eye Eye Contact type->eye Eye inhale Inhalation type->inhale Inhalation skin_steps 1. Remove contaminated clothing. 2. Flush with water for 15+ min. skin->skin_steps eye_steps 1. Flush eyes with water for 15+ min. 2. Remove contact lenses if safe. eye->eye_steps inhale_steps 1. Move to fresh air. 2. Keep comfortable for breathing. inhale->inhale_steps medical Seek Immediate Medical Attention skin_steps->medical eye_steps->medical inhale_steps->medical

Caption: Immediate first aid flowchart for exposure incidents.

Decontamination and Disposal
  • Contaminated PPE : Remove all contaminated clothing and PPE carefully, avoiding cross-contamination. Launder contaminated clothing before reuse.[1] Disposable items must be placed in a sealed, labeled container for hazardous waste disposal.

  • Chemical Waste : this compound waste must be disposed of as hazardous chemical waste.[4] It should be collected in a designated, properly labeled, and sealed waste container made of compatible material (e.g., polyethylene).[16] Do not mix with incompatible wastes, such as bases or strong oxidizing agents.[17]

  • Spill Cleanup : For small spills, neutralize with a suitable agent like sodium carbonate or calcium carbonate before collection.[8] For large spills, evacuate the area and contact your institution's environmental health and safety department.

By integrating this comprehensive understanding of hazards with robust engineering controls and meticulous PPE protocols, you can ensure a safe and productive research environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoropropionic acid
Reactant of Route 2
2,2-Difluoropropionic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。